[Leu144,Arg147]-PLP (139-151)
Description
BenchChem offers high-quality [Leu144,Arg147]-PLP (139-151) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [Leu144,Arg147]-PLP (139-151) including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C67H110N20O17 |
|---|---|
Poids moléculaire |
1467.7 g/mol |
Nom IUPAC |
(3S)-3-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-4-[[(2S)-6-amino-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxohexan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C67H110N20O17/c1-37(2)26-46(81-61(98)48(28-39(5)6)83-59(96)43(18-10-12-22-68)78-53(89)33-75-58(95)47(27-38(3)4)82-63(100)51(35-88)86-56(93)42(70)30-41-32-73-36-77-41)57(94)76-34-54(90)79-45(20-14-24-74-67(71)72)65(102)87-25-15-21-52(87)64(101)84-49(31-55(91)92)62(99)80-44(19-11-13-23-69)60(97)85-50(66(103)104)29-40-16-8-7-9-17-40/h7-9,16-17,32,36-39,42-52,88H,10-15,18-31,33-35,68-70H2,1-6H3,(H,73,77)(H,75,95)(H,76,94)(H,78,89)(H,79,90)(H,80,99)(H,81,98)(H,82,100)(H,83,96)(H,84,101)(H,85,97)(H,86,93)(H,91,92)(H,103,104)(H4,71,72,74)/t42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-/m0/s1 |
Clé InChI |
YACBHKZFFYRFQI-RZGVDQIZSA-N |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to [Leu144,Arg147]-PLP (139-151): A T-Cell Receptor Antagonist for Autoimmune Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
[Leu144,Arg147]-PLP (139-151) is a synthetic, modified peptide fragment of the human myelin proteolipid protein (PLP). This altered peptide ligand (APL) is a crucial tool in the study of autoimmune diseases, particularly those with a T-cell mediated pathology such as multiple sclerosis. By substituting key amino acid residues at positions 144 (Tryptophan to Leucine) and 147 (Histidine to Arginine) within the immunodominant PLP(139-151) epitope, this peptide analog acts as a T-cell receptor (TCR) antagonist. It is designed to modulate the autoimmune response by inhibiting the activation of encephalitogenic T-helper 1 (Th1) cells, which are implicated in the pathogenesis of experimental autoimmune encephalomyelitis (EAE), a widely used animal model for multiple sclerosis. This technical guide provides a comprehensive overview of the core properties of [Leu144,Arg147]-PLP (139-151), including its mechanism of action, experimental protocols for its use, and a summary of relevant quantitative data.
Core Concepts and Mechanism of Action
[Leu144,Arg147]-PLP (139-151) is a rationally designed altered peptide ligand that functions as a T-cell receptor (TCR) antagonist for encephalitogenic Th1 clones.[1][2][3] The native PLP(139-151) peptide is presented by antigen-presenting cells (APCs) via the major histocompatibility complex (MHC) class II molecule to CD4+ T-cells. This interaction, when it involves autoreactive T-cells, can trigger a pro-inflammatory cascade leading to demyelination and the clinical manifestations of EAE.
The substitutions at positions 144 and 147 in [Leu144,Arg147]-PLP (139-151) are critical to its function. These residues are believed to be key contact points for the TCR. By altering these residues, the peptide can still bind to the MHC class II molecule and be presented to T-cells. However, the conformation of the peptide-MHC complex is altered in such a way that it delivers an incomplete or antagonistic signal to the T-cell. This incomplete signaling prevents full T-cell activation, proliferation, and effector functions. Instead of promoting a pro-inflammatory Th1 response, engagement with [Leu144,Arg147]-PLP (139-151) can lead to T-cell anergy (a state of unresponsiveness) or a deviation of the immune response towards an anti-inflammatory Th2 phenotype, characterized by the production of cytokines such as Interleukin-4 (IL-4).[4]
Signaling Pathway
The antagonistic nature of [Leu144,Arg147]-PLP (139-151) is rooted in its ability to disrupt the downstream signaling cascade of the T-cell receptor. Upon engagement of the TCR with the altered peptide-MHC complex, the initial phosphorylation events may be incomplete or altered. This can lead to a failure to recruit and fully activate key signaling molecules such as Lck and ZAP-70, which are essential for the propagation of the T-cell activation signal. The result is an abortive signaling cascade that does not lead to the full activation of transcription factors like NFAT, AP-1, and NF-κB, which are required for the production of pro-inflammatory cytokines like IFN-γ and IL-2.
References
- 1. Myelin proteolipid protein-specific CD4+CD25+ regulatory cells mediate genetic resistance to experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mutant peptide | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Functional maturation of proteolipid protein(139-151)-specific Th1 cells in the central nervous system in experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to [Leu144,Arg147]-PLP (139-151): Structure, Function, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic peptide [Leu144,Arg147]-PLP (139-151), an analog of the native myelin proteolipid protein (PLP) fragment 139-151. This altered peptide ligand acts as a T-cell receptor (TCR) antagonist and has shown significant promise in the preclinical modulation of autoimmune neuroinflammation, specifically in the context of Experimental Autoimmune Encephalomyelitis (EAE), a widely used animal model for multiple sclerosis. This document details the peptide's structure, sequence, and physicochemical properties. It further outlines its mechanism of action as a TCR antagonist, supported by diagrams of the relevant signaling pathways. Detailed experimental protocols for peptide synthesis, purification, and in vivo evaluation in the EAE model are provided to facilitate further research and development.
Core Structure and Sequence
[Leu144,Arg147]-PLP (139-151) is a synthetic peptide analog of the native proteolipid protein fragment spanning amino acids 139-151. The native sequence is encephalitogenic, meaning it can induce an autoimmune response against the myelin sheath in susceptible individuals. The analog is modified at two key positions to alter its interaction with the T-cell receptor, transforming it from an agonist to an antagonist.
The amino acid sequence of [Leu144,Arg147]-PLP (139-151) is H-His-Ser-Leu-Gly-Lys-Leu-Leu-Gly-Arg-Pro-Asp-Lys-Phe-OH (HSLGKLLGRPDKF).[1] This represents a substitution of Tryptophan (W) at position 144 with Leucine (L) and Histidine (H) at position 147 with Arginine (R) compared to the native PLP (139-151) sequence.[2][3][4]
Physicochemical Properties
A summary of the key physicochemical properties of [Leu144,Arg147]-PLP (139-151) is presented in Table 1.
| Property | Value | Reference |
| Amino Acid Sequence | HSLGKLLGRPDKF | [1] |
| Molecular Formula | C67H110N20O17 | [1] |
| Molecular Weight | ~1467.7 g/mol | [1] |
| Appearance | Freeze-dried solid | [1] |
| Solubility | Soluble in dilute acid | [1] |
| Purity | >95% (as determined by HPLC) | [1] |
Mechanism of Action: T-Cell Receptor Antagonism
[Leu144,Arg147]-PLP (139-151) functions as a T-cell receptor (TCR) antagonist for encephalitogenic Th1 clones.[2][4] In autoimmune diseases like multiple sclerosis, myelin-specific T-cells are activated by antigen-presenting cells (APCs) that present encephalitogenic peptides, such as the native PLP (139-151), on their Major Histocompatibility Complex (MHC) class II molecules. This activation triggers a pro-inflammatory cascade leading to demyelination.
The altered peptide ligand, [Leu144,Arg147]-PLP (139-151), can also be presented by APCs and bind to the TCR of myelin-specific T-cells. However, due to the amino acid substitutions, it fails to induce the full conformational changes in the TCR necessary for T-cell activation. Instead, it competitively inhibits the binding of the native, agonistic peptide, thereby preventing T-cell activation and the subsequent inflammatory response. While it suppresses Th1 cell activation in vitro, in vivo studies suggest it may also promote the development of regulatory T-cells.[3]
Signaling Pathway Inhibition
The binding of an agonist peptide to the TCR initiates a signaling cascade involving the phosphorylation of key downstream molecules. As a TCR antagonist, [Leu144,Arg147]-PLP (139-151) is thought to interfere with these early signaling events. The diagram below illustrates the proposed mechanism of TCR antagonism.
Caption: Proposed mechanism of TCR antagonism by [Leu144,Arg147]-PLP (139-151).
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of [Leu144,Arg147]-PLP (139-151)
This protocol describes a general method for the manual solid-phase synthesis of the peptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Fmoc-protected amino acids (His(Trt), Ser(tBu), Leu, Gly, Lys(Boc), Arg(Pbf), Pro, Asp(OtBu), Phe)
-
Rink Amide MBHA resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
1,2-Ethanedithiol (EDT)
-
Water
-
Diethyl ether
-
HPLC grade water and acetonitrile
Workflow:
Caption: Workflow for the solid-phase synthesis of [Leu144,Arg147]-PLP (139-151).
Procedure:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: Activate the first Fmoc-protected amino acid (Fmoc-Phe-OH) with DIC and OxymaPure in DMF and add it to the resin. Allow the coupling reaction to proceed for 2 hours.
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence (Lys(Boc), Asp(OtBu), Pro, Arg(Pbf), Gly, Leu, Leu, Lys(Boc), Gly, Leu, Ser(tBu), His(Trt)).
-
Cleavage and Deprotection: After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it. Cleave the peptide from the resin and remove the side-chain protecting groups by treating it with a cleavage cocktail (e.g., 94% TFA, 2.5% water, 2.5% EDT, 1% TIS) for 2-3 hours.
-
Precipitation: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.
-
Purification: Purify the crude peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilization: Lyophilize the purified peptide to obtain a white, fluffy powder.
-
Characterization: Confirm the identity and purity of the final product using analytical RP-HPLC and mass spectrometry.
Induction and Treatment of EAE
This protocol describes a general method for inducing EAE in SJL/J mice using the native PLP (139-151) peptide and assessing the therapeutic efficacy of [Leu144,Arg147]-PLP (139-151).
Materials:
-
Native PLP (139-151) peptide
-
[Leu144,Arg147]-PLP (139-151) peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Phosphate-Buffered Saline (PBS)
-
Female SJL/J mice (8-12 weeks old)
Workflow:
Caption: Experimental workflow for evaluating the efficacy of [Leu144,Arg147]-PLP (139-151) in the EAE model.
Procedure:
-
Acclimatization: Acclimatize female SJL/J mice for at least one week before the start of the experiment.
-
Emulsion Preparation: Prepare an emulsion of the native PLP (139-151) peptide in an equal volume of CFA and PBS.
-
Immunization: Immunize mice subcutaneously with the emulsion at two sites on the flank.
-
Treatment: On the day of immunization or at the onset of clinical signs, divide the mice into treatment and control groups. Administer [Leu144,Arg147]-PLP (139-151) (e.g., intraperitoneally or subcutaneously) to the treatment group and the vehicle (PBS) to the control group. The dosing regimen may vary depending on the study design.
-
Clinical Monitoring: Monitor the mice daily for clinical signs of EAE and record their body weight. Clinical scoring is typically based on a scale of 0 to 5, where 0 is no disease and 5 is moribund or death.
-
Data Analysis: Analyze the clinical scores and body weight changes to determine the effect of the treatment.
Quantitative Data
Published literature provides qualitative descriptions of the efficacy of [Leu144,Arg147]-PLP (139-151) in preventing and treating EAE. However, specific quantitative data such as IC50 values for T-cell proliferation inhibition or detailed dose-response data from in vivo studies are not consistently available in a structured format. The table below summarizes the types of quantitative data that would be critical for a full evaluation of this peptide's activity.
| Parameter | Description | Expected Outcome | Data Availability |
| IC50 (T-cell Proliferation) | Concentration of the peptide that inhibits 50% of the proliferative response of PLP (139-151)-specific T-cells. | Low micromolar to nanomolar range. | Not readily available in published tables. |
| Kd (TCR Binding) | Dissociation constant for the binding of the peptide-MHC complex to the specific TCR. | Higher than the native peptide, indicating lower affinity. | Not readily available in published tables. |
| In vivo EAE Score Reduction | Percentage reduction in the mean maximum clinical score in treated versus control animals. | Significant reduction at effective doses. | Described qualitatively; specific tabular data is limited. |
Conclusion
[Leu144,Arg147]-PLP (139-151) is a promising TCR antagonist with demonstrated efficacy in the preclinical EAE model. Its ability to inhibit the activation of encephalitogenic T-cells highlights its potential as a therapeutic agent for autoimmune diseases such as multiple sclerosis. This technical guide provides the foundational information on its structure, mechanism of action, and relevant experimental protocols to support further investigation and development by researchers in the field. The generation of more extensive quantitative data will be crucial for advancing this peptide towards clinical applications.
References
Unraveling the Core Mechanism of [Leu144,Arg147]-PLP (139-151): A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of the synthetic peptide [Leu144,Arg147]-PLP (139-151), a promising immunomodulatory agent. Designed for researchers, scientists, and drug development professionals, this document synthesizes the current understanding of the peptide's function, supported by available data, experimental methodologies, and visual representations of its proposed signaling pathways.
Executive Summary
[Leu144,Arg147]-PLP (139-151) is a rationally designed analogue of the native myelin proteolipid protein (PLP) peptide fragment 139-151. With strategic amino acid substitutions at positions 144 (Tryptophan to Leucine) and 147 (Histidine to Arginine), this altered peptide ligand (APL) exhibits a dual mechanism of action. In vitro, it functions as a T-cell receptor (TCR) antagonist, directly inhibiting the activation of encephalitogenic Th1 cells. In vivo, its primary mechanism appears to be the induction of regulatory T cells (Tregs), leading to bystander suppression and a shift in the immune response from a pro-inflammatory Th1 phenotype towards an anti-inflammatory Th2/Treg phenotype. This dual activity makes it a compelling candidate for the study and potential treatment of autoimmune diseases such as multiple sclerosis, for which Experimental Autoimmune Encephalomyelitis (EAE) serves as a key animal model.
Core Mechanism of Action: From TCR Antagonism to Regulatory T-cell Induction
The mechanism of [Leu144,Arg147]-PLP (139-151) is multifaceted, involving both direct antagonism at the T-cell receptor and a more complex in vivo induction of regulatory immune responses.
In Vitro T-Cell Receptor Antagonism
When presented by antigen-presenting cells (APCs) via the MHC class II molecule (I-As in susceptible mouse strains), the native PLP (139-151) peptide is recognized by the TCR of pathogenic, myelin-reactive Th1 cells. This recognition triggers a signaling cascade that leads to T-cell activation, proliferation, and the secretion of pro-inflammatory cytokines like IFN-γ and IL-2, which are key drivers of autoimmune demyelination.
[Leu144,Arg147]-PLP (139-151) is designed to bind to the same MHC class II molecule but presents an altered interface to the TCR. This altered interaction fails to induce a productive signaling cascade. Instead, it is proposed to deliver a partial or inhibitory signal that prevents the full activation of the T-cell. This antagonistic effect is characterized by the suppression of Th1 cell proliferation and the inhibition of pro-inflammatory cytokine production in vitro.[1][2]
In Vivo Induction of Regulatory T-cells and Bystander Suppression
While TCR antagonism is observed in vitro, the in vivo effects of [Leu144,Arg147]-PLP (139-151) appear to be dominated by the induction of a regulatory T-cell response.[1] Immunization with this altered peptide ligand leads to the development of T cells that, upon recognizing the peptide, produce anti-inflammatory cytokines characteristic of a Th2 or regulatory phenotype, such as IL-4.[3]
These induced regulatory T cells are not only specific for the [Leu144,Arg147]-PLP (139-151) peptide but are also cross-reactive with the native PLP (139-151) peptide.[1] This cross-reactivity is crucial for their therapeutic effect. Upon encountering the native myelin antigen in the central nervous system, these regulatory T cells are activated and release their anti-inflammatory cytokines. This localized cytokine release creates an anti-inflammatory microenvironment that suppresses the activity of pathogenic Th1 cells, a phenomenon known as "bystander suppression."[1] This mechanism is supported by the finding that preimmunization with [Leu144,Arg147]-PLP (139-151) can prevent EAE induced not only by the native PLP (139-151) but also by other myelin antigens.[1]
Quantitative Data
Currently, publicly available, specific quantitative data for the binding affinity, dose-response of T-cell proliferation inhibition (e.g., IC50 values), and precise concentrations of cytokine modulation by [Leu144,Arg147]-PLP (139-151) are limited in the literature. The following table summarizes the qualitative and semi-quantitative findings.
| Parameter | Observation | Reference |
| MHC II Binding | Binds to I-As | Inferred from antagonism studies |
| TCR Binding | Alters TCR interaction compared to native peptide | Inferred from antagonist activity |
| In Vitro T-Cell Proliferation | Suppresses proliferation of PLP (139-151)-specific Th1 cells | [1][2] |
| In Vitro Cytokine Production | Suppresses Th1 cytokines (e.g., IFN-γ, IL-2) | [1] |
| In Vivo Cytokine Production | Elevates IL-4 levels in the spleen | [3] |
| In Vivo T-Cell Response | Promotes the development of regulatory T cells | [1][3] |
| EAE Clinical Score | Prevents and limits the progression of EAE | [4] |
Experimental Protocols
In Vitro T-Cell Antagonism Assay
This protocol outlines a general procedure to assess the TCR antagonist activity of [Leu144,Arg147]-PLP (139-151).
-
Cell Isolation and Culture:
-
Isolate splenocytes from SJL/J mice immunized with the native PLP (139-151) peptide to serve as a source of antigen-presenting cells (APCs) and PLP-reactive T-cells.
-
Alternatively, co-culture a PLP (139-151)-specific T-cell clone or cell line with irradiated, naive splenocytes as APCs.
-
Culture cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, penicillin-streptomycin, and 2-mercaptoethanol.
-
-
Antagonism Assay Setup:
-
Plate APCs in a 96-well plate.
-
Add the agonist peptide (native PLP 139-151) at a concentration known to induce a sub-maximal T-cell proliferation response.
-
Concurrently, add varying concentrations of the antagonist peptide, [Leu144,Arg147]-PLP (139-151).
-
Add the PLP-reactive T-cells to the wells.
-
-
Proliferation Measurement:
-
Culture the cells for 72 hours.
-
For the final 18 hours of culture, add 3H-thymidine to each well.
-
Harvest the cells and measure the incorporation of 3H-thymidine using a scintillation counter as an indicator of DNA synthesis and cell proliferation.
-
-
Cytokine Analysis:
-
After 48-72 hours of culture, collect the supernatants from the cell cultures.
-
Measure the concentrations of key cytokines (e.g., IFN-γ, IL-2, IL-4, IL-10) using enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine bead array.
-
Induction of Experimental Autoimmune Encephalomyelitis (EAE)
This is a standard protocol for inducing EAE in SJL/J mice using the native PLP (139-151) peptide, the model in which the therapeutic effects of [Leu144,Arg147]-PLP (139-151) are evaluated.
-
Animals: Use female SJL/J mice, 6-10 weeks of age.
-
Antigen Emulsion Preparation:
-
Dissolve the native PLP (139-151) peptide in sterile phosphate-buffered saline (PBS).
-
Prepare an emulsion by mixing the peptide solution with an equal volume of Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
-
Immunization:
-
Inject the emulsion subcutaneously at two sites on the flank of each mouse.
-
-
Clinical Scoring:
-
Monitor the mice daily for clinical signs of EAE, typically starting around day 10 post-immunization.
-
Score the disease severity on a scale of 0 to 5:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Moribund
-
5: Death
-
-
-
Therapeutic Intervention:
-
To test the therapeutic effect of [Leu144,Arg147]-PLP (139-151), it can be co-administered with the native peptide during immunization or administered at the onset of clinical signs.
-
Visualizing the Mechanism of Action
Signaling Pathways
The following diagrams illustrate the proposed signaling pathways for both the agonistic action of the native PLP peptide and the antagonistic/regulatory action of [Leu144,Arg147]-PLP (139-151).
References
- 1. A T cell receptor antagonist peptide induces T cells that mediate bystander suppression and prevent autoimmune encephalomyelitis induced with multiple myelin antigens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mutant peptide | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 3. [Leu144, Arg147]-PLP (139-151) TFA - Immunomart [immunomart.com]
- 4. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
The Immunomodulatory Function of Modified Proteolipid Protein (PLP) Peptides in Experimental Autoimmune Encephalomyelitis (EAE): A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Experimental Autoimmune Encephalomyelitis (EAE) serves as a critical animal model for multiple sclerosis (MS), a debilitating autoimmune disease of the central nervous system (CNS). In EAE, the immune system mistakenly targets myelin proteins, leading to inflammation, demyelination, and neurodegeneration. Proteolipid protein (PLP) is a major component of myelin and a key autoantigen in this process. This technical guide provides an in-depth analysis of the function of modified PLP peptides in modulating the course of EAE. We will explore the mechanisms of action of these altered peptide ligands (APLs), their impact on immune cell populations and cytokine profiles, and provide detailed protocols for key experimental assays. This document is intended to be a comprehensive resource for researchers in the fields of immunology, neurobiology, and therapeutic development.
Introduction: EAE and the Role of PLP
EAE is an inflammatory demyelinating disease of the CNS induced in susceptible animal strains by immunization with myelin-derived proteins or peptides, such as PLP, in complete Freund's adjuvant (CFA).[1][2] The resulting immune response is primarily mediated by autoreactive CD4+ T helper (Th) cells, particularly Th1 and Th17 lineages, which produce pro-inflammatory cytokines like interferon-gamma (IFN-γ) and interleukin-17 (IL-17), respectively.[3][4] These T cells infiltrate the CNS, leading to the pathological hallmarks of EAE that mirror those of MS, including perivascular inflammation, demyelination, and axonal damage.[2]
The immunodominant epitope of PLP in the SJL/J mouse model of relapsing-remitting EAE is the 139-151 peptide (HSLGKWLGHPDKF).[5][6] T cells specific for this peptide are sufficient to induce the clinical and histological features of EAE.[5] Therefore, strategies to modulate the pathogenic T cell response to PLP are a major focus of therapeutic research.
Modified PLP Peptides: Mechanisms of Immune Modulation
The central strategy behind the use of modified PLP peptides, often referred to as altered peptide ligands (APLs), is to engage the T-cell receptor (TCR) of autoreactive T cells in a manner that deviates the immune response from a pathogenic to a protective or tolerogenic phenotype. This is typically achieved by substituting key amino acid residues within the encephalitogenic peptide that are critical for TCR interaction.
Immune Deviation: Shifting the Th1/Th17 to Th2/Treg Balance
A primary mechanism of action for modified PLP peptides is the induction of "immune deviation." Instead of activating a pro-inflammatory Th1/Th17 response, APLs can promote the differentiation of PLP-specific T cells into Th2 or regulatory T cells (Tregs).[1]
-
Th2 Response: Th2 cells are characterized by the production of cytokines such as interleukin-4 (IL-4) and IL-10. These cytokines are generally anti-inflammatory and can counteract the effects of Th1 cytokines.
-
Regulatory T cells (Tregs): Tregs, identified by the expression of the transcription factor Foxp3, are crucial for maintaining self-tolerance and suppressing autoimmune responses. They exert their function through various mechanisms, including the production of IL-10 and transforming growth factor-beta (TGF-β).
Bystander Suppression
Another important mechanism is "bystander suppression." Once a tolerogenic response to a specific myelin epitope is induced by a modified peptide, the locally produced anti-inflammatory cytokines (e.g., IL-10, TGF-β) can suppress the activity of other pathogenic T cells specific for different myelin epitopes in the vicinity. This is particularly relevant in MS, where the autoimmune response can spread to involve multiple myelin antigens over time ("epitope spreading").
T-Cell Anergy and Deletion
In some instances, APLs can induce a state of T-cell anergy, where the T cells become unresponsive to further stimulation by the native autoantigen. This can occur due to suboptimal TCR signaling in the absence of adequate co-stimulation. In other cases, repeated stimulation with APLs may lead to the activation-induced cell death (AICD) of autoreactive T cells.
Quantitative Data on the Effects of Modified PLP Peptides in EAE
The efficacy of modified PLP peptides in ameliorating EAE has been demonstrated in numerous preclinical studies. The following tables summarize representative quantitative data from such studies.
| Treatment Group | Mean Maximum Clinical Score (± SEM) | Disease Incidence (%) | Reference |
| PLP 139-151 (Control) | 2.6 ± 0.3 | 100 | [7] |
| Oligomer PLP 139-151 | 0.5 ± 0.3 | Not Reported | [7] |
| PLP 139-151 + Copolymer J2 | ~1.0 | 100 | [1] |
| PLP 139-151 + Copolymer J3 | ~1.0 | 100 | [1] |
| PLP 139-151 + Copolymer J5 | ~1.0 | 100 | [1] |
Table 1: Effect of Modified PLP Peptides on EAE Clinical Score.
| Treatment Group | Proliferation Index (Stimulation Index) | Reference |
| PLP 139-151 primed T cells + PLP 139-151 | High | [8] |
| PLP 139-151 primed T cells + Y144 analog | Ablated | [8] |
| PLP 139-151 primed T cells + K146 analog | Ablated | [8] |
Table 2: Effect of Modified PLP Peptides on T-Cell Proliferation.
| Treatment Group | IFN-γ (pg/mL) | IL-10 (pg/mL) | IL-5 (pg/mL) | Reference |
| EAE Control | High | Low | Low | [9] |
| EAE + LeuSH | Significantly Decreased | Increased | Increased | [9] |
| B10.S mice + anti-CD25 Ab | Increased | Decreased | Not Reported | [10] |
Table 3: Effect of Modified PLP Peptides on Cytokine Production.
| Treatment Group | % of CD4+ T cells | Cell Subset | Reference |
| Naive B10.S mice | High frequency | CD4+CD25+ | [11] |
| Naive SJL mice | Low frequency | CD4+CD25+ | [11] |
Table 4: Effect of Genetic Resistance on Regulatory T Cell Frequency.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of modified PLP peptides in EAE.
EAE Induction in SJL/J Mice with PLP 139-151 Peptide
This protocol describes the active induction of relapsing-remitting EAE in SJL/J mice.
Materials:
-
PLP 139-151 peptide (HSLGKWLGHPDKF)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX)
-
Phosphate-buffered saline (PBS), sterile
-
Female SJL/J mice, 8-12 weeks old
Procedure:
-
Antigen Emulsion Preparation: Prepare an emulsion of PLP 139-151 peptide in CFA. A common concentration is 1 mg/mL of peptide in the final emulsion. Ensure a stable water-in-oil emulsion is formed by vigorous mixing or sonication.
-
Immunization: On day 0, immunize each mouse subcutaneously at two sites on the flank with a total of 100 µL of the antigen emulsion (50 µL per site). This delivers 50 µg of PLP 139-151 peptide per mouse.
-
Pertussis Toxin Administration: On day 0 and day 2 post-immunization, administer 200 ng of PTX in 100 µL of sterile PBS via intraperitoneal injection.[12] PTX acts as an additional adjuvant and facilitates the entry of encephalitogenic T cells into the CNS.[13]
-
Clinical Scoring: Beginning on day 7 post-immunization, monitor the mice daily for clinical signs of EAE. Use a standardized scoring system:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Moribund
-
5: Death
-
-
Animal Welfare: Provide easily accessible food and water on the cage floor for animals with impaired mobility.
T-Cell Proliferation Assay (CFSE Dilution)
This assay measures the proliferation of antigen-specific T cells.
Materials:
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Single-cell suspension of splenocytes or lymph node cells from immunized mice
-
Complete RPMI-1640 medium
-
PLP 139-151 peptide or modified peptide
-
96-well round-bottom culture plates
-
Flow cytometer
Procedure:
-
Cell Preparation: Prepare a single-cell suspension from the spleens or draining lymph nodes of immunized mice.
-
CFSE Labeling: Resuspend the cells in PBS at a concentration of 1-10 x 10^6 cells/mL. Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C. Quench the staining by adding 5 volumes of ice-cold complete medium. Wash the cells twice.[14][15]
-
Cell Culture: Plate 2 x 10^5 CFSE-labeled cells per well in a 96-well plate.
-
Antigen Stimulation: Add the relevant PLP peptide (native or modified) at various concentrations (e.g., 1, 10, 50 µg/mL). Include a negative control (no peptide) and a positive control (e.g., anti-CD3/CD28 antibodies or a mitogen like Concanavalin A).
-
Incubation: Culture the plates for 3-5 days at 37°C in a humidified incubator with 5% CO2.
-
Flow Cytometry Analysis: Harvest the cells and stain with fluorescently labeled antibodies against cell surface markers (e.g., CD4). Analyze the cells by flow cytometry. Proliferation is measured by the serial dilution of CFSE fluorescence in the CD4+ T cell population. Each peak of decreasing fluorescence intensity represents a successive generation of cell division.[16]
Cytokine Measurement by ELISA
This protocol is for quantifying the concentration of cytokines in cell culture supernatants.
Materials:
-
ELISA plate pre-coated with capture antibody for the cytokine of interest (e.g., IFN-γ, IL-4, IL-10)
-
Cell culture supernatants from T-cell proliferation assays
-
Recombinant cytokine standards
-
Biotinylated detection antibody
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Wash buffer
-
Plate reader
Procedure:
-
Sample and Standard Preparation: Prepare a standard curve using serial dilutions of the recombinant cytokine. Dilute the cell culture supernatants as needed.
-
Incubation with Samples: Add 100 µL of standards and samples to the appropriate wells of the pre-coated ELISA plate. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate 3-4 times with wash buffer.
-
Detection Antibody: Add 100 µL of the biotinylated detection antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step.
-
Streptavidin-HRP: Add 100 µL of Streptavidin-HRP to each well and incubate for 30 minutes at room temperature in the dark.
-
Washing: Repeat the wash step.
-
Substrate Development: Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
-
Stopping the Reaction: Add 100 µL of stop solution to each well.
-
Reading the Plate: Read the absorbance at 450 nm using a plate reader.
-
Data Analysis: Calculate the cytokine concentrations in the samples by interpolating from the standard curve.[17][18]
Intracellular Cytokine Staining (ICS) by Flow Cytometry
This protocol allows for the identification of cytokine-producing cells at a single-cell level.
Materials:
-
Single-cell suspension of splenocytes or lymph node cells
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Fixation/Permeabilization buffer
-
Fluorescently labeled antibodies against cell surface markers (e.g., CD4) and intracellular cytokines (e.g., IFN-γ, IL-4)
-
Flow cytometer
Procedure:
-
Cell Stimulation: Stimulate the cells in vitro with the relevant PLP peptide for 4-6 hours in the presence of a protein transport inhibitor. This allows cytokines to accumulate within the cells.
-
Surface Staining: Wash the cells and stain for cell surface markers by incubating with fluorescently labeled antibodies for 30 minutes on ice.
-
Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercially available fixation/permeabilization buffer according to the manufacturer's instructions. This step is crucial for allowing the intracellular cytokine antibodies to access their targets.
-
Intracellular Staining: Wash the cells with permeabilization buffer and then stain for intracellular cytokines by incubating with fluorescently labeled antibodies for 30-60 minutes at room temperature in the dark.
-
Washing: Wash the cells with permeabilization buffer.
-
Flow Cytometry Analysis: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Gating Strategy:
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows discussed in this guide.
Caption: APL intervention in EAE pathogenesis.
Caption: Experimental workflow for EAE induction.
Caption: CFSE T-cell proliferation assay workflow.
Conclusion
Modified PLP peptides represent a promising therapeutic strategy for autoimmune demyelinating diseases like MS. By rationally designing APLs that deviate the immune response from a pathogenic to a protective phenotype, it is possible to ameliorate the clinical and pathological features of EAE. This technical guide has provided a comprehensive overview of the mechanisms of action of these modified peptides, supported by quantitative data and detailed experimental protocols. The continued investigation into the design and application of APLs holds significant potential for the development of antigen-specific immunotherapies for MS and other autoimmune disorders.
References
- 1. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 2. B cells limit epitope spreading and reduce severity of EAE induced with PLP peptide in BALB/c mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Priming of myelin-specific T cells in the absence of dendritic cells results in accelerated development of Experimental Autoimmune Encephalomyelitis | PLOS One [journals.plos.org]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Enhancement of EAE and induction of autoantibodies to T-cell epitopes in mice infected with a recombinant vaccinia virus encoding myelin proteolipid protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Myelin proteolipid protein-specific CD4+CD25+ regulatory cells mediate genetic resistance to experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Therapeutic role of interferon-γ in experimental autoimmune encephalomyelitis is mediated through a tolerogenic subset of splenic CD11b+ myeloid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hooke - Protocols - EAE Induction by Active Immunization in SJL Mice [hookelabs.com]
- 14. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
In-Depth Technical Guide: [Leu144,Arg147]-PLP (139-151) as a T Cell Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The synthetic peptide [Leu144,Arg147]-PLP (139-151) is an altered peptide ligand (APL) of the native myelin proteolipid protein (PLP) epitope (139-151), a key immunodominant region implicated in the pathogenesis of experimental autoimmune encephalomyelitis (EAE), the primary animal model for multiple sclerosis. This APL, with strategic amino acid substitutions at the T cell receptor (TCR) contact residues, functions as a potent TCR antagonist in vitro. However, its in vivo mechanism of action is more complex, involving the induction of regulatory T cells and a phenomenon known as bystander suppression, leading to a shift in the cytokine environment from a pro-inflammatory to an anti-inflammatory state. This dual functionality makes [Leu144,Arg147]-PLP (139-151) a significant tool for studying autoimmune mechanisms and a potential therapeutic candidate for T cell-mediated autoimmune diseases.
Core Concepts: T Cell Receptor Antagonism and Altered Peptide Ligands
T cell activation is initiated by the interaction of the T cell receptor (TCR) with a peptide antigen presented by a major histocompatibility complex (MHC) molecule on an antigen-presenting cell (APC). Altered peptide ligands are synthetic peptides with modifications to the original antigenic peptide sequence. These modifications, particularly at the TCR contact residues, can modulate the outcome of the TCR-pMHC interaction, leading to a spectrum of T cell responses, from full agonism to partial agonism, and antagonism.
A TCR antagonist, such as [Leu144,Arg147]-PLP (139-151), binds to the MHC molecule and engages the TCR but fails to induce a productive activation signal. Instead, it can competitively inhibit the binding of the agonist peptide and, in some cases, deliver a negative or partial signal that actively downregulates T cell responses.
Quantitative Data
The following tables summarize the key quantitative findings from studies on [Leu144,Arg147]-PLP (139-151) and its effects on T cell responses and EAE.
Table 1: In Vitro T Cell Response to [Leu144,Arg147]-PLP (139-151)
| Parameter | Agonist Peptide (PLP 139-151) | Antagonist Peptide ([Leu144,Arg147]-PLP 139-151) | Reference |
| T Cell Proliferation | Induces robust proliferation of PLP 139-151-specific T cell clones. | Does not induce proliferation of PLP 139-151-specific T cell clones. | [1] |
| IL-2 Production | Stimulates IL-2 secretion by PLP 139-151-specific T cell hybridomas. | Blocks IL-2 production by PLP 139-151-specific T cell hybridomas when co-cultured with the agonist peptide. | [1] |
| MHC Binding | Binds effectively to I-As. | Binds to I-As with equal affinity as the native peptide. | [1] |
Table 2: In Vivo Effects of [Leu144,Arg147]-PLP (139-151) in EAE Model
| Parameter | Control (EAE induced with PLP 139-151) | Treatment with [Leu144,Arg147]-PLP (139-151) | Reference |
| EAE Development | Induces clinical signs of EAE. | Prevents the development of EAE when co-administered with the native peptide. | [2] |
| Disease Progression | Progressive neurological deficits. | Limits the progression of EAE when administered after the onset of disease. | [2] |
| Bystander Suppression | Disease induced by other myelin antigens (e.g., PLP 178-191, MOG 92-106, MBP). | Pre-immunization protects against EAE induced by other myelin antigens. | [3] |
| Cytokine Profile | Predominantly Th1 response (IFN-γ). | Induces a shift towards a Th2/Th0 cytokine profile (elevated IL-4). | [3] |
Experimental Protocols
In Vitro T Cell Proliferation Assay
This protocol is designed to assess the antagonistic properties of [Leu144,Arg147]-PLP (139-151) on the proliferation of PLP 139-151-specific T cells.
Materials:
-
PLP 139-151-specific T cell line or clone (e.g., from immunized SJL/J mice).
-
Antigen-presenting cells (APCs), such as irradiated splenocytes from naive SJL/J mice.
-
Complete RPMI 1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol).
-
PLP (139-151) peptide (agonist).
-
[Leu144,Arg147]-PLP (139-151) peptide (antagonist).
-
[3H]Thymidine.
-
96-well round-bottom culture plates.
Procedure:
-
Prepare a single-cell suspension of APCs and irradiate them (e.g., 3000 rads) to prevent their proliferation.
-
Plate the irradiated APCs at a density of 5 x 105 cells/well in a 96-well plate.
-
Add the agonist peptide (PLP 139-151) at a suboptimal concentration that induces a measurable proliferative response.
-
Add the antagonist peptide ([Leu144,Arg147]-PLP 139-151) at varying concentrations to the wells containing the agonist peptide. Include control wells with no antagonist.
-
Add the PLP 139-151-specific T cells at a density of 2 x 104 cells/well.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Pulse the cultures with 1 µCi of [3H]Thymidine per well for the final 18 hours of incubation.
-
Harvest the cells onto glass fiber filters and measure the incorporation of [3H]Thymidine using a liquid scintillation counter.
-
Calculate the percentage of inhibition of proliferation at each concentration of the antagonist peptide.
Induction and Treatment of EAE
This protocol outlines the induction of EAE in SJL/J mice using PLP (139-151) and a therapeutic intervention with [Leu144,Arg147]-PLP (139-151).
Materials:
-
Female SJL/J mice (6-8 weeks old).
-
PLP (139-151) peptide.
-
[Leu144,Arg147]-PLP (139-151) peptide.
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra.
-
Pertussis toxin (optional, for a more severe disease course).
-
Sterile phosphate-buffered saline (PBS).
Procedure:
-
EAE Induction:
-
Prepare an emulsion of PLP (139-151) in CFA by mixing equal volumes of the peptide solution (2 mg/mL in PBS) and CFA.
-
Immunize each mouse subcutaneously with 100 µL of the emulsion (containing 100 µg of peptide) distributed over two sites on the flank.
-
(Optional) Inject 200 ng of pertussis toxin intraperitoneally on the day of immunization and 48 hours later.
-
-
Clinical Scoring:
-
Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization.
-
Score the disease severity on a scale of 0 to 5:
-
0: No clinical signs.
-
1: Limp tail.
-
2: Hind limb weakness or ataxia.
-
3: Partial hind limb paralysis.
-
4: Complete hind limb paralysis.
-
5: Moribund state or death.
-
-
-
Treatment Protocol (Example):
-
For prophylactic treatment, co-administer [Leu144,Arg147]-PLP (139-151) with the encephalitogenic PLP (139-151) emulsion.
-
For therapeutic treatment, begin administration of [Leu144,Arg147]-PLP (139-151) (e.g., 100 µg in PBS, intraperitoneally) at the first sign of clinical disease (score of 1) and continue daily for a defined period.
-
-
Data Analysis:
-
Calculate the mean daily clinical score for each group.
-
Determine the disease incidence and the mean day of onset.
-
Visualizations: Signaling Pathways and Experimental Workflows
Caption: TCR signaling pathway: Agonist vs. Antagonist.
References
- 1. Presentation of a T Cell Receptor Antagonist Peptide by Immunoglobulins Ablates Activation of T Cells by a Synthetic Peptide or Proteins Requiring Endocytic Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 3. [Leu144, Arg147]-PLP (139-151) TFA - Immunomart [immunomart.com]
An In-depth Technical Guide on the Immunomodulatory Properties of [Leu144,Arg147]-PLP (139-151)
For Researchers, Scientists, and Drug Development Professionals
Abstract
[Leu144,Arg147]-PLP (139-151) is a synthetic altered peptide ligand (APL) derived from the immunodominant epitope of human myelin proteolipid protein (PLP 139-151). This peptide analog, with strategic amino acid substitutions at T cell receptor (TCR) contact residues, exhibits significant immunomodulatory properties. It has been investigated primarily for its potential therapeutic application in autoimmune demyelinating diseases such as multiple sclerosis (MS). This technical guide provides a comprehensive overview of the immunomodulatory functions of [Leu144,Arg147]-PLP (139-151), detailing its mechanism of action, effects on immune cell populations, and relevant experimental protocols.
Introduction
Myelin proteolipid protein (PLP) is a major component of the myelin sheath in the central nervous system (CNS). In genetically susceptible individuals, T cells recognizing specific epitopes of PLP can become activated and mediate an autoimmune attack on the myelin sheath, leading to the pathology observed in multiple sclerosis. The PLP (139-151) peptide is a key encephalitogenic epitope in the SJL/J mouse model of experimental autoimmune encephalomyelitis (EAE), a widely used animal model for MS.
[Leu144,Arg147]-PLP (139-151) is a modified version of this peptide where the native tryptophan at position 144 is replaced by leucine, and the histidine at position 147 is replaced by arginine. These modifications transform the peptide from an agonist that activates encephalitogenic T cells into a potent immunomodulator. In vitro, it acts as a T cell receptor (TCR) antagonist for Th1 clones that are pathogenic in EAE.[1] However, its in vivo mechanism is more complex, involving the induction of regulatory T cells (Tregs) and a shift in the cytokine balance from a pro-inflammatory Th1 response to an anti-inflammatory or regulatory Th2/Th0 phenotype.[2][3]
Mechanism of Action
The immunomodulatory effects of [Leu144,Arg147]-PLP (139-151) are multifaceted and involve both direct antagonism of pathogenic T cells and the induction of regulatory immune responses.
T Cell Receptor (TCR) Antagonism
As an altered peptide ligand, [Leu144,Arg147]-PLP (139-151) binds to the Major Histocompatibility Complex (MHC) class II molecules on antigen-presenting cells (APCs) and is presented to T cells. However, due to the amino acid substitutions at the TCR contact residues, the interaction with the TCR of encephalitogenic Th1 cells is altered. This altered interaction fails to deliver a full activation signal, thereby acting as an antagonist and preventing the activation and proliferation of these pathogenic T cells in vitro.[1]
Induction of Regulatory T Cells and Bystander Suppression
In vivo studies have revealed that the primary mechanism of action of [Leu144,Arg147]-PLP (139-151) is not direct Th1 cell suppression but rather the induction of a regulatory T cell population.[2] Pre-immunization with this peptide has been shown to postpone the onset of EAE induced by different myelin antigens, a phenomenon known as bystander suppression.[2] This suggests that the regulatory cells induced by the altered peptide can suppress inflammatory responses to other antigens within the same microenvironment.
Cytokine Profile Modulation
A key feature of the immunomodulatory effect of [Leu144,Arg147]-PLP (139-151) is its ability to alter the cytokine milieu. Immunization with this peptide leads to an elevation of Interleukin-4 (IL-4) levels in the spleen.[2][3] This promotes the differentiation of T helper cells towards a Th2 or Th0 phenotype, which is generally associated with anti-inflammatory and regulatory functions, counteracting the pro-inflammatory Th1 response that drives EAE.
Data Presentation
While specific quantitative data for [Leu144,Arg147]-PLP (139-151) is not extensively available in publicly accessible literature, the following tables present illustrative data based on the qualitative descriptions of its effects in preclinical EAE models.
Table 1: Illustrative In Vivo Efficacy in EAE Model
| Treatment Group | Mean Peak Clinical Score (± SEM) | Day of Disease Onset (± SEM) |
| Vehicle Control | 3.5 ± 0.3 | 12 ± 1 |
| [Leu144,Arg147]-PLP (139-151) | 1.5 ± 0.2 | 18 ± 2 |
Table 2: Illustrative Cytokine Profile in Splenocyte Culture Supernatants
| Treatment Group | IL-4 (pg/mL ± SEM) | IFN-γ (pg/mL ± SEM) |
| Vehicle Control | 15 ± 5 | 250 ± 30 |
| [Leu144,Arg147]-PLP (139-151) | 80 ± 10 | 100 ± 20 |
Table 3: Illustrative T-Cell Proliferation Assay
| Stimulation | Control T-cells (Stimulation Index) | [Leu144,Arg147]-PLP (139-151) Induced T-cells (Stimulation Index) |
| PLP (139-151) | 15.2 | 3.5 |
| [Leu144,Arg147]-PLP (139-151) | 1.8 | 12.8 |
Experimental Protocols
Induction of EAE in SJL/J Mice with PLP (139-151)
Materials:
-
SJL/J mice (female, 6-8 weeks old)
-
PLP (139-151) peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (optional)
-
Phosphate-buffered saline (PBS)
-
Syringes and needles
Procedure:
-
Prepare the immunizing emulsion by emulsifying PLP (139-151) peptide in CFA at a final concentration of 1 mg/mL.
-
Anesthetize the mice and inject 100 µL of the emulsion subcutaneously, distributed over two sites on the flank.
-
(Optional) For a more severe disease course, administer 200 ng of pertussis toxin in 100 µL of PBS intraperitoneally on the day of immunization and 48 hours later.
-
Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization.
-
Score the clinical signs using a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = moribund, 5 = death).
T-Cell Proliferation Assay ([3H]-Thymidine Incorporation)
Materials:
-
Spleens from immunized mice
-
RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, penicillin-streptomycin, and 2-mercaptoethanol
-
PLP (139-151) and [Leu144,Arg147]-PLP (139-151) peptides
-
[3H]-Thymidine
-
96-well round-bottom plates
-
Cell harvester and scintillation counter
Procedure:
-
Prepare a single-cell suspension from the spleens of immunized mice.
-
Plate 2 x 105 cells per well in a 96-well plate.
-
Add the desired concentration of the test peptides (e.g., 10 µg/mL) to the wells in triplicate. Include a no-peptide control and a positive control (e.g., Concanavalin A).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Pulse the cells with 1 µCi of [3H]-Thymidine per well and incubate for another 18 hours.
-
Harvest the cells onto filter mats and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the stimulation index (SI) as the mean counts per minute (CPM) of stimulated wells divided by the mean CPM of unstimulated wells.
Cytokine ELISA
Materials:
-
Supernatants from cultured splenocytes
-
Capture and detection antibodies for the cytokines of interest (e.g., IL-4, IFN-γ)
-
Recombinant cytokine standards
-
Streptavidin-HRP
-
TMB substrate
-
96-well ELISA plates
-
Plate reader
Procedure:
-
Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Wash the plate and block with a suitable blocking buffer for 1-2 hours at room temperature.
-
Add the culture supernatants and recombinant cytokine standards to the wells and incubate for 2 hours at room temperature.
-
Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.
-
Wash the plate and add Streptavidin-HRP. Incubate for 30 minutes at room temperature in the dark.
-
Wash the plate and add the TMB substrate.
-
Stop the reaction with a stop solution and read the absorbance at 450 nm using a plate reader.
-
Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
Signaling Pathways and Visualizations
TCR Antagonism Signaling Pathway
The interaction of an altered peptide ligand like [Leu144,Arg147]-PLP (139-151) with the TCR leads to a partial or altered signaling cascade that fails to fully activate the T cell. This antagonistic signaling often involves the recruitment of inhibitory phosphatases like SHP-1 to the TCR complex, which can dephosphorylate key signaling molecules such as Lck and ZAP-70, thereby dampening the activation signal.
Experimental Workflow for Assessing Immunomodulatory Properties
The following diagram outlines a typical experimental workflow to characterize the immunomodulatory effects of [Leu144,Arg147]-PLP (139-151).
Conclusion
[Leu144,Arg147]-PLP (139-151) is a promising immunomodulatory peptide with a dual mechanism of action involving TCR antagonism and the induction of regulatory T cells. Its ability to shift the immune response from a pro-inflammatory to a regulatory phenotype underscores its therapeutic potential for autoimmune diseases like multiple sclerosis. Further research is warranted to fully elucidate the quantitative aspects of its efficacy and the detailed molecular pathways involved in its induction of regulatory T cells. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this and similar altered peptide ligands.
References
Theoretical Foundations for Leucine and Arginine Substitutions in PLP-Dependent Enzymes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes are a vast and versatile class of biocatalysts, crucial for a multitude of metabolic pathways, primarily in amino acid transformations. The intricate interplay of active site residues with the PLP cofactor and the substrate dictates the specific reaction chemistry. Understanding the functional and structural roles of individual amino acids within the active site is paramount for elucidating catalytic mechanisms, engineering novel enzyme functionalities, and designing targeted inhibitors. This technical guide provides an in-depth analysis of the theoretical basis for substituting two key amino acid residues, Leucine (B10760876) (Leu) and Arginine (Arg), within the active sites of PLP-dependent enzymes. While specific residue numbers like Leu144 and Arg147 are unique to individual proteins, this guide focuses on the general principles and well-documented examples of substitutions of these amino acid types in analogous, functionally critical positions across various PLP-dependent enzymes. We will delve into the profound effects of these substitutions on enzyme kinetics, stability, and reaction specificity, supported by quantitative data, detailed experimental methodologies, and illustrative diagrams of the underlying molecular logic.
Introduction: The Catalytic Versatility of PLP-Dependent Enzymes
Pyridoxal 5'-phosphate (PLP), the active form of vitamin B6, is a remarkably versatile cofactor that enables enzymes to catalyze a wide array of reactions, including transamination, decarboxylation, racemization, and elimination and substitution reactions at the α, β, and γ carbons of amino acids.[1][2] The catalytic prowess of PLP stems from its ability to form a Schiff base (internal aldimine) with an active site lysine (B10760008) residue.[3][4] Upon substrate binding, a transimination reaction occurs, forming an external aldimine with the substrate's amino group.[1][5] The pyridine (B92270) ring of PLP then acts as an "electron sink," stabilizing the negative charge that develops during the cleavage of bonds at the substrate's α-carbon.[1][5]
The protein microenvironment of the active site plays a critical role in modulating the reactivity of the PLP-substrate complex, thereby dictating the reaction's specificity.[2] Specific amino acid residues are responsible for substrate binding, proper orientation of the substrate relative to the cofactor, and stabilization of transition states. Consequently, the substitution of these critical residues through site-directed mutagenesis serves as a powerful tool to probe their functional roles and to engineer enzymes with novel properties.[6][7] This guide will specifically explore the theoretical underpinnings and experimental consequences of substituting leucine and arginine residues within the active sites of PLP-dependent enzymes.
The Pivotal Role of Arginine in Substrate Binding and Catalysis
Arginine, with its positively charged guanidinium (B1211019) group, is frequently found in the active sites of enzymes that bind anionic substrates. In PLP-dependent enzymes that process amino acids, arginine residues are often indispensable for recognizing and anchoring the carboxylate groups of the substrate.
Case Study: Aspartate Aminotransferase
Aspartate aminotransferase (AspAT) provides a well-characterized example of the critical role of arginine residues in the active site. This enzyme catalyzes the reversible transfer of an amino group from aspartate to α-ketoglutarate. The active site of E. coli AspAT contains two highly conserved arginine residues, Arg386 and Arg292, which are crucial for substrate binding.[8] Arg386 interacts with the α-carboxylate group of the substrate, while Arg292, from the adjacent subunit, binds the distal carboxylate group of dicarboxylic substrates like aspartate.[8][9]
The substitution of these arginine residues is predicated on several key hypotheses:
-
Disruption of Substrate Binding: Replacing the positively charged arginine with a neutral or even a shorter-chain positively charged residue (like lysine) is expected to weaken the electrostatic interactions with the negatively charged carboxylate groups of the substrate, thereby increasing the Michaelis constant (Km).
-
Alteration of Catalytic Efficiency: By compromising the precise positioning of the substrate in the active site, these substitutions are predicted to decrease the catalytic rate (kcat), leading to a significant reduction in overall catalytic efficiency (kcat/Km).
-
Shift in Reaction Specificity: The precise orientation of the substrate-PLP complex, enforced by the arginine residues, is critical for favoring the transamination reaction. Altering this orientation could potentially enhance alternative, otherwise suppressed, side reactions such as β-decarboxylation or racemization.[10]
Site-directed mutagenesis studies on E. coli AspAT have provided compelling quantitative data supporting these theoretical considerations.
| Enzyme Variant | Substrate | kcat (s⁻¹) | Km (mM) | kcat/Km (s⁻¹M⁻¹) | Fold Decrease in kcat/Km |
| Wild-type | L-Aspartate | 220 | 1.5 | 1.5 x 10⁵ | 1 |
| R292K | L-Aspartate | 2.0 | 10 | 2.0 x 10² | 750 |
| R386K | L-Aspartate | 0.5 | 50 | 1.0 x 10¹ | 15,000 |
| R292K/R386K | L-Aspartate | 0.03 | 100 | 0.3 | 500,000 |
| Wild-type | L-Alanine | 0.00008 | 50 | 1.6 | 1 |
| R292K | L-Alanine | 0.002 | 50 | 40 | 0.04 (25-fold increase) |
Data adapted from published studies.[10]
As the table clearly demonstrates, substituting Arg292 and Arg386 with lysine significantly decreases the catalytic efficiency for the native substrate, L-aspartate. The double mutant exhibits a staggering 500,000-fold reduction. Conversely, the R292K mutation leads to a 25-fold increase in the catalytic efficiency for the non-native substrate, L-alanine, highlighting a shift in substrate specificity.[10] Furthermore, these mutations were shown to increase the rates of side reactions, such as the β-decarboxylation of L-aspartate.[10]
A triple mutant of AspAT (Y225R/R292K/R386A) was engineered to enhance the β-decarboxylase activity, effectively converting the aminotransferase into an L-aspartate β-decarboxylase.[9] In this mutant, the kcat for β-decarboxylation was 0.08 s⁻¹, while the kcat for transamination was reduced to 0.01 s⁻¹.[9]
General Role of Arginine in Other PLP-Dependent Enzymes
The importance of arginine in binding anionic groups is a recurring theme in other PLP-dependent enzymes. For instance, in alanine (B10760859) racemase, an arginine residue forms a hydrogen bond with the pyridine ring nitrogen atom of PLP, contributing to the cofactor's proper positioning and electronic state.[3] In lactate (B86563) dehydrogenase, a non-PLP enzyme, a mobile arginine residue (Arg109) moves into the active site upon substrate binding to polarize the substrate's carbonyl group and stabilize the transition state, a role that is conceptually similar to how arginine can function in PLP-dependent enzymes that act on keto acids.[11]
The Structural and Allosteric Roles of Leucine
Leucine, with its hydrophobic isobutyl side chain, typically plays a structural role within protein cores or in hydrophobic pockets of active sites. While not directly involved in catalysis through chemical interactions, leucine residues are critical for maintaining the precise three-dimensional architecture of the active site.
Substitutions involving leucine residues in or near the active site are generally based on the following hypotheses:
-
Disruption of Active Site Integrity: Replacing a bulky, hydrophobic leucine with a smaller residue (e.g., alanine) can create a void, potentially leading to increased flexibility or collapse of the active site structure. Conversely, substitution with a larger or more polar residue can cause steric clashes or unfavorable energetic interactions.
-
Alteration of Substrate Specificity: Changes in the size and shape of the substrate-binding pocket due to leucine substitution can alter the enzyme's substrate specificity, potentially favoring smaller or larger substrates.
-
Allosteric Effects: Leucine residues located distant from the active site can be part of allosteric networks. Their substitution can disrupt these networks, leading to long-range conformational changes in the active site that affect catalytic activity.
Case Study: Ornithine Decarboxylase
Ornithine decarboxylase (ODC) is a PLP-dependent enzyme that catalyzes the first and rate-limiting step in polyamine biosynthesis, the decarboxylation of ornithine to putrescine.[12] While direct studies on the substitution of an active site leucine in ODC are not as prominent as those for arginine in AspAT, research on an ODC mutant has provided insights into the structural importance of a leucine-containing loop.
In a study of Trypanosoma brucei ODC, a mutation of a lysine residue (K294A) distant from the active site was found to significantly reduce catalytic efficiency.[13] Structural analysis of this mutant revealed increased disorder in a loop of residues from Leu-166 to Ala-172.[13] This loop, which contains Leu-166, normally forms interactions across the dimer interface and with the active site. The increased flexibility of this loop in the mutant enzyme is believed to be the cause of the reduced catalytic activity.[13] This finding underscores the importance of residues like leucine in maintaining the structural integrity of loops and secondary structures that, in turn, properly configure the active site for catalysis.
Experimental Protocols
The investigation of the roles of specific amino acid residues in PLP-dependent enzymes predominantly relies on site-directed mutagenesis coupled with detailed kinetic and structural analyses.
Site-Directed Mutagenesis
This is a fundamental technique used to introduce specific amino acid substitutions into a protein.
General Workflow:
-
Plasmid Preparation: The gene encoding the PLP-dependent enzyme of interest is cloned into an expression vector.
-
Primer Design: Oligonucleotide primers containing the desired mutation are synthesized. These primers are complementary to the template DNA except for the mismatched bases that introduce the desired codon change.
-
PCR Amplification: A polymerase chain reaction (PCR) is performed using the expression plasmid as a template and the mutagenic primers. The entire plasmid is amplified, incorporating the mutation.
-
Template Removal: The parental, non-mutated plasmid DNA is digested using the restriction enzyme DpnI, which specifically cleaves methylated DNA (the template plasmid isolated from E. coli is methylated, while the newly synthesized PCR product is not).
-
Transformation: The mutated plasmid is transformed into a suitable E. coli strain for propagation.
-
Sequence Verification: The entire gene is sequenced to confirm the presence of the desired mutation and the absence of any unintended mutations.
Protein Expression and Purification
The wild-type and mutant enzymes are then overexpressed in a suitable host, typically E. coli, and purified to homogeneity.
Typical Protocol:
-
Expression: The E. coli strain carrying the expression plasmid is grown in a large volume of culture medium. Protein expression is induced, often by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Cell Lysis: The bacterial cells are harvested by centrifugation and lysed by methods such as sonication or high-pressure homogenization.
-
Purification: The target protein is purified from the cell lysate using a series of chromatography steps. This often includes affinity chromatography (e.g., using a His-tag or a column with a ligand that mimics the substrate or cofactor), ion-exchange chromatography, and size-exclusion chromatography.
-
Purity Assessment: The purity of the enzyme is assessed by SDS-PAGE.
Enzyme Kinetics
Steady-state kinetic parameters (Km and kcat) are determined to quantify the effects of the mutation on substrate binding and catalytic turnover.
General Procedure:
-
Enzyme Assay: The activity of the enzyme is measured by monitoring the rate of product formation or substrate consumption over time. This is often done using a spectrophotometric assay where the reaction is coupled to a dehydrogenase that produces or consumes NADH or NADPH, which can be monitored at 340 nm.
-
Kinetic Analysis: Initial reaction velocities are measured at varying substrate concentrations. The data are then fitted to the Michaelis-Menten equation to determine the values of Km and kcat.
Visualizing the Logic: Diagrams
Signaling Pathways and Experimental Workflows
Caption: Workflow for investigating amino acid substitutions.
Logical Relationships in Arginine Substitution
Caption: Logical consequences of active site arginine substitution.
Conclusion and Implications for Drug Development
The substitution of key active site residues like arginine and leucine in PLP-dependent enzymes provides profound insights into their structure-function relationships. Arginine residues are frequently critical for the electrostatic anchoring of substrates, and their substitution can drastically reduce catalytic efficiency and even reprogram the enzyme's reaction specificity. Leucine residues, while less commonly involved in direct catalytic events, are essential for maintaining the structural integrity of the active site, and their perturbation can lead to a loss of function through both local and allosteric effects.
This knowledge has significant implications for drug development. The detailed understanding of active site architecture and the roles of individual residues can guide the rational design of potent and specific enzyme inhibitors. For example, inhibitors can be designed to mimic the substrate and form strong interactions with key residues like active site arginines. Furthermore, the discovery that mutations can alter reaction specificity opens up possibilities for the bio-engineering of novel catalysts for applications in biotechnology and synthetic chemistry. As our understanding of the intricate workings of PLP-dependent enzymes continues to grow, so too will our ability to harness their power for therapeutic and industrial purposes.
References
- 1. beilstein-institut.de [beilstein-institut.de]
- 2. PLP-Dependent Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Current Advances on Structure-Function Relationships of Pyridoxal 5′-Phosphate-Dependent Enzymes [frontiersin.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Mining the cellular inventory of pyridoxal phosphate-dependent enzymes with functionalized cofactor mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Directed evolution of an aspartate aminotransferase with new substrate specificities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aspartate aminotransferase of E. coli: effects of site-directed mutagenesis on substrate recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of action of aspartate aminotransferase proposed on the basis of its spatial structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Site-directed mutagenesis reveals role of mobile arginine residue in lactate dehydrogenase catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ornithine decarboxylase - Wikipedia [en.wikipedia.org]
- 13. Multiple active site conformations revealed by distant site mutation in ornithine decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for [Leu144,Arg147]-PLP (139-151) in Experimental Autoimmune Encephalomyelitis (EAE) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Experimental Autoimmune Encephalomyelitis (EAE) is a widely utilized animal model for the human demyelinating disease, multiple sclerosis (MS). EAE is typically induced by immunization with myelin-derived peptides, such as Proteolipid Protein (PLP) 139-151, which triggers an autoimmune response against the central nervous system (CNS). Altered peptide ligands (APLs) are synthetic peptides with modifications to the amino acid sequence of the native encephalitogenic peptide. These APLs can modulate the T-cell response, offering a promising avenue for therapeutic intervention.
[Leu144,Arg147]-PLP (139-151) is an APL of the native murine PLP (139-151) peptide. In this APL, the tryptophan at position 144 is substituted with leucine, and the histidine at position 147 is substituted with arginine. This peptide acts as a T-cell receptor (TCR) antagonist for encephalitogenic Th1 clones, suppressing their activation.[1] Research indicates that this APL can prevent the development of EAE when co-administered with the native PLP(139-151) peptide and can postpone the onset of EAE by promoting the development of regulatory T cells (Tregs).[2][3]
These application notes provide detailed protocols for the use of [Leu144,Arg147]-PLP (139-151) in EAE suppression studies, along with expected outcomes and an overview of the underlying immunological mechanisms.
Data Presentation
Table 1: Peptide Specifications
| Characteristic | Description |
| Peptide Name | [Leu144,Arg147]-PLP (139-151) |
| Sequence | H-His-Ser-Leu-Gly-Lys-Leu-Leu-Gly-Arg-Pro-Asp-Lys-Phe-OH |
| Molecular Formula | C67H110N20O17 |
| Molecular Weight | 1467.7 g/mol |
| Appearance | Freeze-dried solid |
| Solubility | Soluble in dilute acid |
| Purity | >95% by HPLC |
| Storage | Store desiccated, frozen, and in the dark |
Table 2: Comparison of EAE Induction with Native PLP (139-151) vs. Prophylactic Co-immunization with [Leu144,Arg147]-PLP (139-151)
| Parameter | EAE Induction with PLP (139-151) | Prophylactic Co-immunization with [Leu144,Arg147]-PLP (139-151) |
| Disease Incidence | High | Significantly Reduced |
| Mean Max. Score | Severe (typically 2.5 - 4.0) | Significantly Reduced |
| Mean Day of Onset | 10-14 days post-immunization | Postponed |
| Primary T-cell Response | Pro-inflammatory Th1 | Shift towards Th2 and Regulatory T-cells |
Note: Specific quantitative outcomes can vary based on experimental conditions, including mouse strain, age, and specific protocol parameters.
Experimental Protocols
Protocol 1: Prophylactic EAE Suppression by Co-immunization with [Leu144,Arg147]-PLP (139-151)
This protocol describes the co-administration of the altered peptide ligand with the native encephalitogenic peptide to prevent or reduce the severity of EAE.
Materials:
-
[Leu144,Arg147]-PLP (139-151) peptide
-
Native PLP (139-151) peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (H37Ra)
-
Phosphate Buffered Saline (PBS), sterile
-
Female SJL/J mice, 8-12 weeks old
-
Syringes and needles
Procedure:
-
Peptide Preparation:
-
Dissolve the native PLP (139-151) peptide and the [Leu144,Arg147]-PLP (139-151) peptide in sterile PBS at a concentration of 2 mg/mL.
-
For the immunogenic emulsion, mix equal volumes of the native PLP (139-151) solution and CFA.
-
For the treatment emulsion, mix equal volumes of the [Leu144,Arg147]-PLP (139-151) solution and CFA.
-
Emulsify each mixture by sonication or by passing through a double-hubbed needle until a thick, white emulsion is formed that does not disperse when a drop is placed in water.
-
-
Immunization:
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Control Group (EAE Induction): Inject mice subcutaneously at two sites on the flank with a total of 100 µL of the native PLP (139-151)/CFA emulsion (containing 100 µg of peptide).
-
Treatment Group (Co-immunization): Inject mice subcutaneously at two sites on one flank with 100 µL of the native PLP (139-151)/CFA emulsion and at two sites on the opposite flank with 100 µL of the [Leu144,Arg147]-PLP (139-151)/CFA emulsion (containing 50 µg of the altered peptide).[3]
-
-
Clinical Scoring:
-
Beginning 7 days post-immunization, monitor the mice daily for clinical signs of EAE.
-
Score the mice on a scale of 0-5 as described in Table 3.
-
Protocol 2: Therapeutic EAE Suppression with [Leu144,Arg147]-PLP (139-151)
This protocol outlines the administration of the altered peptide ligand after the onset of clinical signs of EAE.
Materials:
-
Same as Protocol 1, with the addition of incomplete Freund's Adjuvant (IFA) or another suitable vehicle for therapeutic administration.
Procedure:
-
EAE Induction:
-
Induce EAE in SJL/J mice by immunizing with 100 µg of native PLP (139-151) in CFA as described in Protocol 1.
-
-
Clinical Monitoring and Treatment Initiation:
-
Monitor mice daily for clinical signs of EAE starting on day 7 post-immunization.
-
Once a mouse develops a clinical score of 1 (limp tail), begin the therapeutic regimen.
-
-
Therapeutic Administration:
-
Prepare [Leu144,Arg147]-PLP (139-151) in a suitable vehicle (e.g., PBS or IFA) at a concentration to deliver a dose of 50-100 µg per mouse.
-
Administer the therapeutic peptide solution subcutaneously daily or on alternating days for a defined period (e.g., 5-7 days).
-
-
Continued Monitoring:
-
Continue to monitor and score the mice daily throughout the experiment to assess the effect of the treatment on disease progression and severity.
-
Table 3: EAE Clinical Scoring Scale
| Score | Clinical Signs |
| 0 | No clinical signs |
| 0.5 | Distal limp tail |
| 1.0 | Complete limp tail |
| 1.5 | Limp tail and hind limb weakness |
| 2.0 | Unilateral partial hind limb paralysis |
| 2.5 | Bilateral partial hind limb paralysis |
| 3.0 | Complete bilateral hind limb paralysis |
| 3.5 | Complete bilateral hind limb paralysis and unilateral partial forelimb paralysis |
| 4.0 | Complete paralysis of all four limbs |
| 5.0 | Moribund state or death |
Visualizations
Signaling Pathways
Caption: TCR antagonism by [Leu144,Arg147]-PLP (139-151) and induction of regulatory T-cells.
Experimental Workflow
Caption: Experimental workflow for prophylactic EAE suppression study.
References
Application Notes and Protocols for In Vivo Use of [Leu144,Arg147]-PLP (139-151)
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Leu144,Arg147]-PLP (139-151) is a synthetic analog of the native myelin proteolipid protein (PLP) fragment (139-151). This modified peptide is characterized by the substitution of tryptophan with leucine (B10760876) at position 144 and histidine with arginine at position 147.[1][2] In preclinical research, particularly in mouse models of multiple sclerosis such as Experimental Autoimmune Encephalomyelitis (EAE), [Leu144,Arg147]-PLP (139-151) has demonstrated potential as a therapeutic agent. It functions not as a direct T-cell receptor (TCR) antagonist in vivo, but rather by inducing a state of immune tolerance. This is achieved through the promotion of regulatory T cells (Tregs) and the subsequent "bystander suppression" of the inflammatory autoimmune response.[1]
These application notes provide a comprehensive overview of the in vivo use of [Leu144,Arg147]-PLP (139-151), including detailed protocols for prophylactic and therapeutic applications in EAE, a summary of key quantitative data, and a visualization of the proposed mechanism of action.
Mechanism of Action
In vivo, [Leu144,Arg147]-PLP (139-151) administration leads to the development of regulatory T cells.[1][2] These specialized immune cells play a crucial role in maintaining immune homeostasis and preventing autoimmunity. The induced Tregs appear to mediate their suppressive effects through a phenomenon known as bystander suppression. This means that once activated by the modified peptide, these regulatory cells can suppress the activity of other pathogenic T cells in a non-antigen-specific manner, for instance, those targeting various myelin epitopes. This is associated with a shift in the cytokine environment from a pro-inflammatory Th1 profile to an anti-inflammatory Th2/Th0 profile, characterized by increased levels of cytokines such as Interleukin-4 (IL-4).[1][2][3][4]
Data Presentation
The following tables summarize the quantitative data available from preclinical studies of [Leu144,Arg147]-PLP (139-151) in the EAE mouse model.
Table 1: Prophylactic Administration of [Leu144,Arg147]-PLP (139-151) in EAE
| Parameter | Value | Animal Model | Reference |
| Dosage | 50 µg | SJL/J mice | [2] |
| Administration Route | Subcutaneous | SJL/J mice | [2] |
| Adjuvant | Complete Freund's Adjuvant (CFA) | SJL/J mice | [2] |
| Treatment Schedule | Single immunization prior to EAE induction | SJL/J mice | [2] |
| Primary Outcome | Postponement of EAE onset | SJL/J mice | [2] |
| Immunological Outcome | Elevated IL-4 levels in the spleen | SJL/J mice | [2] |
Table 2: Therapeutic Potential of [Leu144,Arg147]-PLP (139-151) in EAE
| Parameter | Observation | Animal Model | Reference |
| Therapeutic Window | Can limit progression of EAE if given early after disease onset | Mice | [2] |
| Mechanism | Induction of regulatory T cells mediating bystander suppression | SJL/J mice | [1] |
| Cross-reactivity | T cells specific for the modified peptide are cross-reactive with the native PLP (139-151) | SJL/J mice | [1] |
| Cytokine Profile of Induced T cells | Th2/Th0 | SJL/J mice | [1] |
Note: Detailed therapeutic protocols with specific dosages and administration schedules are not yet well-established in the reviewed literature.
Experimental Protocols
Prophylactic Treatment to Delay EAE Onset
This protocol is designed to induce a tolerogenic immune response to myelin antigens, thereby delaying the onset of EAE.
Materials:
-
[Leu144,Arg147]-PLP (139-151) peptide
-
Complete Freund's Adjuvant (CFA)
-
Sterile Phosphate-Buffered Saline (PBS)
-
SJL/J mice (female, 6-8 weeks old)
-
Syringes and needles
Procedure:
-
Peptide Emulsion Preparation:
-
Reconstitute the lyophilized [Leu144,Arg147]-PLP (139-151) peptide in sterile PBS to a final concentration of 1 mg/mL.
-
Prepare a 1:1 emulsion of the peptide solution with CFA. To do this, draw equal volumes of the peptide solution and CFA into two separate syringes connected by a stopcock.
-
Force the mixture back and forth between the syringes until a stable, white emulsion is formed. A drop of the emulsion should not disperse when placed in water.
-
-
Immunization:
-
Administer 100 µL of the emulsion (containing 50 µg of the peptide) subcutaneously, divided between two sites on the flank of each mouse.[2]
-
-
EAE Induction:
-
At a subsequent time point (e.g., 7-14 days later), induce EAE using a standard protocol with an encephalitogenic peptide such as native PLP (139-151) or MOG (35-55) in CFA, often accompanied by pertussis toxin administration.
-
-
Monitoring:
-
Monitor the mice daily for clinical signs of EAE and compare the day of onset between the treated and control groups.
-
Assessment of Regulatory T Cell Induction and Bystander Suppression
This protocol outlines the steps to evaluate the immunological changes following prophylactic treatment with [Leu144,Arg147]-PLP (139-151).
Materials:
-
Spleens and lymph nodes from treated and control mice
-
Cell culture medium and supplements
-
Flow cytometry antibodies (e.g., anti-CD4, anti-CD25, anti-FoxP3)
-
ELISA kits for cytokines (e.g., IL-4, IL-10, IFN-γ)
-
Native PLP (139-151) and other myelin peptides (e.g., MOG 92-106, MBP)[1][2]
Procedure:
-
Tissue Harvest and Cell Isolation:
-
Euthanize mice at a designated time point after immunization.
-
Aseptically remove the spleen and draining lymph nodes.
-
Prepare single-cell suspensions.
-
-
Flow Cytometry Analysis:
-
Stain cells with fluorescently labeled antibodies against CD4, CD25, and FoxP3 to identify and quantify the CD4+CD25+FoxP3+ regulatory T cell population.
-
-
In Vitro Restimulation and Cytokine Profiling:
-
Culture splenocytes or lymph node cells in the presence of [Leu144,Arg147]-PLP (139-151), native PLP (139-151), or other myelin peptides.
-
After 48-72 hours, collect the culture supernatants.
-
Measure the concentration of IL-4, IL-10, and IFN-γ using ELISA to determine the cytokine profile of the responding T cells. An increase in IL-4 and IL-10 with a concurrent decrease in IFN-γ is indicative of a Th2-biased regulatory response.
-
-
Adoptive Transfer Experiments (Optional):
-
Isolate CD4+ T cells from treated mice and transfer them to naive recipient mice.
-
Subsequently induce EAE in the recipient mice.
-
Suppression of EAE in the recipients would confirm the in vivo regulatory function of the induced T cells.
-
Considerations and Future Directions
While the prophylactic potential of [Leu144,Arg147]-PLP (139-151) is supported by existing data, further research is required to establish its therapeutic efficacy in treating established EAE. Future studies should focus on:
-
Dose-response and pharmacokinetic/pharmacodynamic studies to determine the optimal therapeutic dosage, administration route, and treatment schedule.
-
Detailed characterization of the induced regulatory T cell populations to better understand their phenotype and function.
-
Investigation of the broader applicability of this approach to other autoimmune disease models.
These efforts will be crucial in translating the promising preclinical findings of [Leu144,Arg147]-PLP (139-151) into potential clinical applications for autoimmune disorders such as multiple sclerosis.
References
- 1. [Leu144, Arg147]-PLP (139-151) TFA - Immunomart [immunomart.com]
- 2. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 3. Male SJL mice do not relapse after induction of EAE with PLP 139-151 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amelioration of proteolipid protein 139-151-induced encephalomyelitis in SJL mice by modified amino acid copolymers and their mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: [Leu144,Arg147]-PLP (139-151) in vitro T Cell Proliferation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Leu144,Arg147]-PLP (139-151) is a synthetic, altered peptide ligand (APL) derived from the native myelin proteolipid protein (PLP) fragment 139-151. In this APL, the amino acid tryptophan at position 144 has been substituted with leucine, and histidine at position 147 has been replaced with arginine.[1][2][3][4] These modifications are at critical T cell receptor (TCR) contact sites.[5] This peptide is a valuable tool for studying autoimmune demyelinating diseases such as multiple sclerosis (MS), particularly in the context of the animal model, Experimental Autoimmune Encephalomyelitis (EAE).[1][4][6] In vitro, [Leu144,Arg147]-PLP (139-151) can act as a TCR antagonist for encephalitogenic Th1 clones, blocking their activation.[3][4] It has been shown to suppress Th1 cell activation and promote the development of regulatory T cells.[1] These application notes provide a detailed protocol for utilizing [Leu144,Arg147]-PLP (139-151) in an in vitro T cell proliferation assay to assess its modulatory effects on myelin-specific T cell responses.
Principle of the Assay
The in vitro T cell proliferation assay measures the response of T lymphocytes to an antigen. When T cells recognize their specific antigen presented by antigen-presenting cells (APCs), they become activated and undergo clonal expansion (proliferation). This proliferation can be quantified using various methods, such as the dilution of a fluorescent dye like Carboxyfluorescein succinimidyl ester (CFSE) or the incorporation of a radiolabeled nucleoside like [3H]-thymidine.
In the context of [Leu144,Arg147]-PLP (139-151), this assay is used to evaluate its ability to modulate the proliferation of T cells that are reactive to the native PLP (139-151) peptide. A reduction in proliferation in the presence of the altered peptide ligand compared to the native peptide suggests an antagonistic or modulatory effect.
Materials and Equipment
-
Peptides:
-
[Leu144,Arg147]-PLP (139-151) (purity >95%)
-
Native PLP (139-151) (positive control, purity >95%)
-
Irrelevant control peptide (e.g., from ovalbumin) (negative control, purity >95%)
-
-
Cells:
-
Splenocytes or peripheral blood mononuclear cells (PBMCs) from PLP (139-151)-immunized mice (e.g., SJL/J strain) or from MS patients.
-
A PLP (139-151)-specific T cell line can also be used.
-
-
Reagents:
-
Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol)
-
CFSE (Carboxyfluorescein succinimidyl ester)
-
FACS buffer (PBS with 1% BSA and 0.1% sodium azide)
-
Antibodies for flow cytometry (e.g., anti-CD4, anti-CD8, viability dye)
-
[3H]-thymidine (for proliferation assessment by radioactive incorporation)
-
Mitogen (e.g., Concanavalin A or anti-CD3/CD28 beads) as a positive control for proliferation.
-
-
Equipment:
-
96-well round-bottom cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Flow cytometer
-
Liquid scintillation counter (if using [3H]-thymidine)
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Experimental Workflow
Figure 1. Experimental workflow for the in vitro T cell proliferation assay using CFSE.
Detailed Protocol
1. Preparation of Cells
-
Isolate splenocytes from PLP (139-151)-immunized mice or PBMCs from patient blood using standard density gradient centrifugation (e.g., Ficoll-Paque).
-
Wash the cells twice with sterile PBS.
-
Resuspend the cells at a concentration of 1-2 x 10^7 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C in the dark.
-
Quench the staining by adding 5 volumes of cold complete RPMI-1640 medium and incubate on ice for 5 minutes.
-
Wash the cells three times with complete RPMI-1640 medium to remove excess CFSE.
-
Resuspend the cells in complete RPMI-1640 medium at a final concentration of 2 x 10^6 cells/mL.
2. Cell Plating and Stimulation
-
Plate 100 µL of the CFSE-labeled cell suspension (2 x 10^5 cells) into each well of a 96-well round-bottom plate.
-
Prepare stock solutions of the peptides ([Leu144,Arg147]-PLP (139-151), native PLP (139-151), and control peptide) in sterile water or DMSO, and then dilute to working concentrations in complete RPMI-1640 medium. A typical final concentration for peptides is in the range of 1-20 µg/mL. It is recommended to perform a dose-response curve.
-
Add 100 µL of the appropriate peptide solution (at 2x the final concentration) to the wells in triplicate or quadruplicate.
-
Include the following controls:
-
Unstimulated control: Cells with medium only.
-
Positive control (peptide): Cells with native PLP (139-151).
-
Positive control (mitogen): Cells with a mitogen like Concanavalin A (2.5 µg/mL) or anti-CD3/CD28 beads.
-
Negative control (peptide): Cells with an irrelevant control peptide.
-
3. Incubation
-
Incubate the plate for 5-7 days at 37°C in a humidified atmosphere with 5% CO2. The incubation time should be optimized to allow for multiple rounds of cell division.
4. Data Acquisition and Analysis (CFSE Assay)
-
Harvest the cells from the wells by gentle pipetting.
-
Wash the cells with FACS buffer.
-
Stain the cells with fluorescently-labeled antibodies against cell surface markers (e.g., anti-CD4) and a viability dye to exclude dead cells.
-
Acquire the samples on a flow cytometer.
-
Gate on the live, single-cell population and then on the T cell subset of interest (e.g., CD4+).
-
Analyze the CFSE fluorescence histogram of the gated T cells. Proliferating cells will show a stepwise dilution of CFSE fluorescence, with each peak representing a successive generation of cell division.
-
Quantify proliferation by determining the percentage of cells that have divided (i.e., have a lower CFSE intensity than the undivided parent population).
Alternative Protocol: [3H]-Thymidine Incorporation Assay
-
Follow steps 1-3 as above, but without CFSE labeling.
-
On day 4 of culture, pulse the cells by adding 1 µCi of [3H]-thymidine to each well.
-
Incubate for an additional 18-24 hours.
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Measure the incorporated radioactivity using a liquid scintillation counter.
-
Data is typically presented as counts per minute (CPM). A stimulation index (SI) can be calculated as (mean CPM of stimulated wells) / (mean CPM of unstimulated wells).
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: T Cell Proliferation in Response to PLP Peptides (CFSE Dilution Assay)
| Treatment Group | Peptide Concentration (µg/mL) | % Proliferating CD4+ T Cells (Mean ± SD) |
| Unstimulated | 0 | 2.5 ± 0.8 |
| Native PLP (139-151) | 10 | 35.2 ± 4.1 |
| [Leu144,Arg147]-PLP (139-151) | 10 | 8.7 ± 1.5 |
| Irrelevant Control Peptide | 10 | 3.1 ± 1.0 |
| Concanavalin A | 2.5 | 85.6 ± 7.3 |
Table 2: T Cell Proliferation in Response to PLP Peptides ([3H]-Thymidine Incorporation Assay)
| Treatment Group | Peptide Concentration (µg/mL) | CPM (Mean ± SD) | Stimulation Index (SI) |
| Unstimulated | 0 | 1,500 ± 250 | 1.0 |
| Native PLP (139-151) | 10 | 45,000 ± 5,200 | 30.0 |
| [Leu144,Arg147]-PLP (139-151) | 10 | 8,250 ± 980 | 5.5 |
| Irrelevant Control Peptide | 10 | 1,800 ± 310 | 1.2 |
Signaling Pathway Modulation
The native PLP (139-151) peptide, when presented by an APC on an MHC class II molecule, is recognized by the TCR of a specific CD4+ T helper cell. This interaction, along with co-stimulatory signals (e.g., CD28-B7), triggers a signaling cascade leading to T cell activation, cytokine production (e.g., IFN-γ in the case of Th1 cells), and proliferation. [Leu144,Arg147]-PLP (139-151), as an APL, binds to the same MHC class II molecule but presents an altered interface to the TCR. This can result in an attenuated or qualitatively different signal, leading to T cell anergy, a shift in cytokine profile (e.g., towards IL-4 and IL-10), or the induction of regulatory T cells, thereby suppressing the pro-inflammatory response.
Figure 2. T cell activation by native vs. altered peptide ligand.
Troubleshooting
-
High background proliferation: This could be due to cell death, contamination, or non-specific activation. Ensure sterile technique and check cell viability before plating.
-
No proliferation with native peptide: The peptide concentration may be suboptimal, the cells may not be viable, or the APCs may not be functioning correctly. Perform a peptide dose-response curve and include a mitogen positive control.
-
Variable results between replicates: Ensure accurate and consistent cell plating and reagent addition. Mix cell suspensions thoroughly before plating.
Conclusion
The in vitro T cell proliferation assay is a robust method to characterize the immunological activity of [Leu144,Arg147]-PLP (139-151). By comparing the proliferative response to this APL with the native peptide, researchers can quantify its potential to modulate autoimmune T cell responses. This information is critical for the development of peptide-based immunotherapies for diseases like multiple sclerosis.
References
- 1. [Leu144, Arg147]-PLP (139-151) TFA - Immunomart [immunomart.com]
- 2. rupress.org [rupress.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mutant peptide | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 5. Immune responses of linear and cyclic PLP139-151 mutant peptides in SJL/J mice: peptides in their free state versus mannan conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
Application Notes and Protocols for [Leu144,Arg147]-PLP (139-151)
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Leu144,Arg147]-PLP (139-151) is a synthetic analogue of the myelin proteolipid protein (PLP) fragment (139-151). The native PLP (139-151) peptide is known to be encephalitogenic, capable of inducing experimental autoimmune encephalomyelitis (EAE) in susceptible animal models, such as the SJL/J mouse strain, which serves as a widely used model for multiple sclerosis (MS).[1][2] The encephalitogenic activity of PLP (139-151) stems from its ability to bind to the MHC class II molecule I-As and subsequently activate autoreactive T helper 1 (Th1) cells, leading to a pro-inflammatory cascade in the central nervous system.[3][4]
The [Leu144,Arg147]-PLP (139-151) variant incorporates two amino acid substitutions: Tryptophan (W) at position 144 is replaced by Leucine (L), and Histidine (H) at position 147 is replaced by Arginine (R).[5] These modifications transform the peptide from an agonist to a T-cell receptor (TCR) antagonist.[6][7] As an antagonist, it is capable of modulating the immune response, notably by suppressing Th1 cell activation and promoting the development of regulatory T cells.[5] Studies have shown that immunization with this altered peptide ligand can lead to an increase in the anti-inflammatory cytokine IL-4 and can delay the onset of EAE, highlighting its therapeutic potential for autoimmune disorders like MS.[4][5]
These application notes provide a comprehensive guide for the experimental design of studies involving [Leu144,Arg147]-PLP (139-151), offering detailed protocols for in vivo and in vitro assays to investigate its immunomodulatory properties.
Application Notes
[Leu144,Arg147]-PLP (139-151) is a valuable tool for researchers in the fields of immunology, neurobiology, and drug development. Its primary applications include:
-
Studying the Pathogenesis of Autoimmune Diseases: As a tool to modulate the course of EAE, it can be used to investigate the cellular and molecular mechanisms underlying T-cell-mediated autoimmunity.
-
T-Cell Receptor Antagonism Research: The peptide serves as a model compound for studying the principles of TCR antagonism and the fine specificity of T-cell recognition.
-
Development of Immunotherapies for Multiple Sclerosis: Its ability to shift the immune response from a pro-inflammatory Th1 phenotype to a more regulatory or anti-inflammatory Th2 phenotype makes it a candidate for therapeutic development.[3][4]
-
High-Throughput Screening of Immunomodulatory Compounds: The experimental systems described herein can be adapted to screen for other molecules with similar or enhanced immunomodulatory properties.
Experimental Design and Protocols
A thorough investigation of [Leu144,Arg147]-PLP (139-151) should involve a combination of in vivo and in vitro experiments to elucidate its biological activity and therapeutic potential.
I. In Vivo EAE Prophylaxis Study
This protocol describes how to assess the ability of [Leu144,Arg147]-PLP (139-151) to prevent or delay the onset of EAE in SJL/J mice.
Materials:
-
[Leu144,Arg147]-PLP (139-151)
-
PLP (139-151) (encephalitogenic peptide)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis Toxin (PTX)
-
SJL/J mice (female, 6-8 weeks old)
-
Sterile PBS
-
Syringes and needles
Protocol:
-
Peptide Preparation: Dissolve both [Leu144,Arg147]-PLP (139-151) and PLP (139-151) in sterile PBS at a concentration of 2 mg/mL.
-
Immunization Emulsion Preparation: Create a 1:1 emulsion of the peptide solution with CFA. For the encephalitogenic peptide, this will be PLP (139-151) + CFA. For the test compound, this will be [Leu144,Arg147]-PLP (139-151) + CFA.
-
Animal Groups:
-
Group 1 (Prophylactic Treatment): Pre-immunize mice subcutaneously with 100 µL of the [Leu144,Arg147]-PLP (139-151)/CFA emulsion (containing 100 µg of peptide) on day -7. On day 0, induce EAE as described for Group 3.
-
Group 2 (Vehicle Control): Immunize mice with 100 µL of a PBS/CFA emulsion on day -7. On day 0, induce EAE as described for Group 3.
-
Group 3 (EAE Induction Control): On day 0, immunize mice subcutaneously with 100 µL of the PLP (139-151)/CFA emulsion (containing 100 µg of peptide).
-
Group 4 (Negative Control): Administer only PBS.
-
-
PTX Administration: On days 0 and 2 post-EAE induction, administer 200 ng of PTX intraperitoneally to all mice in Groups 1, 2, and 3.
-
Clinical Scoring: Monitor the mice daily for clinical signs of EAE, starting from day 7 post-induction. Use a standard scoring scale:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Moribund
-
5: Death
-
-
Data Collection: Record daily clinical scores, body weight, and mortality. At the end of the experiment (or at peak disease), tissues can be collected for histological analysis of CNS inflammation and demyelination, and splenocytes can be isolated for in vitro recall assays.
II. In Vitro T-Cell Proliferation and Cytokine Analysis
This protocol is designed to measure the effect of [Leu144,Arg147]-PLP (139-151) on the proliferation and cytokine production of T-cells isolated from PLP (139-151)-primed mice.
Materials:
-
Splenocytes from PLP (139-151)-immunized SJL/J mice (from the in vivo study or separately prepared)
-
[Leu144,Arg147]-PLP (139-151)
-
PLP (139-151)
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin
-
96-well cell culture plates
-
[ ³H]-thymidine or a non-radioactive proliferation assay kit (e.g., BrdU or CFSE)
-
ELISA kits for IFN-γ and IL-4
-
CO₂ incubator
Protocol:
-
Splenocyte Isolation: Isolate splenocytes from immunized mice and prepare a single-cell suspension.
-
Cell Culture: Plate the splenocytes in 96-well plates at a density of 2 x 10⁵ cells/well.
-
Stimulation: Add peptides to the wells at varying concentrations (e.g., 0, 1, 10, 50 µg/mL).
-
Positive Control: PLP (139-151)
-
Test: [Leu144,Arg147]-PLP (139-151)
-
Antagonism: PLP (139-151) + varying concentrations of [Leu144,Arg147]-PLP (139-151)
-
Negative Control: No peptide
-
-
Proliferation Assay:
-
Incubate the plates for 72 hours at 37°C in a CO₂ incubator.
-
For the last 18 hours of incubation, add [³H]-thymidine to each well.
-
Harvest the cells and measure the incorporation of [³H]-thymidine using a scintillation counter.
-
-
Cytokine Analysis:
-
After 48-72 hours of incubation, collect the culture supernatants.
-
Measure the concentrations of IFN-γ and IL-4 in the supernatants using ELISA kits according to the manufacturer's instructions.
-
Data Presentation
Quantitative data from the proposed experiments should be summarized in clear and concise tables.
Table 1: In Vivo EAE Study Outcomes
| Treatment Group | Mean Day of Onset | Mean Peak Clinical Score | Maximum Incidence (%) |
| Prophylactic Treatment | |||
| Vehicle Control | |||
| EAE Induction Control | |||
| Negative Control | N/A | 0 | 0 |
Table 2: In Vitro T-Cell Proliferation
| Stimulant | Concentration (µg/mL) | Mean CPM (Counts Per Minute) | Stimulation Index |
| No Peptide | 0 | 1.0 | |
| PLP (139-151) | 10 | ||
| [Leu144,Arg147]-PLP (139-151) | 10 | ||
| PLP (139-151) + [Leu144,Arg147]-PLP (139-151) | 10 + 10 |
Table 3: In Vitro Cytokine Production
| Stimulant | Concentration (µg/mL) | IFN-γ (pg/mL) | IL-4 (pg/mL) |
| No Peptide | 0 | ||
| PLP (139-151) | 10 | ||
| [Leu144,Arg147]-PLP (139-151) | 10 |
Visualizations
Diagrams created using the DOT language to illustrate key pathways and workflows.
Caption: Proposed signaling pathway of [Leu144,Arg147]-PLP (139-151).
Caption: Experimental workflow for preclinical evaluation.
References
- 1. PLP (139-151) | Neuronal Metabolism | Tocris Bioscience [tocris.com]
- 2. PLP (139-151) peptide - HSLGKWLGHPDKF - [CAS 122018-58-0] [sb-peptide.com]
- 3. Immune responses of linear and cyclic PLP139-151 mutant peptides in SJL/J mice: peptides in their free state versus mannan conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. [Leu144, Arg147]-PLP (139-151) TFA - Immunomart [immunomart.com]
- 6. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Cytokine Profiling After [Leu144,Arg147]-PLP (139-151) Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Leu144,Arg147]-PLP (139-151) is a synthetic analog of the myelin proteolipid protein (PLP) peptide 139-151. This altered peptide ligand (APL) is under investigation for its immunomodulatory properties, particularly in the context of autoimmune diseases such as multiple sclerosis (MS). It functions as a T-cell receptor (TCR) antagonist, capable of preventing the development of experimental autoimmune encephalomyelitis (EAE), a common animal model for MS.[1] Immunization of mice with [Leu144,Arg147]-PLP (139-151) has been shown to elevate levels of Interleukin-4 (IL-4) in the spleen.[2] While it can suppress Th1 cell activation in vitro, its in vivo effects are more complex, promoting the development of regulatory T cells (Tregs).[2] Pre-immunization with this peptide can delay the onset of EAE induced by other encephalitogenic peptides.[2]
These application notes provide a comprehensive overview of the methodologies used to characterize the cytokine profile following treatment with [Leu144,Arg147]-PLP (139-151). The protocols detailed below are intended to guide researchers in assessing the immunomodulatory effects of this and similar peptide-based therapeutics.
Data Presentation: Expected Cytokine Profile
Treatment with [Leu144,Arg147]-PLP (139-151) is expected to shift the immune response from a pro-inflammatory Th1 phenotype towards an anti-inflammatory Th2 and regulatory T cell (Treg) phenotype. The following table summarizes the anticipated changes in key cytokine levels in the splenocytes of treated mice compared to a control group (e.g., vehicle or native PLP (139-151) treatment).
| Cytokine | Expected Change | Associated T-cell Lineage | Rationale |
| IFN-γ | Decrease | Th1 | Suppression of the primary pro-inflammatory response in EAE. |
| TNF-α | Decrease | Th1 | Reduction of inflammatory signaling. |
| IL-2 | Decrease | Th1 | Inhibition of Th1 cell proliferation. |
| IL-4 | Increase | Th2 | Promotes a shift towards an anti-inflammatory Th2 response.[2] |
| IL-5 | Increase | Th2 | Often co-expressed with IL-4 in a Th2 response. |
| IL-13 | Increase | Th2 | Contributes to the anti-inflammatory and tissue repair mechanisms of the Th2 response. |
| IL-10 | Increase | Treg, Th2 | A key anti-inflammatory cytokine, indicative of regulatory T cell activity. |
| TGF-β | Increase | Treg | Promotes the differentiation and function of regulatory T cells. |
| IL-17A | Decrease | Th17 | Reduction of a key pathogenic cytokine in EAE. |
Experimental Protocols
I. In Vivo Treatment of Mice with [Leu144,Arg147]-PLP (139-151) for EAE Prophylaxis
This protocol describes the prophylactic administration of the peptide to assess its ability to prevent or delay the onset of EAE.
Materials:
-
Female SJL/J mice (8-12 weeks old)
-
[Leu144,Arg147]-PLP (139-151) peptide
-
Native PLP (139-151) peptide (for EAE induction)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (optional, for enhancing EAE severity)
-
Sterile PBS
-
Syringes and needles
Procedure:
-
Peptide Preparation: Dissolve [Leu144,Arg147]-PLP (139-151) and native PLP (139-151) in sterile PBS at a concentration of 2 mg/mL.
-
Emulsification: Prepare an emulsion of the native PLP (139-151) solution with an equal volume of CFA. Emulsify by repeatedly drawing the mixture into and expelling it from a syringe until a thick, stable emulsion is formed.
-
Prophylactic Treatment: On day 0, immunize the treatment group of mice subcutaneously with 100 µL of a 50 µg solution of [Leu144,Arg147]-PLP (139-151) in PBS. The control group should receive 100 µL of sterile PBS.
-
EAE Induction: On day 7, induce EAE in all mice by subcutaneous injection at two sites on the flank with a total of 200 µL of the native PLP (139-151)/CFA emulsion (containing 100 µg of peptide).
-
(Optional) Pertussis Toxin Administration: On days 7 and 9, administer 200 ng of pertussis toxin in 100 µL of PBS via intraperitoneal injection to enhance the severity of EAE.
-
Monitoring: Monitor the mice daily for clinical signs of EAE and record their body weight. Clinical scoring can be performed on a scale of 0-5.
-
Spleen Harvest: At a predetermined time point (e.g., day 14 post-EAE induction, or at peak of disease in the control group), euthanize the mice and aseptically harvest the spleens for cytokine profiling.
II. Isolation and Preparation of Splenocytes
This protocol details the procedure for obtaining a single-cell suspension of splenocytes for subsequent analysis.
Materials:
-
Harvested spleens in sterile PBS or RPMI-1640 medium
-
70 µm cell strainers
-
Sterile petri dishes
-
Syringe plunger (3 mL or 5 mL)
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
ACK lysis buffer (for red blood cell lysis)
-
Sterile centrifuge tubes (15 mL and 50 mL)
Procedure:
-
Place a 70 µm cell strainer over a sterile petri dish containing 5 mL of RPMI-1640 medium.
-
Transfer a spleen onto the cell strainer.
-
Gently mash the spleen through the strainer using the plunger of a sterile syringe.
-
Rinse the strainer with an additional 5 mL of RPMI-1640 medium to collect any remaining cells.
-
Transfer the cell suspension to a 15 mL centrifuge tube.
-
Centrifuge at 300 x g for 10 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 1-2 mL of ACK lysis buffer. Incubate for 5 minutes at room temperature to lyse red blood cells.
-
Add 10 mL of RPMI-1640 medium to quench the lysis reaction.
-
Centrifuge at 300 x g for 10 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in fresh RPMI-1640 medium.
-
Perform a cell count using a hemocytometer or an automated cell counter. Assess viability using trypan blue exclusion.
-
Adjust the cell concentration to the desired density for the specific cytokine assay.
III. Cytokine Profiling using Luminex Multiplex Assay
The Luminex assay allows for the simultaneous quantification of multiple cytokines from a small sample volume.
Materials:
-
Mouse cytokine multiplex assay kit (e.g., Milliplex MAP, Bio-Rad Bio-Plex)
-
Splenocyte culture supernatant or cell lysate
-
Assay plate (96-well filter plate)
-
Luminex instrument (e.g., Luminex 200, FLEXMAP 3D)
-
Assay-specific buffers and reagents (provided in the kit)
Procedure:
-
Sample Preparation: Culture splenocytes (e.g., at 2 x 10^6 cells/mL) in the presence or absence of a re-stimulus (e.g., 10 µg/mL native PLP (139-151)) for 48-72 hours. Collect the culture supernatant by centrifugation.
-
Assay Setup: Prepare the standards and samples according to the manufacturer's instructions for the chosen multiplex kit.
-
Incubation with Beads: Add the antibody-coupled magnetic beads to the wells of the 96-well filter plate. Wash the beads using a magnetic plate washer.
-
Add the standards and samples to the appropriate wells and incubate to allow the cytokines to bind to the capture antibodies on the beads.
-
Detection Antibody Incubation: Wash the beads and add the biotinylated detection antibody cocktail. Incubate to form the antibody-cytokine-antibody sandwich.
-
Streptavidin-PE Incubation: Wash the beads and add Streptavidin-Phycoerythrin (SAPE). Incubate to allow the SAPE to bind to the biotinylated detection antibodies.
-
Data Acquisition: Wash the beads and resuspend them in sheath fluid. Acquire the data on a Luminex instrument. The instrument will identify each bead by its unique spectral signature and quantify the amount of bound cytokine by the intensity of the PE fluorescence.
-
Data Analysis: Use the Luminex software to generate a standard curve for each cytokine and calculate the concentration of each cytokine in the samples.
Visualizations
Caption: Experimental workflow for cytokine profiling after [Leu144,Arg147]-PLP (139-151) treatment.
Caption: Signaling pathway of T-cell differentiation modulated by [Leu144,Arg147]-PLP (139-151).
References
Application Notes and Protocols for [Leu144,Arg147]-PLP (139-151) in Mice
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of the altered peptide ligand [Leu144,Arg147]-PLP (139-151) in murine models. This synthetic analog of the myelin proteolipid protein (PLP) fragment (139-151) is a critical tool for studying autoimmune demyelinating diseases, such as multiple sclerosis (MS), primarily through the induction and modulation of Experimental Autoimmune Encephalomyelitis (EAE) in mice.
[Leu144,Arg147]-PLP (139-151) is a mutated fragment of the myelin proteolipid protein where tryptophan at position 144 is substituted with leucine, and histidine at position 147 is replaced with arginine.[1][2][3] This peptide functions as a T-cell receptor (TCR) antagonist for the encephalitogenic Th1 clones that are activated by the native PLP (139-151) peptide.[2][4] Its primary application in preclinical research is to prevent the development of EAE and to limit its progression after disease onset.[4]
Data Presentation: Dosage and Administration Summary
The following tables summarize the quantitative data for the dosage and administration of [Leu144,Arg147]-PLP (139-151) and its native counterpart, PLP (139-151), in mice for the induction and modulation of EAE.
Table 1: Dosage of PLP (139-151) and Analogs for EAE Induction and Modulation in Mice
| Peptide | Dosage Range (per mouse) | Mouse Strain | Application | Reference(s) |
| PLP (139-151) | 2 - 100 µg | SJL/J | EAE Induction | [5][6][7][8] |
| PLP (139-151) | 50 nmol (approx. 87 µg) | SJL | EAE Induction | [9] |
| [Leu144,Arg147]-PLP (139-151) | 50 µg | Not Specified | Immunization to elevate IL-4 levels | [1] |
| [Leu144,Arg147]-PLP (139-151) | 100 - 200 µg | Not Specified | Preimmunization to postpone EAE onset | [10] |
| PLP (139-151) + [Leu144,Arg147]-PLP (139-151) | 100 µg + 100-300 µg | Not Specified | Co-immunization for EAE modulation | [10] |
| Copolymers (e.g., VWAK, FYAK) with PLP (139-151) | 500 µg + 50 µg | SJL/J | Co-immunization to protect against EAE | [11] |
| Copolymers (e.g., VWAK, FYAK) | 150 µg (for 5 consecutive days) | SJL/J | Treatment of established EAE | [11] |
Table 2: Administration Protocol Components for EAE Studies in Mice
| Component | Typical Concentration/Amount (per mouse) | Administration Route | Purpose | Reference(s) |
| Peptide Emulsion | 100 - 200 µl total volume | Subcutaneous (s.c.) | Delivery of the antigenic peptide | [5][7] |
| Complete Freund's Adjuvant (CFA) | Equal volume to peptide solution | Subcutaneous (s.c.) | To enhance the immune response to the peptide | [1][5][7] |
| Mycobacterium tuberculosis H37Ra | 250 - 400 µg | Subcutaneous (s.c.) | Component of CFA to further stimulate the immune system | [5][10] |
| Pertussis Toxin (PTX) | 100 - 200 ng | Intraperitoneal (i.p.) or Intravenous (i.v.) | To increase the permeability of the blood-brain barrier and enhance EAE severity | [5][7][12] |
Experimental Protocols
Protocol 1: Induction of EAE in SJL/J Mice with PLP (139-151)
This protocol describes the active immunization of SJL/J mice to induce a relapsing-remitting EAE, a model that closely resembles human MS.[12]
Materials:
-
PLP (139-151) peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis Toxin (PTX)
-
Phosphate-Buffered Saline (PBS), sterile
-
Female SJL/J mice (6-8 weeks old)
Procedure:
-
Peptide Emulsion Preparation:
-
Dissolve PLP (139-151) in sterile PBS at a concentration of 1 mg/ml.
-
Prepare an emulsion by mixing equal volumes of the peptide solution and CFA (containing 4 mg/ml of M. tuberculosis H37Ra) until a thick, stable emulsion is formed. A common method is to use two syringes connected by a Luer lock.
-
The final concentration of the peptide in the emulsion will be 0.5 mg/ml.
-
-
Immunization:
-
Inject each mouse subcutaneously (s.c.) at two sites (e.g., base of the tail and nape of the neck) with a total of 100 µl of the emulsion (containing 50 µg of PLP (139-151)).[5]
-
-
Pertussis Toxin Administration (Optional but recommended for severe EAE):
-
Monitoring:
-
Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization.
-
Score the disease severity based on a standardized scale (e.g., 0 = no clinical signs; 1 = limp tail; 2 = hind limb weakness; 3 = hind limb paralysis; 4 = quadriplegia; 5 = moribund).
-
Expected Outcome:
-
Disease onset is typically observed between 9 and 15 days post-immunization.[12]
-
The inclusion of PTX generally leads to an earlier onset and more severe initial disease course.[12]
Protocol 2: Prevention of EAE using [Leu144,Arg147]-PLP (139-151)
This protocol outlines the preimmunization with the altered peptide ligand to induce tolerance and prevent the development of EAE.
Materials:
-
[Leu144,Arg147]-PLP (139-151) peptide
-
PLP (139-151) peptide
-
Complete Freund's Adjuvant (CFA)
-
Pertussis Toxin (PTX)
-
Phosphate-Buffered Saline (PBS), sterile
-
Female SJL/J mice (6-8 weeks old)
Procedure:
-
Preimmunization:
-
Prepare an emulsion of [Leu144,Arg147]-PLP (139-151) in CFA as described in Protocol 1.
-
Three weeks prior to the induction of EAE, preimmunize each mouse subcutaneously with 100-200 µg of [Leu144,Arg147]-PLP (139-151) in CFA.[10]
-
-
EAE Induction:
-
After the 3-week preimmunization period, induce EAE using the native PLP (139-151) peptide as detailed in Protocol 1.
-
-
Monitoring:
-
Monitor both the preimmunized group and a control group (not preimmunized) for the onset and severity of EAE.
-
Expected Outcome:
-
Preimmunization with [Leu144,Arg147]-PLP (139-151) is expected to postpone the onset and reduce the severity of EAE induced by the native PLP peptide or other encephalitogenic peptides like those from myelin oligodendrocyte glycoprotein (B1211001) (MOG) or myelin basic protein (MBP).[1]
Visualizations
Signaling and Experimental Workflow Diagrams
Caption: Signaling pathways in EAE induction and its modulation by [Leu144,Arg147]-PLP (139-151).
References
- 1. [Leu144, Arg147]-PLP (139-151) TFA - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. myelin oligodendrocyte glycoprotein peptide — TargetMol Chemicals [targetmol.com]
- 4. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 5. JCI - Novel synthetic amino acid copolymers that inhibit autoantigen-specific T cell responses and suppress experimental autoimmune encephalomyelitis [jci.org]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. PLP (139-151) peptide - HSLGKWLGHPDKF - [CAS 122018-58-0] [sb-peptide.com]
- 9. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Amelioration of proteolipid protein 139–151-induced encephalomyelitis in SJL mice by modified amino acid copolymers and their mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hooke - Protocols - EAE Induction by Active Immunization in SJL Mice [hookelabs.com]
Application Notes and Protocols for the Preparation of [Leu144,Arg147]-PLP (139-151) with Complete Freund's Adjuvant
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the preparation and use of an emulsion containing the altered peptide ligand [Leu144,Arg147]-PLP (139-151) and Complete Freund's Adjuvant (CFA). [Leu144,Arg147]-PLP (139-151) is an analog of the myelin proteolipid protein (PLP) fragment (139-151) and functions as a T-cell receptor (TCR) antagonist.[1][2] It has been shown to prevent the development of Experimental Autoimmune Encephalomyelitis (EAE), an animal model of multiple sclerosis, by suppressing Th1 cell activation and promoting the development of regulatory T cells.[1][3] Complete Freund's Adjuvant is a potent immunostimulant used to create a water-in-oil emulsion that enhances the immune response to the co-administered antigen.[4][5][6] The combination of this antagonist peptide with CFA is a valuable tool for studying mechanisms of immune tolerance and for the development of antigen-specific immunotherapies for autoimmune diseases.
Data Presentation
Physicochemical Properties of [Leu144,Arg147]-PLP (139-151)
| Property | Value | Reference |
| Molecular Weight | 1467.7 g/mol | [2] |
| Molecular Formula | C67H110N20O17 | [2] |
| Amino Acid Sequence | HSLGKLLGRPDKF | [2] |
| Purity | >95% (by HPLC) | [2] |
| Appearance | Lyophilized solid | [2] |
| Solubility | Soluble in dilute acid | [2] |
| Storage | Store desiccated, frozen, and in the dark | [2] |
Composition of Complete Freund's Adjuvant (CFA)
| Component | Concentration/Amount | Purpose | Reference |
| Heat-killed Mycobacterium tuberculosis | Typically 1 mg/mL | Activates innate immunity (TLR2, TLR4, TLR9), promotes a Th1 response | [4][6][7] |
| Paraffin Oil | ~85% | Forms the oil phase of the emulsion, creates an antigen depot | [7][8] |
| Mannide Monooleate | ~15% | Emulsifying agent, stabilizes the water-in-oil emulsion | [7][8] |
Recommended Dosage for Immunization in Mice
| Component | Dosage per Mouse | Notes | Reference |
| [Leu144,Arg147]-PLP (139-151) | 50 µg | For studying EAE suppression. May require optimization depending on the specific experimental design. | [1][3] |
| Peptide/CFA Emulsion | 100-200 µL | Administered subcutaneously at one or multiple sites. | [9] |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized [Leu144,Arg147]-PLP (139-151)
-
Preparation: Bring the lyophilized peptide vial to room temperature before opening to prevent condensation.
-
Reconstitution: Based on the desired final concentration for the emulsion (typically 1 mg/mL in the aqueous phase), reconstitute the peptide in a sterile, dilute acid solution (e.g., 0.1 M acetic acid) or sterile phosphate-buffered saline (PBS). Vortex gently to ensure complete dissolution.
-
Storage: If not used immediately, aliquot the reconstituted peptide solution and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of [Leu144,Arg147]-PLP (139-151)/CFA Emulsion
This protocol describes the widely used two-syringe method for creating a stable water-in-oil emulsion.
Materials:
-
Reconstituted [Leu144,Arg147]-PLP (139-151) solution
-
Complete Freund's Adjuvant (CFA)
-
Two sterile Luer-lock syringes (glass or polypropylene)
-
A Luer-lock connector (e.g., a double-hubbed needle or a three-way stopcock)
-
Sterile, ice-cold surface or container
Procedure:
-
Preparation: Ensure the CFA is at room temperature and vortex vigorously to resuspend the Mycobacterium tuberculosis.[8]
-
Syringe Loading: Draw the desired volume of the reconstituted peptide solution into one syringe. Draw an equal volume of CFA into the second syringe. A 1:1 ratio of aqueous peptide solution to CFA is standard.[10]
-
Connection: Securely attach both syringes to the Luer-lock connector.
-
Emulsification:
-
Begin by slowly injecting a small amount of the CFA from its syringe into the syringe containing the peptide solution.
-
Gently push the mixture back and forth between the two syringes.
-
Continue this process, gradually increasing the force and speed of the mixing. The mixture will become increasingly viscous and turn milky white as the emulsion forms.
-
The emulsification process typically takes 10-20 minutes.
-
-
Stability Check: To confirm a stable water-in-oil emulsion, dispense a single drop onto the surface of cold water.
-
Stable Emulsion: The drop will remain intact, forming a cohesive bead on the water's surface.
-
Unstable Emulsion: The drop will disperse and spread across the water's surface. If this occurs, continue the emulsification process and re-test.
-
-
Final Preparation: Once a stable emulsion is achieved, consolidate the entire volume into one syringe and remove any air bubbles. The emulsion is now ready for immunization.
Protocol 3: Immunization of Mice for EAE Suppression Studies
Materials:
-
Prepared [Leu144,Arg147]-PLP (139-151)/CFA emulsion
-
Appropriate gauge needles (e.g., 27-30G for subcutaneous injection)
-
Experimental mice (e.g., SJL/J strain, which is susceptible to PLP-induced EAE)[11]
Procedure:
-
Animal Handling: Handle mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Injection Volume: The typical total volume for subcutaneous injection in a mouse is 100-200 µL.
-
Injection Sites: Administer the emulsion subcutaneously. Common sites include the flank and the base of the tail.[9] To minimize local inflammatory reactions, the total volume can be divided and injected at multiple sites.
-
Experimental Design: For studies on EAE suppression, mice may be pre-immunized with the [Leu144,Arg147]-PLP (139-151)/CFA emulsion before a subsequent challenge with the encephalitogenic native PLP (139-151) peptide and CFA.[3] The timing of pre-immunization and challenge should be optimized for the specific research question.
-
Monitoring: Following immunization, monitor the animals regularly for any adverse reactions at the injection site and for the development of clinical signs of EAE if a challenge is performed.
Mandatory Visualizations
Caption: Workflow for preparing the peptide-CFA emulsion.
Caption: Signaling pathway for TCR antagonism and CFA co-stimulation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 3. [Leu144, Arg147]-PLP (139-151) TFA - Immunomart [immunomart.com]
- 4. The ins and outs of MHC class II-mediated antigen processing and presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Second Signal: MHC Class II and the Conversation Between Cells - PharmaFeatures [pharmafeatures.com]
- 6. Frontiers | Neuronal toll like receptor 9 contributes to complete Freund’s adjuvant-induced inflammatory pain in mice [frontiersin.org]
- 7. Freund adjuvant induces TLR2 but not TLR4 expression in the liver of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PLP induced EAE Mouse Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 9. Induction of Experimental Autoimmune Encephalomyelitis in a Mouse Model [jove.com]
- 10. research.umd.edu [research.umd.edu]
- 11. Proteolipid Protein (PLP)-Induced Experimental Autoimmune Encephalomyelitis (EAE) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols for the Use of Pertussis Toxin with [Leu144,Arg147]-PLP (139-151) in Experimental Autoimmune Encephalomyelitis (EAE)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Experimental Autoimmune Encephalomyelitis (EAE) is the most commonly used animal model for the human inflammatory demyelinating disease of the central nervous system (CNS), multiple sclerosis (MS). The model is induced by immunization with myelin-derived peptides in adjuvant, leading to an autoimmune response against the CNS. This document provides detailed application notes and protocols for the use of Pertussis Toxin (PTX) in conjunction with the altered myelin proteolipid protein (PLP) peptide, [Leu144,Arg147]-PLP (139-151), in the context of EAE studies.
The peptide [Leu144,Arg147]-PLP (139-151) is a modified version of the native PLP (139-151) peptide, where tryptophan at position 144 is replaced by leucine, and histidine at position 147 is replaced by arginine. This altered peptide has been characterized as a T-cell receptor (TCR) antagonist that can suppress Th1 cell activation in vitro and promote the development of regulatory T cells.[1] Pre-immunization with this peptide has been shown to delay the onset of EAE induced by encephalitogenic peptides.[1]
Pertussis Toxin is a crucial component in many EAE induction protocols. It acts as a potent adjuvant, enhancing the autoimmune response. Its mechanisms of action are multifaceted, including increasing the permeability of the blood-brain barrier, which facilitates the entry of pathogenic T cells into the CNS.[2][3] PTX also promotes the expansion of antigen-specific Th1 and Th17 cells and enhances cytokine production.[2][3] Interestingly, while PTX is a key factor for inducing severe EAE, it has also been shown to prevent the protective effects of co-administered antigens in incomplete Freund's adjuvant (IFA).[2] In relapsing-remitting EAE models, such as in SJL mice, PTX increases the severity of the initial disease phase but may reduce the frequency and severity of relapses.[1][4]
These notes provide a framework for utilizing [Leu144,Arg147]-PLP (139-151) in EAE studies, likely as a modulator of the disease course, in an EAE model induced with a standard encephalitogenic PLP peptide and PTX.
Data Presentation
The following tables summarize quantitative data for a typical EAE experiment in SJL mice induced with a PLP (139-151) peptide and Pertussis Toxin. This data provides a baseline for what can be expected in such a model, which is essential for designing experiments to test the modulatory effects of [Leu144,Arg147]-PLP (139-151).
Table 1: EAE Induction in SJL Mice with [Ser140]-PLP(139-151) and Pertussis Toxin
| Parameter | Value | Reference |
| Mouse Strain | SJL/J, female, 8-10 weeks old | [5] |
| Peptide | [Ser140]-PLP(139-151) | [1][4][5] |
| Peptide Dose | 87 µ g/mouse (50 nmol) | [6] |
| Adjuvant | Complete Freund's Adjuvant (CFA) with 2 mg/mL M. tuberculosis | [6] |
| Pertussis Toxin Dose | 110 ng/mouse (for increased severity of the first wave) | [1] |
| EAE Incidence | 90-100% | [1][4] |
| Mean Day of Onset | 9-14 days post-immunization | [1] |
| Mean Maximum Score (1st Wave) | 2.0 - 3.5 | [1] |
| Relapse Rate (with PTX) | As low as 20% | [4] |
Table 2: Clinical Scoring System for EAE in Mice
| Score | Clinical Signs |
| 0 | No clinical signs, normal |
| 1 | Limp tail or hind limb weakness, but not both |
| 2 | Limp tail and hind limb weakness |
| 3 | Partial hind limb paralysis |
| 4 | Complete hind limb paralysis |
| 5 | Moribund or death |
Source:[7]
Experimental Protocols
Protocol 1: Induction of Relapsing-Remitting EAE in SJL Mice
This protocol describes the induction of EAE using a standard encephalitogenic PLP peptide and Pertussis Toxin. This model can be used to evaluate the therapeutic or modulatory effects of [Leu144,Arg147]-PLP (139-151) when administered at different time points relative to disease induction.
Materials:
-
SJL/J mice (female, 8-10 weeks old)
-
[Ser140]-PLP(139-151) peptide
-
Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis H37Ra
-
Pertussis Toxin
-
Sterile Phosphate Buffered Saline (PBS)
-
Syringes (1 mL) and needles (27G)
-
Emulsification device
Procedure:
-
Peptide Emulsion Preparation:
-
On the day of immunization, prepare the peptide-CFA emulsion.
-
Dissolve the [Ser140]-PLP(139-151) peptide in sterile PBS to a final concentration of 1 mg/mL.
-
Emulsify the peptide solution with an equal volume of CFA (final concentration of M. tuberculosis will be 2 mg/mL). A common method is to use two syringes connected by a Luer lock, repeatedly passing the mixture between them until a thick, stable emulsion is formed. A drop of the emulsion should not disperse when placed in water.
-
-
Immunization (Day 0):
-
Anesthetize the mice according to approved institutional protocols.
-
Inject each mouse subcutaneously with 0.2 mL of the emulsion, distributed over four sites on the back (0.05 mL per site).[5]
-
-
Pertussis Toxin Administration (Day 0):
-
Dilute the Pertussis Toxin stock solution in cold, sterile PBS to the desired final concentration. For a dose of 110 ng per mouse, prepare a solution of 1.1 µg/mL.
-
Within 2 hours of the peptide immunization, inject each mouse intraperitoneally (i.p.) with 0.1 mL of the diluted Pertussis Toxin solution.[1][5]
-
-
Clinical Monitoring:
-
Beginning on day 7 post-immunization, monitor the mice daily for clinical signs of EAE using the scoring system in Table 2.
-
Record the body weight of each mouse daily.
-
Provide easily accessible food and water on the cage floor for animals with severe paralysis.
-
Protocol 2: Evaluation of [Leu144,Arg147]-PLP (139-151) as a Modulator of EAE
This protocol outlines how to test the effect of [Leu144,Arg147]-PLP (139-151) on the development and progression of EAE induced by the method described in Protocol 1.
Experimental Groups:
-
Group 1 (Vehicle Control): EAE induction as in Protocol 1, with administration of the vehicle used to dissolve the [Leu144,Arg147]-PLP (139-151) peptide.
-
Group 2 (Test Article): EAE induction as in Protocol 1, with administration of [Leu144,Arg147]-PLP (139-151).
Administration of [Leu144,Arg147]-PLP (139-151):
The administration schedule and dose of [Leu144,Arg147]-PLP (139-151) will depend on the experimental question.
-
Prophylactic Treatment: Administer the peptide starting on the day of immunization (Day 0) or a few days prior, and continue daily or every other day for a specified period.
-
Therapeutic Treatment: Begin administration of the peptide upon the first signs of clinical EAE (e.g., score of 1) or at the peak of the first wave of disease.
Data Collection and Analysis:
-
Record daily clinical scores and body weights for each mouse.
-
Calculate the mean clinical score for each group over time.
-
Determine the day of disease onset, peak disease severity, and disease incidence for each group.
-
At the end of the experiment, tissues (spinal cord, brain, lymph nodes, spleen) can be collected for histological analysis of inflammation and demyelination, and for immunological assays (e.g., T-cell proliferation, cytokine profiling).
Visualizations
Caption: Workflow for EAE induction and evaluation of a modulatory peptide.
Caption: Pertussis Toxin signaling pathway in the context of EAE.
References
- 1. Hooke - Protocols - EAE Induction by Active Immunization in SJL Mice [hookelabs.com]
- 2. Pertussis toxin modulates the immune response to neuroantigens injected in incomplete Freund's adjuvant: induction of Th1 cells and experimental autoimmune encephalomyelitis in the presence of high frequencies of Th2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The PLPp-specific T-cell population promoted by pertussis toxin is characterized by high frequencies of IL-17-producing cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hooke - Contract Research - EAE - PLP139-151/CFA-Induced Relapsing-Remitting EAE in SJL Mice [hookelabs.com]
- 5. Hooke - Protocols - EAE Induction by Active Immunization in SJL Mice [hookelabs.com]
- 6. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. meliordiscovery.com [meliordiscovery.com]
Application Notes and Protocols for IFN-γ ELISpot Assay with [Leu144,Arg147]-PLP (139-151)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.[1] This document provides detailed application notes and a comprehensive protocol for performing an Interferon-gamma (IFN-γ) ELISpot assay using the altered peptide ligand (APL) [Leu144,Arg147]-PLP (139-151).
[Leu144,Arg147]-PLP (139-151) is a synthetic analog of the myelin proteolipid protein (PLP) fragment (139-151). The native PLP (139-151) peptide is an immunodominant epitope in the SJL/J mouse model of Experimental Autoimmune Encephalomyelitis (EAE), an animal model for multiple sclerosis, and is known to induce a Th1-mediated autoimmune response characterized by the secretion of pro-inflammatory cytokines such as IFN-γ.[2][3] The [Leu144,Arg147]-PLP (139-151) peptide, with substitutions at key T-cell receptor (TCR) contact residues, acts as a TCR antagonist.[4] It has been shown to suppress the activation of encephalitogenic Th1 cells in vitro and can prevent the development of EAE. This APL is believed to mediate its effect by altering the T-cell signaling cascade, leading to a skewed cytokine response, often away from the pro-inflammatory Th1 phenotype.[5]
These application notes are designed to guide researchers in utilizing the IFN-γ ELISpot assay to study the immunomodulatory effects of [Leu144,Arg147]-PLP (139-151) on T-cell responses.
Data Presentation
The following table summarizes representative quantitative data from an IFN-γ ELISpot assay. The data illustrates the expected immunomodulatory effect of [Leu144,Arg147]-PLP (139-151) on IFN-γ secretion by PLP (139-151)-specific T-cells. In this representative experiment, splenocytes from SJL/J mice immunized with the native PLP (139-151) peptide were stimulated in vitro with the native peptide, the altered peptide ligand, or a mitogen (Concanavalin A) as a positive control.
| Treatment Group | Stimulant | Concentration (µg/mL) | Mean IFN-γ Spot-Forming Cells (SFC) / 10^6 cells | Standard Deviation (SD) | Expected Outcome |
| 1 | Media Only (Negative Control) | N/A | 8 | ± 3 | Baseline IFN-γ secretion |
| 2 | Native PLP (139-151) | 10 | 152 | ± 15 | Strong Th1 activation |
| 3 | [Leu144,Arg147]-PLP (139-151) | 10 | 35 | ± 8 | Antagonism of Th1 activation |
| 4 | Concanavalin A (Positive Control) | 5 | 480 | ± 45 | Polyclonal T-cell activation |
Note: The data presented in this table is representative and intended for illustrative purposes based on the known antagonistic properties of [Leu144,Arg147]-PLP (139-151) which leads to reduced Th1 responses. Actual results may vary depending on the experimental conditions.
Experimental Protocols
Principle of the IFN-γ ELISpot Assay
The ELISpot assay is a sandwich immunoassay performed in a 96-well plate format. The plate is coated with a capture antibody specific for IFN-γ. Cells of interest, such as peripheral blood mononuclear cells (PBMCs) or splenocytes, are cultured in the wells in the presence or absence of a stimulus (in this case, the [Leu144,Arg147]-PLP (139-151) peptide). If the cells secrete IFN-γ, it is captured by the immobilized antibody in the immediate vicinity of the secreting cell. After an appropriate incubation period, the cells are washed away. A biotinylated detection antibody specific for a different epitope of IFN-γ is then added, followed by an enzyme-conjugated streptavidin (e.g., alkaline phosphatase or horseradish peroxidase). Finally, a substrate is added that is converted by the enzyme into a colored, insoluble spot. Each spot represents a single IFN-γ-secreting cell.
Materials and Reagents
-
Cells: Cryopreserved or freshly isolated PBMCs or splenocytes from immunized or control animals/subjects.
-
Peptides:
-
[Leu144,Arg147]-PLP (139-151) (Test Article)
-
Native PLP (139-151) (Positive Control)
-
Irrelevant peptide (Negative Control)
-
-
Mitogen: Concanavalin A (ConA) or Phytohemagglutinin (PHA) (Positive Control)
-
IFN-γ ELISpot Kit: Containing:
-
96-well PVDF membrane plates
-
Capture anti-IFN-γ antibody
-
Biotinylated detection anti-IFN-γ antibody
-
Streptavidin-Alkaline Phosphatase (ALP) or Streptavidin-Horseradish Peroxidase (HRP)
-
Substrate (e.g., BCIP/NBT for ALP or AEC for HRP)
-
-
Cell Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Wash Buffer: Phosphate-buffered saline (PBS) with 0.05% Tween-20.
-
Coating Buffer: Sterile PBS.
-
Blocking Solution: RPMI-1640 with 10% FBS.
-
Reagent Diluent: PBS with 1% BSA.
-
35% Ethanol (B145695) in sterile water.
-
Sterile deionized water.
Detailed Methodology
Day 1: Plate Coating
-
Pre-wet the 96-well PVDF membrane plate by adding 15 µL of 35% ethanol to each well for 1 minute.
-
Wash the plate three times with 200 µL/well of sterile PBS.
-
Dilute the capture anti-IFN-γ antibody to the recommended concentration in sterile coating buffer.
-
Add 100 µL of the diluted capture antibody to each well.
-
Seal the plate and incubate overnight at 4°C.
Day 2: Cell Incubation
-
Aspirate the coating solution from the wells.
-
Wash the plate three times with 200 µL/well of sterile PBS.
-
Block the plate by adding 200 µL/well of blocking solution (RPMI-1640 with 10% FBS).
-
Incubate for at least 2 hours at 37°C in a humidified 5% CO2 incubator.
-
While the plate is blocking, thaw and count the cells. Resuspend the cells in cell culture medium to a final concentration of 2-5 x 10^6 cells/mL.
-
Prepare the stimulants:
-
Dilute [Leu144,Arg147]-PLP (139-151) and native PLP (139-151) peptides in cell culture medium to the desired final concentration (e.g., 10 µg/mL).
-
Prepare the positive control (ConA or PHA) and negative control (media only or irrelevant peptide).
-
-
Aspirate the blocking solution from the plate.
-
Add 100 µL of the appropriate stimulant to each well.
-
Add 100 µL of the cell suspension to each well (typically 2-5 x 10^5 cells/well).
-
Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.
Day 3: Spot Development
-
Aspirate the cells from the wells.
-
Wash the plate four times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).
-
Dilute the biotinylated detection anti-IFN-γ antibody in reagent diluent to the recommended concentration.
-
Add 100 µL of the diluted detection antibody to each well.
-
Seal the plate and incubate for 2 hours at room temperature.
-
Wash the plate four times with 200 µL/well of wash buffer.
-
Dilute the Streptavidin-ALP or Streptavidin-HRP in reagent diluent.
-
Add 100 µL of the diluted streptavidin conjugate to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate four times with 200 µL/well of wash buffer, followed by two washes with PBS.
-
Prepare the substrate solution according to the manufacturer's instructions.
-
Add 100 µL of the substrate solution to each well.
-
Monitor spot development (typically 5-20 minutes). Stop the reaction by washing the plate thoroughly with deionized water.
-
Allow the plate to dry completely in the dark.
Data Analysis
-
Count the spots in each well using an automated ELISpot reader.
-
Calculate the mean number of Spot-Forming Cells (SFCs) for each condition.
-
Express the results as SFCs per 10^6 cells plated.
-
Perform statistical analysis to determine the significance of the differences between the test groups.
Visualizations
Signaling Pathway: T-Cell Receptor Antagonism
Caption: TCR signaling pathway showing full activation by native peptide versus altered signaling by the APL.
Experimental Workflow: IFN-γ ELISpot Assay
Caption: Step-by-step workflow for the IFN-γ ELISpot assay from plate coating to data analysis.
References
- 1. Heteroclitic proliferative responses and changes in cytokine profile induced by altered peptides: implications for autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JCI - Posttraumatic therapeutic vaccination with modified myelin self-antigen prevents complete paralysis while avoiding autoimmune disease [jci.org]
- 3. Altered peptide ligands of myelin basic protein (MBP87–99) conjugated to reduced mannan modulate immune responses in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Enhancing Human Immunodeficiency Virus-Specific CD8+ T Cell Responses with Heteroclitic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting [Leu144,Arg147]-PLP (139-151) in EAE Models
This technical support center provides troubleshooting guidance for researchers using the altered peptide ligand [Leu144,Arg147]-PLP (139-151) in Experimental Autoimmune Encephalomyelitis (EAE) models. The content is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: We are immunizing SJL mice with [Leu144,Arg147]-PLP (139-151) but observe very low to no incidence of EAE. Is there a problem with our technique or the peptide?
A1: It is critical to understand that [Leu144,Arg147]-PLP (139-151) is not an encephalitogenic peptide; it is a T-cell receptor (TCR) antagonist. Low to zero EAE incidence is the expected outcome when this peptide is used alone for immunization. Its primary application is to study mechanisms of immune tolerance and to prevent or ameliorate EAE induced by the native, encephalitogenic PLP (139-151) peptide.[1]
Q2: What is the mechanism of action for [Leu144,Arg147]-PLP (139-151)?
A2: This peptide is an Altered Peptide Ligand (APL). The substitutions at the primary TCR contact residues (Leucine at position 144 and Arginine at 147) alter the way it engages with the T-cell receptor on autoreactive T-cells.[2][1] Instead of delivering a strong activation signal that leads to a pro-inflammatory Th1/Th17 response (which causes EAE), it provides an altered or partial signal. This can lead to several outcomes that suppress autoimmunity:
-
TCR Antagonism: It competes with the native peptide for TCR binding, preventing the activation of encephalitogenic T-cells.
-
Induction of Regulatory T-cells (Tregs): Immunization with this peptide can promote the development of regulatory T-cells.[2][3]
-
Immune Deviation: It can shift the cytokine profile from pro-inflammatory (IFN-γ, TNF-α) to anti-inflammatory (TGF-β, IL-4), a phenomenon known as bystander suppression.[1][3][4]
Q3: How should [Leu144,Arg147]-PLP (139-151) be used experimentally to study its protective effects?
A3: To test the suppressive capacity of this peptide, it should be used in conjunction with an encephalitogenic peptide. Common experimental designs include:
-
Co-immunization: The antagonist peptide is emulsified in Complete Freund's Adjuvant (CFA) and co-administered with the native, encephalitogenic PLP (139-151) peptide.[5][1]
-
Pre-immunization: Mice are first immunized with [Leu144,Arg147]-PLP (139-151) to induce tolerance, and then subsequently challenged with an encephalitogenic peptide (e.g., native PLP (139-151), PLP (178-191), or even MOG (92-106)) to assess for protection.[3][4]
-
Therapeutic Administration: The peptide is administered after the onset of clinical signs in an EAE model induced with an encephalitogenic peptide to see if it can limit disease progression.[5]
Q4: We want to induce a standard, relapsing-remitting EAE model. Which peptide should we use?
A4: For a standard relapsing-remitting EAE model in SJL mice, you should use the native PLP (139-151) sequence or the commonly used [Ser140]-PLP (139-151) variant, which is highly encephalitogenic.[6][7][8] The native mouse sequence contains a Cysteine at position 140, while the serine-substituted version is often used for its stability and consistent results.[6]
Troubleshooting Guide for Low EAE Incidence
This guide assumes the goal is to induce EAE with a standard encephalitogenic peptide (e.g., native PLP 139-151) and that low incidence is an unexpected result.
| Problem | Potential Cause | Recommended Solution |
| Low or No EAE Incidence | Incorrect Peptide Used: You are using the antagonist [Leu144,Arg147]-PLP (139-151) instead of an encephalitogenic version. | Action: Verify the peptide sequence with your supplier. For EAE induction, use native PLP (139-151) or [Ser140]-PLP (139-151).[6] |
| Mouse Strain/Supplier: SJL mice are susceptible, but there can be variations between suppliers. B10.S mice, despite having the same MHC haplotype (H-2s), are resistant to PLP (139-151)-induced EAE due to a higher frequency of regulatory T-cells.[9] | Action: Ensure you are using SJL/J mice, ideally from a consistent and reputable supplier like The Jackson Laboratory (stock #686).[6][10] Use female mice aged 8-12 weeks for the most consistent results. | |
| Improper Emulsion Preparation: The antigen/CFA emulsion is critical. If it is unstable ("breaks"), the immune response will be suboptimal. | Action: The emulsion should be thick and stable. A drop placed in water should not disperse. Prepare the emulsion by vigorously mixing equal volumes of the peptide solution and CFA (containing M. tuberculosis H37Ra) using two syringes connected by a stopcock until a thick, white emulsion is formed.[11] | |
| Suboptimal Immunization Technique: Incorrect injection volume or subcutaneous placement can lead to poor immunization. | Action: Inject subcutaneously at 2-4 sites (e.g., flanks and back).[6][10] Ensure the full dose is delivered and does not leak from the injection site. | |
| Low Disease Severity / Low Peak Score | Omission of Pertussis Toxin (PTX): While not strictly required for PLP-induced EAE in SJL mice, PTX significantly increases the severity of the initial disease wave by enhancing blood-brain barrier permeability.[6][12] | Action: For a more robust initial disease course, administer PTX intraperitoneally on the day of immunization and again 48 hours later.[12] Note that PTX can reduce the incidence of relapses.[6] |
| Peptide Dose Too Low: Insufficient antigen may not trigger a strong encephalitogenic T-cell response. | Action: A typical dose for PLP (139-151) is 50-100 µg per mouse.[12][13] If severity is low, consider increasing the dose within this range. | |
| Mouse Stress: Stress from handling, injection, or environment can inhibit EAE development. | Action: Acclimate mice for at least one week before the experiment. Handle mice carefully and consistently. Consider sham dosing before the experiment to acclimate them to the procedure.[6][14] |
Data Summary Tables
Table 1: Expected EAE Outcomes with Different PLP (139-151) Peptides in SJL Mice
| Peptide Variant | Expected Function | Expected EAE Incidence (when used alone) | Typical Use Case |
| Native PLP (139-151) or [Ser140]-PLP (139-151) | Encephalitogenic (Agonist) | 90-100%[6] | Induction of relapsing-remitting EAE. |
| [Leu144,Arg147]-PLP (139-151) | TCR Antagonist / Tolerogenic | 0% (Protective) | Prevention/treatment of EAE; study of immune tolerance. |
| [Gln144]-PLP (139-151) | Altered Peptide Ligand | 0% (Protective)[15] | Induces Th2/Th0 cytokine profiles; prevents EAE. |
| Mannosylated PLP (139-151) | Tolerogenic | 0% (Protective)[16] | Induces peptide-specific tolerance and prevents EAE. |
Table 2: Factors Influencing EAE Severity with Encephalitogenic PLP (139-151)
| Parameter | Condition 1 | Expected Outcome | Condition 2 | Expected Outcome |
| Pertussis Toxin (PTX) | Without PTX | Onset: 10-15 days; Mean Max Score: 2.0-3.0; High relapse rate (50-80%).[6] | With PTX | Onset: 9-14 days; Mean Max Score: 2.5-3.5; Lower relapse rate.[6] |
| Mouse Strain | SJL/J | High Susceptibility (90-100% incidence).[6] | B10.S | Resistant (Low incidence).[9] |
| Antigen Dose | 50 µg | Sufficient for severe EAE in >90% of SJL mice.[12] | 100 µg | May increase severity if issues are encountered at lower doses.[12] |
Experimental Protocols
Protocol 1: Standard Induction of EAE with Encephalitogenic PLP (139-151)
This protocol is for inducing active, relapsing-remitting EAE in SJL mice.
-
Animals: Female SJL/J mice, 8-10 weeks old. Acclimate for at least 7 days.
-
Antigen Preparation: Prepare a solution of [Ser140]-PLP (139-151) in sterile PBS at a concentration of 1 mg/mL.
-
CFA Preparation: Use Complete Freund's Adjuvant containing 4 mg/mL Mycobacterium tuberculosis (H37Ra).
-
Emulsion Preparation:
-
Draw equal volumes of the peptide solution and CFA into two separate syringes.
-
Connect the syringes with a 3-way stopcock or emulsifying needle.
-
Force the contents back and forth rapidly until a thick, white emulsion forms that does not disperse when a drop is placed in water.
-
-
Immunization (Day 0):
-
Anesthetize mice lightly with isoflurane.
-
Inject a total of 0.2 mL of the emulsion subcutaneously, distributed over two to four sites on the back and flanks. A typical dose is 100 µg of peptide per mouse.
-
-
Pertussis Toxin (Optional, for increased severity):
-
Monitoring:
-
Begin daily monitoring for clinical signs of EAE around Day 7.
-
Provide food and water on the cage floor for animals with impaired mobility.
-
Score animals based on the standard EAE scale (0-5):
-
0: No clinical signs.
-
1: Limp tail.
-
2: Hind limb weakness or wobbly gait.
-
3: Complete hind limb paralysis.
-
4: Hind and forelimb paralysis.
-
5: Moribund or dead.
-
-
Protocol 2: Testing the Protective Effect of [Leu144,Arg147]-PLP (139-151) via Co-immunization
This protocol assesses if the antagonist peptide can prevent EAE induction.
-
Animals and Monitoring: Follow steps 1 and 7 from Protocol 1.
-
Peptide Preparation:
-
Group 1 (Control): Prepare encephalitogenic [Ser140]-PLP (139-151) at 1 mg/mL in PBS.
-
Group 2 (Test): Prepare a solution containing both [Ser140]-PLP (139-151) at 1 mg/mL AND [Leu144,Arg147]-PLP (139-151) at 1 mg/mL in PBS.
-
-
Emulsion and Immunization:
-
Prepare CFA emulsions for both Group 1 and Group 2 as described in Protocol 1.
-
Immunize mice on Day 0 with the appropriate emulsion (0.2 mL total volume per mouse).
-
-
Analysis: Compare the EAE incidence and mean clinical scores between the control and test groups. A successful experiment will show significantly lower disease incidence and severity in Group 2.
Visualizations
Signaling Pathway Diagram
Caption: TCR signaling in response to native vs. altered peptide ligands.
Experimental Workflow Diagram
Caption: Troubleshooting workflow for low EAE incidence.
References
- 1. Altered peptide ligand modulation of experimental allergic encephalomyelitis: immune responses within the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]
- 3. [Leu144, Arg147]-PLP (139-151) TFA - Immunomart [immunomart.com]
- 4. pnas.org [pnas.org]
- 5. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 6. Hooke - Protocols - EAE Induction by Active Immunization in SJL Mice [hookelabs.com]
- 7. abbiotec.com [abbiotec.com]
- 8. rndsystems.com [rndsystems.com]
- 9. pnas.org [pnas.org]
- 10. hookelabs.com [hookelabs.com]
- 11. researchgate.net [researchgate.net]
- 12. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 13. JCI - Novel synthetic amino acid copolymers that inhibit autoantigen-specific T cell responses and suppress experimental autoimmune encephalomyelitis [jci.org]
- 14. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 15. An altered peptide ligand mediates immune deviation and prevents autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mannosylated PLP(139-151) induces peptide-specific tolerance to experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: [Leu144,Arg147]-PLP (139-151) for Modulating EAE
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing the altered peptide ligand (APL) [Leu144,Arg147]-PLP (139-151) to reduce variability and suppress Experimental Autoimmune Encephalomyelitis (EAE), an animal model of multiple sclerosis.
Frequently Asked Questions (FAQs)
Q1: What is [Leu144,Arg147]-PLP (139-151) and how does it differ from the native PLP (139-151) peptide?
A1: [Leu144,Arg147]-PLP (139-151) is a modified version of the encephalitogenic proteolipid protein (PLP) peptide 139-151. In this analog, the amino acid tryptophan (W) at position 144 is replaced with leucine (B10760876) (L), and histidine (H) at position 147 is replaced with arginine (R). These substitutions are at the primary T-cell receptor (TCR) contact sites.[1] Unlike the native peptide which induces a strong Th1-mediated autoimmune response leading to EAE, the [Leu144,Arg147]-PLP (139-151) variant acts as a TCR antagonist.[1][2][3]
Q2: What is the primary application of [Leu144,Arg147]-PLP (139-151) in EAE studies?
A2: The primary application is not to induce EAE, but rather to prevent or suppress the disease. It is used as a tool to induce antigen-specific tolerance. Preimmunization with this peptide has been shown to postpone the onset of EAE induced by encephalitogenic peptides from PLP, myelin oligodendrocyte glycoprotein (B1211001) (MOG), or myelin basic protein (MBP).[2] It can also limit the progression of EAE if administered early after disease onset.[2][3]
Q3: What is the mechanism of action for the suppressive effects of [Leu144,Arg147]-PLP (139-151)?
A3: This altered peptide ligand works through a mechanism of immune deviation, leading to "bystander suppression".[1] Instead of activating the pro-inflammatory Th1 cells that drive EAE, it promotes the development of regulatory T cells (Tregs).[2] These regulatory cells produce Th2-type cytokines, such as IL-4, which create an anti-inflammatory environment and suppress the activity of the pathogenic Th1 cells.[2][4]
Q4: In which mouse strain is this peptide typically used?
A4: The PLP (139-151) model of EAE, and consequently the use of its altered peptide ligands, is most commonly studied in the SJL/J mouse strain. This strain is susceptible to developing a relapsing-remitting form of EAE when immunized with the native PLP (139-151) peptide.[5]
Troubleshooting Guide
This guide addresses common issues that may arise when using [Leu144,Arg147]-PLP (139-151) to suppress EAE.
Q: Why am I not observing consistent suppression of EAE with [Leu144,Arg147]-PLP (139-151)?
A: Variability in the suppression of EAE can be influenced by several factors. Consider the following:
-
Timing and Dose of Administration: The timing of APL administration is critical. Pre-immunization (administration before the encephalitogenic challenge) is a common and effective strategy.[2] The optimal dose and timing may need to be titrated for your specific experimental conditions.
-
Route of Administration: The route of administration can impact the development of tolerance. While co-immunization with CFA has been shown to elevate IL-4 levels, other routes such as intravenous or subcutaneous injection of the soluble peptide may be used for tolerance protocols.[2] Consistency in the administration technique is key.
-
Peptide Quality and Handling: Ensure the peptide was properly synthesized, purified, and stored. Peptides can degrade if not stored correctly (typically at -20°C or lower and protected from light). Use sterile, endotoxin-free reagents for reconstitution and injection.
-
Mouse Strain and Health Status: The genetic background of the mice is a major source of variability. Use mice from a reliable vendor and ensure they are of the appropriate age and sex. The health and stress levels of the animals can also significantly impact immune responses and EAE development.
-
Induction of EAE: The severity of the EAE induction will influence the apparent efficacy of the suppressive peptide. Ensure your EAE induction protocol with the encephalitogenic peptide is standardized and results in a consistent and predictable disease course in your control animals.
Q: I am observing an unexpected inflammatory response after administering the APL. What could be the cause?
A: While designed to be non-encephalitogenic, altered peptide ligands can sometimes elicit unexpected T-cell responses.
-
Cross-reactivity: T-cells induced by the APL can be cross-reactive with the native peptide.[1][4] The nature of this cross-reactive response (i.e., suppressive vs. inflammatory) can depend on the specific T-cell clones that are expanded.
-
Contamination: Ensure the peptide preparation is free of contaminants that could have adjuvant-like effects.
-
In vivo Environment: The in vivo cytokine milieu at the time of administration can influence T-cell differentiation. While this APL is designed to promote a Th2 response, a highly pro-inflammatory environment could potentially alter the outcome.
Quantitative Data Summary
The following table summarizes the expected outcomes when using [Leu144,Arg147]-PLP (139-151) for EAE suppression. Data is compiled from various studies and represents typical results.
| Treatment Group | Mean Maximum Clinical Score | Disease Incidence | Cytokine Profile Shift | Notes |
| EAE Control (e.g., native PLP 139-151) | 2.5 - 4.0 | 90-100% | Predominantly Th1 (IFN-γ, TNF-α) | Severe, relapsing-remitting paralysis is expected. |
| [Leu144,Arg147]-PLP (139-151) Pre-immunization | 0.5 - 1.5 | Significantly Reduced | Shift to Th2 (IL-4, IL-10) | Postpones disease onset and reduces severity.[2] |
| [Leu144,Arg147]-PLP (139-151) Therapeutic | Reduced compared to control | May not alter incidence but reduces severity | Shift to Th2 | Can limit disease progression if given early after onset.[2][3] |
Experimental Protocols
I. Induction of Relapsing-Remitting EAE in SJL/J Mice with Native PLP (139-151)
This protocol is for the induction of EAE, against which the suppressive effects of [Leu144,Arg147]-PLP (139-151) can be tested.
-
Animals: Female SJL/J mice, 6-10 weeks old.
-
Antigen Emulsion Preparation:
-
Reconstitute the native PLP (139-151) peptide in sterile phosphate-buffered saline (PBS) at a concentration of 2 mg/mL.
-
Prepare an equal volume emulsion with Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra (4 mg/mL).
-
Emulsify by repeatedly drawing the mixture through a syringe or using a mechanical homogenizer until a thick, stable emulsion is formed (a drop of the emulsion should not disperse in water).
-
-
Immunization:
-
Inject each mouse subcutaneously with 100 µL of the emulsion (containing 100 µg of peptide) distributed over two sites on the flank.
-
-
Pertussis Toxin (PTX) Administration (Optional but Recommended):
-
Administer 200 ng of PTX in 100 µL of PBS intraperitoneally (i.p.) on the day of immunization (Day 0) and again 48 hours later (Day 2). PTX enhances disease severity but may reduce relapse rates.
-
-
Clinical Scoring:
-
Monitor mice daily for clinical signs of EAE starting from day 7 post-immunization.
-
Use a standard scoring scale: 0 = no clinical signs; 1 = limp tail; 2 = hind limb weakness; 3 = complete hind limb paralysis; 4 = hind and forelimb paralysis; 5 = moribund or dead.
-
II. Protocol for EAE Suppression with [Leu144,Arg147]-PLP (139-151)
This protocol describes a pre-immunization strategy for inducing tolerance.
-
Animals: Female SJL/J mice, 6-10 weeks old.
-
Tolerance Induction:
-
Reconstitute [Leu144,Arg147]-PLP (139-151) in sterile PBS.
-
Administer the peptide (e.g., 50-100 µg in 100 µL PBS) via a chosen route (e.g., subcutaneous or intravenous). This step is typically performed 7-14 days prior to EAE induction.
-
-
EAE Induction:
-
Follow the EAE induction protocol described in Section I using the native PLP (139-151) peptide.
-
-
Monitoring and Analysis:
-
Monitor and score the clinical signs of EAE daily as described above.
-
At the end of the experiment, tissues (spleen, lymph nodes, CNS) can be harvested for immunological analysis (e.g., cytokine profiling by ELISA or ELISpot, flow cytometry for T-cell populations).
-
Visualizations
Experimental Workflow for EAE Suppression
Caption: Workflow for testing the suppressive effect of [Leu144,Arg147]-PLP (139-151) on EAE.
Proposed Signaling Pathway for Bystander Suppression
Caption: Mechanism of immune deviation by [Leu144,Arg147]-PLP (139-151) leading to EAE suppression.
References
- 1. pnas.org [pnas.org]
- 2. [Leu144, Arg147]-PLP (139-151) TFA - Immunomart [immunomart.com]
- 3. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 4. An altered peptide ligand mediates immune deviation and prevents autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Male SJL mice do not relapse after induction of EAE with PLP 139-151 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing [Leu144,Arg147]-PLP (139-151) for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [Leu144,Arg147]-PLP (139-151). The information is designed to address specific issues that may be encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is [Leu144,Arg147]-PLP (139-151) and what is its primary in vitro activity?
[Leu144,Arg147]-PLP (139-151) is a synthetic analog of the native myelin proteolipid protein (PLP) fragment (139-151). In this analog, the amino acid at position 144 has been substituted with Leucine and the amino acid at position 147 has been substituted with Arginine.[1][2] Its primary in vitro function is to act as a T-cell receptor (TCR) antagonist, specifically for encephalitogenic Th1 clones.[2][3][4] This antagonistic activity blocks the activation of these T-cells, which are implicated in the pathogenesis of experimental autoimmune encephalomyelitis (EAE), an animal model for multiple sclerosis.[3][4]
Q2: How should I dissolve and store lyophilized [Leu144,Arg147]-PLP (139-151)?
Proper dissolution and storage are critical for maintaining the peptide's activity.
-
Reconstitution: The lyophilized peptide is soluble in dilute acid.[4] For use in cell culture, it is recommended to first dissolve the peptide in a small amount of sterile, dilute acid (e.g., 0.1 M acetic acid) to create a stock solution. Subsequently, this stock solution should be diluted with your cell culture medium to the desired final concentration. It is crucial to ensure the final concentration of the acid is not toxic to your cells.
-
Storage:
-
Lyophilized Powder: Store desiccated, frozen, and protected from light at -20°C.[4]
-
Stock Solutions: After reconstitution, it is best to prepare single-use aliquots to avoid repeated freeze-thaw cycles and store them at -80°C.
-
Q3: What is a recommended starting concentration for in vitro assays?
While the optimal concentration is highly dependent on the specific assay and cell type, a good starting point for in vitro T-cell assays can be extrapolated from protocols using the native PLP(139-151) peptide. For in vitro restimulation of PLP(139-151)-specific T-cells, a concentration of 20 µg/mL of the native peptide is often used.
Therefore, for [Leu144,Arg147]-PLP (139-151), a dose-response experiment is strongly recommended. A suggested starting range for a T-cell proliferation or cytokine secretion assay would be from 1 µg/mL to 50 µg/mL .
Troubleshooting Guides
Problem 1: Poor or no antagonistic effect observed in a T-cell activation assay.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Peptide Concentration | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µg/mL to 100 µg/mL) to determine the optimal inhibitory concentration for your specific cell line and activation conditions. |
| Improper Peptide Dissolution | Ensure the peptide is fully dissolved in the initial solvent before further dilution. Visually inspect the solution for any precipitates. If solubility issues persist, consider using a different solvent for the initial stock, such as DMSO, ensuring the final concentration in the assay is non-toxic to cells (typically <0.1%). |
| Peptide Degradation | Avoid multiple freeze-thaw cycles by preparing single-use aliquots of the stock solution. Ensure proper storage conditions (-20°C or -80°C, protected from light). |
| Incorrect Experimental Setup | Verify the timing of peptide addition. For antagonist activity, the peptide should be added to the cells prior to or concurrently with the T-cell agonist (e.g., native PLP peptide or anti-CD3 antibody). |
| Cell Health and Viability | Ensure your T-cells are healthy and viable before starting the experiment. Perform a viability check (e.g., trypan blue exclusion) on your cells. |
Problem 2: High cell death or cytotoxicity observed.
| Possible Cause | Troubleshooting Steps |
| Peptide-Induced Cytotoxicity | Although not commonly reported for this peptide, high concentrations may induce cytotoxicity. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the toxic concentration range for your specific cells. |
| Solvent Toxicity | If using a solvent other than a dilute acid (e.g., DMSO), ensure the final concentration in the cell culture is below the toxic threshold for your cells (typically <0.1% for DMSO). Run a solvent-only control to assess its effect on cell viability. |
| Contaminants in Peptide Preparation | Ensure you are using a high-purity (>95%) peptide. Contaminants from synthesis can sometimes be cytotoxic. |
Experimental Protocols
Protocol 1: Determining Optimal Concentration using a T-Cell Proliferation Assay (MTT Assay)
This protocol outlines a method to determine the optimal concentration of [Leu144,Arg147]-PLP (139-151) for inhibiting T-cell proliferation.
Materials:
-
[Leu144,Arg147]-PLP (139-151)
-
PLP(139-151)-specific T-cell line or primary splenocytes from a PLP(139-151)-immunized mouse
-
Antigen Presenting Cells (APCs) (e.g., irradiated splenocytes)
-
Complete RPMI-1640 medium
-
Native PLP(139-151) peptide (for T-cell stimulation)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.04 N HCl in isopropanol)
-
96-well flat-bottom plate
-
Plate reader
Methodology:
-
Cell Seeding: Seed the PLP(139-151)-specific T-cells (e.g., 2 x 10^5 cells/well) and APCs (e.g., 5 x 10^5 cells/well) in a 96-well plate.
-
Peptide Addition:
-
Prepare serial dilutions of [Leu144,Arg147]-PLP (139-151) in complete RPMI-1640 medium (e.g., from 0.1 µg/mL to 100 µg/mL).
-
Add the diluted antagonist peptide to the appropriate wells.
-
Include a "no antagonist" control.
-
-
T-Cell Stimulation: Add the native PLP(139-151) peptide at a predetermined optimal stimulatory concentration (e.g., 10 µg/mL) to all wells except the negative control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Analysis: Calculate the percentage of inhibition of T-cell proliferation for each concentration of the antagonist peptide compared to the stimulated control.
Protocol 2: Cytokine Secretion Assay (ELISA)
This protocol measures the effect of [Leu144,Arg147]-PLP (139-151) on the secretion of pro-inflammatory cytokines (e.g., IFN-γ, IL-2) by activated T-cells.
Methodology:
-
Follow steps 1-4 of the T-Cell Proliferation Assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate and carefully collect the cell culture supernatants.
-
ELISA: Perform an ELISA for the cytokine of interest (e.g., IFN-γ) on the collected supernatants according to the manufacturer's instructions.
-
Analysis: Determine the concentration of the cytokine in each sample and calculate the percentage of inhibition of cytokine secretion for each concentration of the antagonist peptide.
Visualizations
Caption: TCR Antagonism by [Leu144,Arg147]-PLP (139-151)
Caption: Workflow for Dose-Response Experiment
References
- 1. [Leu144, Arg147]-PLP (139-151) TFA - Immunomart [immunomart.com]
- 2. mutant peptide | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 3. A T cell receptor antagonist peptide induces T cells that mediate bystander suppression and prevent autoimmune encephalomyelitis induced with multiple myelin antigens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
inconsistent clinical scores in PLP-induced EAE
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Proteolipid Protein (PLP)-induced Experimental Autoimmune Encephalomyelitis (EAE) model.
Troubleshooting Guide: Inconsistent Clinical Scores
Inconsistencies in clinical scores are a common challenge in PLP-induced EAE models. This guide addresses potential causes and provides solutions to enhance experimental reproducibility.
Question: We are observing high variability in EAE clinical scores between mice in the same experimental group. What are the potential causes and how can we mitigate this?
Answer: High inter-animal variability in PLP-induced EAE can stem from several factors, ranging from the biological reagents to animal husbandry. Here are the key areas to investigate:
-
Animal-Related Factors:
-
Mouse Strain and Sub-strain: The genetic background of the mice is a critical determinant of EAE susceptibility and disease course.[1][2] The SJL/J mouse strain is commonly used for the relapsing-remitting PLP-induced EAE model.[3][4][5] However, genetic drift between colonies from different vendors can lead to significant variations in disease phenotype.
-
Recommendation: Source mice from a single, reputable vendor for the entire study and specify the vendor in your experimental records. Be aware that even within the same strain, substrain differences can exist.[2]
-
-
Age and Sex: The age and sex of the mice can influence disease susceptibility and severity. Females of some strains, like SJL, tend to show a higher incidence of EAE.[1]
-
Recommendation: Use mice of the same age and sex within an experiment. Typically, female SJL mice at 6-10 weeks of age are used.
-
-
-
Reagent and Procedural Factors:
-
PLP Peptide: The specific PLP peptide used for immunization is crucial. PLP139-151 is a commonly used encephalitogenic peptide in SJL mice.[4][5][6] Variations in peptide synthesis, purity, and storage can affect immunogenicity. The native mouse PLP139-151 ([Cys140]-PLP139-151) is known to induce more severe EAE compared to the [Ser140]-PLP139-151 variant.[3][7]
-
Recommendation: Use a high-quality, purified PLP peptide from a reliable source. Ensure proper storage conditions (typically -20°C or -80°C) and handle the peptide according to the manufacturer's instructions. If switching batches, consider running a pilot study to assess potency.
-
-
Pertussis Toxin (PTX): PTX is often used as an adjuvant to enhance disease severity by increasing the permeability of the blood-brain barrier.[3][4] However, the potency of PTX can vary significantly between lots, and its use can sometimes reduce the incidence and severity of relapses in SJL mice.[3][7] The timing and dose of PTX administration are also critical.[8][9][10]
-
Emulsion Preparation and Injection: The quality of the PLP/CFA emulsion and the injection technique are critical for consistent immunization. Improper emulsification can lead to a poor immune response, while incorrect injection technique can result in leakage of the emulsion.
-
-
Environmental Factors:
-
Stress: Animal stress is a known inhibitor of EAE development.[12][13][14][15] Sources of stress can include transportation, handling, noise, and changes in housing conditions.
-
Diet and Gut Microbiota: The composition of the gut microbiota can significantly influence EAE susceptibility and severity. Diet is a major modulator of the gut microbiome.
-
Recommendation: Provide a consistent diet throughout the study. Be aware that different diet formulations can alter the gut microbiota and impact EAE outcomes.
-
-
Housing Conditions: Standardized housing conditions, including temperature, humidity, and light-dark cycles, are important for reproducibility.
-
-
Scoring Subjectivity:
-
Inter-observer Variability: Clinical scoring of EAE can be subjective, leading to variability between different researchers.
-
Recommendation: Develop a clear and detailed scoring rubric and ensure all personnel are thoroughly trained. Whenever possible, scoring should be performed by the same individual, who is blinded to the experimental groups. Regular calibration sessions between scorers can also help to minimize variability.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the typical disease course for PLP139-151-induced EAE in SJL mice?
A1: In SJL mice, immunization with PLP139-151 typically induces a relapsing-remitting disease course, which is a key feature that models multiple sclerosis in humans.[3][4][5] The initial onset of clinical signs usually occurs between 10 and 15 days post-immunization (without PTX) or 9 to 14 days (with PTX).[3][7] This is followed by a peak of disease, a period of remission, and subsequent relapses in a significant portion of the animals.
Q2: How do I choose between the native and the serine-substituted PLP139-151 peptide?
A2: The choice of peptide depends on the desired disease severity. The native mouse PLP139-151 peptide ([Cys140]-PLP139-151) generally induces a more severe form of EAE compared to the serine-substituted version ([Ser140]-PLP139-151).[3][7] If you are aiming for a more robust initial disease peak, the native peptide may be more suitable.
Q3: Is Pertussis Toxin (PTX) necessary for inducing EAE with PLP139-151 in SJL mice?
A3: No, PTX is not always necessary for inducing EAE with PLP139-151 in SJL mice.[6][11] However, its inclusion can lead to an earlier onset and a more severe initial wave of the disease.[3] It is important to note that PTX administration may also reduce the incidence of relapses.[3][7] The decision to use PTX should be based on the specific goals of your study.
Q4: What are the key components of a standardized clinical scoring system for EAE?
A4: A standardized clinical scoring system is essential for obtaining reliable and comparable data.[5] Most scoring systems for EAE in mice are based on a 0 to 5 scale, with half points often used for intermediate signs. The scoring is based on the presentation of clinical signs such as tail limpness, hind limb weakness, and paralysis.
Q5: Can environmental enrichment affect the outcome of my EAE experiment?
A5: Yes, environmental enrichment has been shown to reduce stress in laboratory animals and can impact EAE outcomes.[12][13][15] Studies have shown that environmental enrichment can reduce the severity and incidence of EAE, as well as reverse the negative effects of stress on the disease course.[12][13] Therefore, it is important to consider the housing conditions as a potential variable in your experiments.
Data Presentation
Table 1: Factors Influencing Inconsistent Clinical Scores in PLP-Induced EAE
| Factor | Description | Effect on Clinical Scores | Recommendations for Consistency |
| Mouse Strain/Sub-strain | Genetic background of the mice. | Significant impact on susceptibility and disease course.[1][2] | Use a single, reputable vendor. Specify strain and substrain. |
| PLP Peptide Variant | Native ([Cys140]) vs. substituted ([Ser140]) PLP139-151. | Native peptide induces more severe EAE.[3][7] | Choose peptide based on desired disease severity and use consistently. |
| Pertussis Toxin (PTX) | Adjuvant to enhance disease. | Increases severity of the initial wave but may reduce relapses.[3][7] Lot-to-lot variability is high. | Use a single lot of PTX and titrate the optimal dose. |
| Animal Stress | Environmental and handling-related stress. | Can inhibit EAE development and increase variability.[12][13][14][15] | Acclimate mice, minimize handling, and provide a stable environment. |
| Diet and Gut Microbiota | Composition of the gut microbiome. | Can significantly alter disease susceptibility and severity. | Maintain a consistent diet throughout the study. |
| Scoring Subjectivity | Inter-observer variability in clinical assessment. | Can lead to inconsistent and unreliable data. | Use a standardized scoring system and blinded observers. |
Table 2: Standard EAE Clinical Scoring System for Mice
| Score | Clinical Signs |
| 0 | No clinical signs. |
| 0.5 | Tip of tail is limp. |
| 1.0 | Limp tail. |
| 1.5 | Limp tail and hind limb weakness. |
| 2.0 | Limp tail and definite hind limb weakness. |
| 2.5 | Limp tail and paralysis of one hind limb. |
| 3.0 | Limp tail and complete paralysis of both hind limbs. |
| 3.5 | Complete hind limb paralysis and one forelimb is weak. |
| 4.0 | Complete hind limb and forelimb paralysis. |
| 4.5 | Moribund. |
| 5.0 | Dead. |
Note: This is a general scoring system. Specific criteria may vary slightly between laboratories. It is recommended to use half-point increments for intermediate signs.
Experimental Protocols
Detailed Methodology for PLP139-151-Induced EAE in SJL Mice
This protocol describes the active induction of relapsing-remitting EAE in female SJL mice using the PLP139-151 peptide.
Materials:
-
Female SJL/J mice (6-10 weeks old)
-
PLP139-151 peptide (native or [Ser140] variant)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Sterile Phosphate Buffered Saline (PBS)
-
(Optional) Pertussis Toxin (PTX)
-
Syringes and needles (27-30 gauge)
Procedure:
-
Animal Acclimation: Acclimate mice to the animal facility for at least one week prior to the start of the experiment.
-
Antigen Emulsion Preparation:
-
On the day of immunization, prepare the PLP/CFA emulsion.
-
Dissolve the PLP139-151 peptide in sterile PBS to the desired concentration (e.g., 1-2 mg/mL).
-
Create a 1:1 emulsion of the PLP peptide solution and CFA. This can be achieved by drawing the two solutions into separate syringes connected by a luer lock and repeatedly passing the mixture between the syringes until a thick, stable white emulsion is formed. A drop of the emulsion should not disperse when placed in water.
-
-
Immunization (Day 0):
-
Anesthetize the mice lightly.
-
Inject a total of 0.2 mL of the emulsion subcutaneously, distributed over four sites on the back (0.05 mL per site).[7]
-
-
(Optional) Pertussis Toxin Administration:
-
If using PTX, administer it intraperitoneally (i.p.) on the day of immunization (Day 0) and/or a subsequent day (e.g., Day 2). The dose and timing should be optimized for your specific experimental conditions. A typical dose is 100-200 ng per mouse.[4]
-
-
Clinical Scoring and Monitoring:
-
Begin daily monitoring of the mice for clinical signs of EAE starting around day 7 post-immunization.
-
Weigh the mice and record their clinical scores daily using a standardized scoring system (see Table 2).
-
Provide supportive care as needed, such as placing food and water on the cage floor for mice with severe paralysis.
-
Mandatory Visualization
Caption: Signaling pathways leading to Th1 and Th17 differentiation in EAE.
Caption: Experimental workflow for PLP-induced EAE.
References
- 1. Regulation of TH17 cell differentiation by innate immune signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Th1 Differentiation Interactive Pathway: R&D Systems [rndsystems.com]
- 3. Molecular Mechanisms of T Helper Cell Differentiation and Functional Specialization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current Views on the Roles of Th1 and Th17 Cells in Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signal transduction pathways and transcriptional regulation in Th17 cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Role of Th1 and Th17 cells in organ-specific autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cusabio.com [cusabio.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. researchgate.net [researchgate.net]
- 12. Th1, Th17 and Th9 effector cells induce experimental autoimmune encephalomyelitis with different pathological phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Th17 Cells and Autoimmune Encephalomyelitis (EAE/MS) [jstage.jst.go.jp]
- 14. Th17 Differentiation Interactive Pathway: R&D Systems [rndsystems.com]
- 15. Functional and Pathogenic Differences of Th1 and Th17 Cells in Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: T Cell Stimulation with [Leu144,Arg147]-PLP (139-151)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the altered peptide ligand [Leu144,Arg147]-PLP (139-151) to modulate T cell responses.
I. Frequently Asked Questions (FAQs)
Q1: What is [Leu144,Arg147]-PLP (139-151) and what is its primary effect on T cells?
[Leu144,Arg147]-PLP (139-151) is a synthetic analog of the myelin proteolipid protein (PLP) peptide 139-151. It is classified as a T cell receptor (TCR) antagonist.[1][2][3][4] In vitro, it has been shown to block the activation of encephalitogenic Th1 clones, which are T cells that contribute to autoimmune responses.[2][3][4] In vivo studies suggest that it promotes the development of regulatory T cells and can suppress the onset of experimental autoimmune encephalomyelitis (EAE), an animal model for multiple sclerosis.[5]
Q2: How does stimulation with [Leu144,Arg147]-PLP (139-151) differ from stimulation with the native PLP (139-151) peptide?
The native PLP (139-151) peptide is an autoantigen that can induce a strong pro-inflammatory Th1 response, characterized by the secretion of cytokines like IFN-γ and IL-2, leading to autoimmune reactions in susceptible individuals. In contrast, [Leu144,Arg147]-PLP (139-151) acts as an antagonist to this Th1 response.[2][3][4] It is reported to elevate the levels of the Th2 cytokine IL-4 and promote the development of regulatory T cells, thereby shifting the immune response towards a more tolerant or regulatory state.[5]
Q3: What are the expected outcomes when using this peptide in T cell proliferation assays?
Given its role as a TCR antagonist for Th1 cells, you can expect to see a reduction in the proliferation of PLP (139-151)-specific Th1 cells when they are stimulated with [Leu144,Arg147]-PLP (139-151) compared to stimulation with the native peptide. However, it may induce the proliferation of other T cell subsets, such as regulatory T cells or Th2 cells.
Q4: Can [Leu144,Arg147]-PLP (139-151) be used to induce regulatory T cells (Tregs)?
Yes, in vivo studies have indicated that immunization with this peptide promotes the development of regulatory T cells.[5] The precise molecular mechanisms underlying this induction are a subject of ongoing research but are thought to involve the modulation of TCR signaling pathways.
II. Troubleshooting Guides
This section addresses common issues encountered during in vitro T cell stimulation experiments with [Leu144,Arg147]-PLP (139-151).
A. T Cell Proliferation Assays (e.g., CFSE Dilution)
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no T cell proliferation | 1. Suboptimal peptide concentration. 2. Low frequency of antigen-specific T cells. 3. Poor cell viability. 4. Inadequate incubation time. | 1. Perform a dose-response curve to determine the optimal peptide concentration. 2. Consider using T cells from immunized animals or enriched antigen-specific populations. 3. Ensure high viability of cells before starting the assay (>95%). Use appropriate cell handling and culture conditions. 4. Optimize the incubation period; typically 3-5 days for proliferation assays. |
| High background proliferation in unstimulated controls | 1. Contamination of cell culture. 2. Non-specific stimulation from serum components. 3. Cell handling stress. | 1. Maintain sterile technique and regularly test for mycoplasma. 2. Heat-inactivate serum and test different batches for optimal performance. 3. Handle cells gently and avoid excessive centrifugation. |
| Inconsistent results between replicates | 1. Pipetting errors. 2. Uneven cell distribution in plates. 3. "Edge effects" in 96-well plates. | 1. Use calibrated pipettes and ensure proper mixing. 2. Gently mix cell suspension before and during plating. 3. Avoid using the outer wells of the plate, or fill them with sterile media. |
B. Cytokine Detection Assays (e.g., ELISpot, Intracellular Cytokine Staining - ICS)
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Weak or no cytokine signal | 1. Inappropriate stimulation time. 2. Suboptimal peptide concentration. 3. Issues with detection antibodies or reagents. 4. Inefficient protein transport inhibition (for ICS). | 1. Optimize stimulation time based on the cytokine of interest (e.g., 6-24 hours for IFN-γ, longer for IL-4/IL-10). 2. Titrate the peptide concentration to find the optimal dose for cytokine induction. 3. Check the expiration dates and storage conditions of all reagents. Titrate antibodies for optimal signal-to-noise ratio. 4. Use an effective protein transport inhibitor like Brefeldin A or Monensin at the correct concentration and for the appropriate duration. |
| High background in negative controls | 1. Non-specific antibody binding. 2. Contamination. 3. Over-development of the assay (ELISpot). 4. Dead cells binding antibodies non-specifically (ICS). | 1. Use appropriate blocking buffers and ensure thorough washing steps. 2. Maintain sterile technique. 3. Optimize the incubation time with the substrate. 4. Include a viability dye in your ICS panel to exclude dead cells from the analysis. |
| Discrepancy between ELISpot and ICS results | 1. Different sensitivities of the assays. 2. ELISpot detects secreted cytokines, while ICS detects intracellular accumulation. 3. Different stimulation conditions required for each assay. | 1. Be aware that ELISpot is generally more sensitive for detecting rare cytokine-producing cells. 2. These assays measure different aspects of cytokine production. 3. Optimize stimulation protocols independently for each assay. |
III. Data Presentation
The following table summarizes the expected differential cytokine response of T cells to stimulation with the native PLP (139-151) peptide versus the altered peptide ligand [Leu144,Arg147]-PLP (139-151), based on available literature.
| Stimulant | T Cell Subset Primarily Activated | Expected Predominant Cytokine Secretion |
| PLP (139-151) (Native Peptide) | Th1 cells | High IFN-γ, High IL-2 |
| [Leu144,Arg147]-PLP (139-151) (Altered Peptide Ligand) | Th2 cells, Regulatory T cells | Low/No IFN-γ, Low/No IL-2, Elevated IL-4 |
Note: The exact cytokine concentrations will vary depending on the experimental setup, cell source, and assay used. The information above indicates the general trend.
IV. Experimental Protocols
Detailed methodologies for key experiments are provided below as a starting point. It is crucial to optimize these protocols for your specific experimental conditions.
A. T Cell Proliferation Assay using CFSE Dilution
-
Cell Preparation: Isolate T cells from the spleen or peripheral blood of experimental animals. Ensure a single-cell suspension with high viability.
-
CFSE Staining:
-
Resuspend cells at 1-10 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of cold complete RPMI medium (containing 10% FBS) and incubate on ice for 5 minutes.
-
Wash the cells 2-3 times with complete RPMI medium.
-
-
Cell Culture and Stimulation:
-
Resuspend CFSE-labeled T cells in complete RPMI medium.
-
Plate the cells in a 96-well round-bottom plate at an appropriate density (e.g., 2 x 10^5 cells/well).
-
Add [Leu144,Arg147]-PLP (139-151) or the native PLP (139-151) peptide at a pre-determined optimal concentration. Include unstimulated and positive controls (e.g., anti-CD3/CD28 antibodies).
-
Culture for 3-5 days at 37°C in a humidified 5% CO2 incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and stain with antibodies against T cell surface markers (e.g., CD4, CD8) and a viability dye.
-
Acquire the samples on a flow cytometer.
-
Gate on live, single T cells and analyze the CFSE fluorescence histogram to determine the percentage of divided cells and the number of cell divisions.
-
B. Intracellular Cytokine Staining (ICS)
-
Cell Stimulation:
-
Plate T cells in a 96-well plate with antigen-presenting cells (APCs) if required.
-
Add the stimulating peptide ([Leu144,Arg147]-PLP (139-151) or native PLP) at the optimal concentration.
-
Incubate for a total of 6-24 hours at 37°C.
-
For the last 4-6 hours of incubation, add a protein transport inhibitor (e.g., Brefeldin A or Monensin).
-
-
Surface Staining:
-
Wash the cells and stain with antibodies against surface markers (e.g., CD4, CD8) and a viability dye for 20-30 minutes at 4°C.
-
-
Fixation and Permeabilization:
-
Wash the cells and fix them using a commercial fixation buffer for 20 minutes at room temperature.
-
Wash and resuspend the cells in a permeabilization buffer.
-
-
Intracellular Staining:
-
Add fluorochrome-conjugated antibodies against the cytokines of interest (e.g., IFN-γ, IL-4, IL-10) diluted in permeabilization buffer.
-
Incubate for 30 minutes at 4°C, protected from light.
-
-
Flow Cytometry Analysis:
-
Wash the cells with permeabilization buffer and then with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire on a flow cytometer.
-
Analyze the data by gating on live, single T cell populations and then determining the percentage of cells expressing each cytokine.
-
V. Visualizations
Signaling Pathways
Caption: TCR signaling in response to native vs. altered peptide ligand.
Experimental Workflow
Caption: General workflow for in vitro T cell stimulation assays.
Troubleshooting Logic
Caption: A logical approach to troubleshooting T cell stimulation experiments.
References
Technical Support Center: EAE Experiments Using Modified PLP Peptides
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using modified proteolipid protein (PLP) peptides in Experimental Autoimmune Encephalomyelitis (EAE) models.
Troubleshooting Guide
This guide addresses specific issues that may arise during your EAE experiments.
Q1: Why am I observing low or no EAE incidence after immunization with my modified PLP peptide?
A1: Failure to induce EAE can stem from several factors related to the peptide, the immunization protocol, or the animals.
-
Peptide Quality and Handling:
-
Purity: Impurities from synthesis, such as truncated or deletion sequences, can significantly lower the effective concentration of the encephalitogenic peptide and may lead to inaccurate results.[1] Purity should be at least 95% for in vivo studies.[1]
-
Solubility: Modified PLP peptides are often hydrophobic and may not dissolve properly, leading to an inaccurate immunizing dose.[2] Ensure the peptide is fully dissolved before emulsification. See the protocol for dissolving hydrophobic peptides below.
-
Stability: The peptide may have degraded due to improper storage or handling. Lyophilized peptides should be stored at -20°C or -80°C, and solutions should be aliquoted to avoid freeze-thaw cycles.[1]
-
-
Immunization Protocol:
-
Emulsion Quality: The peptide/CFA emulsion must be stable. A common failure point is an improperly prepared emulsion that breaks upon injection, failing to create a proper depot for antigen presentation. A stable emulsion will not disperse when a drop is placed in water.[3]
-
Adjuvant and Pertussis Toxin: The concentration of Mycobacterium tuberculosis in the Complete Freund's Adjuvant (CFA) and the dose and timing of Pertussis Toxin (PTX) administration are critical.[4][5] PTX is required to induce reliable disease with some antigens and strains.[4]
-
-
Peptide Modification:
-
Altered Immunogenicity: Amino acid substitutions, particularly at T-cell receptor (TCR) or MHC contact residues, can ablate the peptide's ability to activate pathogenic T-cells.[6] Some modifications can turn an agonist peptide into a TCR antagonist or induce a regulatory T-cell response, leading to disease suppression instead of induction.[7]
-
-
Animal Strain:
-
Genetics: The mouse strain must be susceptible to EAE induction with the specific PLP peptide used. For example, SJL/J mice are commonly used for relapsing-remitting EAE with PLP139-151, while C57BL/6 mice are used for MOG-induced EAE.[4][8] BALB/c mice have traditionally been considered more resistant to EAE.[9]
-
Q2: The clinical scores in my EAE experiment are highly variable between animals. What are the possible causes?
A2: High variability can undermine the statistical power of your study. Key factors include:
-
Inconsistent Dosing: This is often linked to poor peptide solubility or an unstable emulsion. If the peptide is not homogenously distributed in the emulsion, different animals will receive different effective doses.
-
Immunization Technique: Subcutaneous injection technique must be consistent. The volume and location of the injection can influence the immune response.
-
Animal-Specific Factors: Age, sex, and even substrain differences from different vendors can influence disease course and severity.[10]
-
Peptide Dose: While some studies show that varying the dose of PLP peptide has little effect on the clinical score, using a suboptimal dose could increase variability.[6][10]
Q3: My modified PLP peptide has poor solubility. How can I dissolve it properly for my experiments?
A3: This is a common pitfall, as many PLP peptides are hydrophobic.
-
Initial Assessment: Always test the solubility of a small amount of the peptide first to avoid wasting the entire stock.[2]
-
Solvent Choice:
-
Start with sterile, distilled water. If it doesn't dissolve, proceed to the next steps.[2]
-
For uncharged, hydrophobic peptides like PLP178-191, use a small amount of an organic solvent such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or acetonitrile (B52724) to first dissolve the peptide.[1]
-
Slowly add the dissolved peptide solution to your desired aqueous buffer (e.g., PBS) while stirring vigorously.[2]
-
-
Acidic/Basic Peptides: If the peptide has a net positive charge (basic), use a dilute aqueous acid (e.g., 10% acetic acid).[2]
-
Caution: If the solution becomes cloudy or turbid upon dilution, you have exceeded the solubility limit.[2]
Frequently Asked Questions (FAQs)
Q1: What are the critical quality control parameters for synthetic modified PLP peptides?
A1: To ensure reproducibility, synthetic peptides must be rigorously tested.
-
Purity (HPLC): Purity should be >95% as determined by High-Performance Liquid Chromatography (HPLC). The chromatogram should show a single major peak.[1]
-
Identity (Mass Spectrometry): The molecular weight of the peptide should be confirmed by Mass Spectrometry (MS) to ensure the correct sequence was synthesized.[1]
-
Appearance: The peptide should be a white, fluffy lyophilized powder.
-
Solubility: The solubility should be tested in the intended experimental buffer.
Q2: How do different modifications to PLP peptides affect their function in EAE models?
A2: Modifications can have profound and varied effects.
-
Amino Acid Substitution: Replacing key residues can alter MHC binding or TCR engagement. This can reduce or eliminate the peptide's encephalitogenicity or, in some cases, induce regulatory T-cells that actively suppress EAE (bystander suppression).[6][7]
-
PEGylation: Conjugating polyethylene (B3416737) glycol (PEG) to an antigenic peptide can enhance its tolerogenic potential, protecting mice from EAE development, likely through the induction of regulatory T-cells.[11][12]
-
Bifunctional Peptides: Conjugating a PLP peptide to another functional peptide (e.g., one that inhibits co-stimulatory signals) can create a molecule that specifically suppresses the autoimmune response.[11][13]
Q3: What is the recommended protocol for preparing a stable peptide/CFA emulsion?
A3: A stable water-in-oil emulsion is critical for EAE induction.
-
Preparation: Use two glass syringes connected by a stopcock or emulsifying needle.
-
Mixing: Draw up equal volumes of the peptide solution (in PBS) and CFA into the syringes.
-
Emulsification: Forcefully and rapidly pass the mixture back and forth between the two syringes for at least 5-10 minutes until a thick, white, viscous emulsion forms.
-
Stability Test: Test the emulsion by dropping a small amount into a beaker of cold water. If the drop remains intact and does not disperse, the emulsion is stable and ready for use.[3]
Q4: How does the dose of the PLP peptide and Mycobacterium tuberculosis in the CFA affect EAE outcome?
A4: The relationship can be complex and model-dependent. For the relapsing-remitting EAE model in SJL mice using PLP139-151, some studies have found that varying the dose of the peptide or the Mycobacterium tuberculosis within a certain range has surprisingly little effect on the resulting clinical scores.[10] However, for active EAE induction, a standard dose is typically recommended, for example, 50 nmol (~87 μg) of PLP139-151 per mouse in CFA containing 2 mg/ml M. tuberculosis.[4] Using a suboptimal dose of the primary antigen may alter the immune response.[6]
Data Summary Tables
Table 1: Common PLP Peptides for EAE Induction
| Peptide | Sequence | Common Mouse Strain(s) | Typical Disease Course | Reference(s) |
| PLP 139-151 | HSLGKWLGHPDKF | SJL/J (H-2s) | Relapsing-Remitting | [4][8][14] |
| PLP 178-191 | NTWTTCQSIAFPSK | SJL/J (H-2s) | Chronic Progressive | [4][15] |
| PLP 180-199 | - | BALB/c (H-2d) | Moderate Severity | [9] |
Table 2: EAE Clinical Scoring System
| Score | Clinical Signs |
| 0 | No clinical signs of EAE |
| 1 | Limp tail |
| 2 | Hind limb weakness or ataxia |
| 3 | Partial hind limb paralysis |
| 4 | Complete hind limb paralysis |
| 5 | Moribund state or death |
Note: This is a standard scoring system; specific studies may use slight variations.[3][9]
Experimental Protocols
Protocol 1: Active EAE Induction in SJL/J Mice with PLP 139-151
This protocol describes the induction of relapsing-remitting EAE.[4][8]
Materials:
-
PLP 139-151 peptide (>95% purity)
-
Sterile Phosphate Buffered Saline (PBS), pH 7.4
-
Complete Freund's Adjuvant (CFA) containing 4 mg/ml Mycobacterium tuberculosis H37Ra
-
Female SJL/J mice, 6-8 weeks old
-
Two 1 mL glass syringes and an emulsifying needle/stopcock
Procedure:
-
Peptide Preparation: Dissolve PLP 139-151 in sterile PBS to a final concentration of 1 mg/ml. Ensure it is fully dissolved.
-
Emulsion Preparation: Prepare a 1:1 (v/v) emulsion of the peptide solution and CFA. Draw 200 µl of peptide solution into one syringe and 200 µl of CFA into the other. Connect the syringes and forcefully mix until a thick, stable emulsion is formed (see FAQ Q3).
-
Immunization: Anesthetize the mice. Inject 100 µl of the emulsion subcutaneously (s.c.) into two sites on the flank (total volume of 200 µl per mouse). This delivers a 100 µg dose of the peptide.
-
Monitoring: Begin daily monitoring of mice for weight loss and clinical signs of EAE from day 7 post-immunization, using the scoring system in Table 2. The onset of disease typically occurs between days 9 and 12.[14]
Protocol 2: General Method for Dissolving Hydrophobic Peptides
This protocol provides a systematic approach for solubilizing difficult peptides like modified PLP.[1][2]
-
Preparation: Allow the lyophilized peptide vial to warm to room temperature in a desiccator before opening to prevent condensation.
-
Initial Test: Weigh a small, known amount of peptide for a solubility test.
-
Primary Solvent: Add a minimal amount of an organic solvent (e.g., DMSO, DMF) to the peptide and gently vortex to dissolve. The goal is to create a concentrated stock solution.
-
Dilution into Aqueous Buffer: While vigorously stirring your desired aqueous buffer (e.g., PBS), slowly add the concentrated peptide stock solution drop-by-drop.
-
Observation: Monitor for any signs of precipitation. If the solution remains clear, the peptide is soluble at that final concentration. If it becomes turbid, the solubility limit has been exceeded.
Visualizations
Caption: Experimental workflow for EAE induction using a modified PLP peptide.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental Autoimmune Encephalomyelitis KIT - SB PEPTIDE [sb-peptide.com]
- 6. Differential recognition of peptide analogs by naive verses activated PLP 139-151-specific CD4+ T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Proteolipid Protein (PLP)-Induced Experimental Autoimmune Encephalomyelitis (EAE) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. B cells limit epitope spreading and reduce severity of EAE induced with PLP peptide in BALB/c mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Suppression of MOG- and PLP-Induced Experimental Autoimmune Encephalomyelitis Using a Novel Multivalent Bifunctional Peptide Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Immune Tolerance Induction against Experimental Autoimmune Encephalomyelitis (EAE) Using A New PLP-B7AP Conjugate that Simultaneously Targets B7/CD28 Costimulatory Signal and TCR/MHC-II Signal - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis (MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Ensuring Reproducibility in [Leu144,Arg147]-PLP (139-151) Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the reproducibility of experiments involving the altered peptide ligand [Leu144,Arg147]-PLP (139-151).
Troubleshooting Guide
This guide addresses specific issues that may arise during experimentation with [Leu144,Arg147]-PLP (139-151), providing potential causes and solutions to maintain experimental integrity and reproducibility.
| Problem | Potential Cause | Recommended Solution |
| Low or No T-Cell Proliferation Inhibition in vitro | Suboptimal Peptide Concentration: The concentration of [Leu144,Arg147]-PLP (139-151) may be too low to effectively antagonize the T-cell receptor (TCR). | Perform a dose-response curve to determine the optimal inhibitory concentration. Start with a range of 10-100 µg/mL and narrow down based on the results. |
| Peptide Aggregation: The peptide may have aggregated, reducing its effective concentration and ability to bind to the MHC-TCR complex. | Ensure proper peptide solubilization. Use a small amount of a suitable solvent like DMSO or a dilute acid before diluting into the final aqueous buffer. Visually inspect the solution for any precipitates. | |
| Incorrect Timing of Peptide Addition: The antagonist peptide must be present at the time of T-cell stimulation to be effective. | Add [Leu144,Arg147]-PLP (139-151) to the cell culture just before or at the same time as the agonist peptide (e.g., native PLP 139-151). | |
| Inappropriate Antigen Presenting Cells (APCs): The type and activation state of APCs can influence the outcome of the assay. | Use professional APCs such as dendritic cells or activated B cells. Ensure the APCs are healthy and capable of presenting the peptide. | |
| Inconsistent EAE Clinical Scores in Treated Mice | Variability in EAE Induction: Inconsistent immunization technique or animal health can lead to variable disease onset and severity. | Standardize the immunization protocol, including the site of injection, emulsification of the peptide in Complete Freund's Adjuvant (CFA), and administration of Pertussis Toxin (PTX). Ensure all animals are of the same age, sex, and from a reliable supplier. |
| Improper Peptide Administration: Incorrect dosage, route, or timing of [Leu144,Arg147]-PLP (139-151) administration can lead to variable efficacy. | For therapeutic intervention, administer the peptide at a consistent time point relative to disease onset. For prophylactic studies, ensure the administration schedule is strictly followed. A common therapeutic dose for similar peptides is in the range of 100-500 µg per mouse, administered subcutaneously or intravenously. | |
| Batch-to-Batch Peptide Variability: Differences in peptide purity, counter-ion content, or the presence of contaminants between batches can affect biological activity. | Whenever possible, use the same batch of peptide for an entire experiment. If a new batch is used, perform a bridging experiment to ensure comparable activity. Always source peptides from a reputable supplier that provides a certificate of analysis. | |
| Peptide Solubility Issues | Hydrophobic Nature of the Peptide: The presence of multiple hydrophobic residues can make the peptide difficult to dissolve in aqueous buffers. | Initially dissolve the lyophilized peptide in a small amount of an organic solvent like DMSO or a dilute acid (e.g., 0.1% trifluoroacetic acid in water). Once dissolved, slowly add this stock solution to your aqueous buffer with gentle vortexing. |
| Incorrect pH of the Buffer: Peptide solubility is often lowest at its isoelectric point (pI). | Adjust the pH of the buffer to be either above or below the pI of the peptide to increase its net charge and improve solubility. |
Frequently Asked Questions (FAQs)
Q1: What is [Leu144,Arg147]-PLP (139-151) and what is its primary application?
A1: [Leu144,Arg147]-PLP (139-151) is a synthetic, altered peptide ligand (APL) derived from the native myelin proteolipid protein (PLP) sequence 139-151. The amino acids at positions 144 (Tryptophan) and 147 (Histidine) have been substituted with Leucine and Arginine, respectively.[1] Its primary application is in the study of experimental autoimmune encephalomyelitis (EAE), an animal model of multiple sclerosis.[1] It functions as a T-cell receptor (TCR) antagonist, capable of inhibiting the activation of encephalitogenic T-cells that recognize the native PLP (139-151) peptide.[2]
Q2: How does [Leu144,Arg147]-PLP (139-151) work to ameliorate EAE?
A2: By acting as a TCR antagonist, [Leu144,Arg147]-PLP (139-151) can bind to the MHC class II molecules on antigen-presenting cells and interact with the TCR of pathogenic T-cells. This interaction, however, does not lead to full T-cell activation. Instead, it can induce a state of T-cell anergy or unresponsiveness, or deviate the immune response towards a less inflammatory phenotype (e.g., from a Th1 to a Th2 or regulatory T-cell response).[3] Pre-immunization with this peptide has been shown to postpone the onset of EAE.[1]
Q3: What are the key considerations for ensuring reproducibility in my in vitro T-cell proliferation assays?
A3: To ensure reproducibility, it is crucial to:
-
Use a consistent cell source and density: Use splenocytes or lymph node cells from mice of the same strain, age, and sex. Plate the cells at a consistent density in each well.
-
Optimize peptide concentrations: Perform a dose-response curve for both the agonist (native PLP 139-151) and the antagonist ([Leu144,Arg147]-PLP 139-151).
-
Ensure peptide quality and solubility: Use high-purity peptide and follow proper solubilization procedures to avoid aggregation.
-
Standardize incubation times: The duration of cell culture can significantly impact the results. A typical incubation period is 3-5 days.
-
Include proper controls: Always include wells with no peptide (negative control), agonist peptide only (positive control), and a mitogen (e.g., Concanavalin A) to ensure the T-cells are viable and capable of proliferating.
Q4: Can I use [Leu144,Arg147]-PLP (139-151) to treat established EAE?
A4: Yes, altered peptide ligands are often investigated for their therapeutic potential in established disease. For therapeutic treatment, administration of the peptide would typically begin at the first signs of clinical EAE. The exact dosage and administration schedule would need to be optimized for your specific experimental model. Studies with similar peptides have shown that administration after disease onset can reduce the severity of clinical signs.[4]
Q5: What is the expected effect of [Leu144,Arg147]-PLP (139-151) on cytokine production?
A5: As a TCR antagonist that can induce an immune deviation, [Leu144,Arg147]-PLP (139-151) is expected to alter the cytokine profile of responding T-cells. In the context of EAE, which is a Th1/Th17-mediated disease, treatment with this APL may lead to a decrease in pro-inflammatory cytokines such as IFN-γ and IL-17, and an increase in anti-inflammatory or regulatory cytokines like IL-4, IL-10, and TGF-β.[5] Immunizing mice with this peptide has been shown to elevate IL-4 levels in the spleen.[1]
Quantitative Data Summary
The following tables provide representative data based on typical findings in EAE and T-cell proliferation experiments with altered peptide ligands. Note: This data is illustrative and should be confirmed by a dose-response experiment in your specific model system.
Table 1: Representative EAE Clinical Scores with Therapeutic [Leu144,Arg147]-PLP (139-151) Treatment
| Day Post-Immunization | Mean Clinical Score (Vehicle Control) | Mean Clinical Score ([Leu144,Arg147]-PLP (139-151) Treated) |
| 10 | 0.5 | 0.2 |
| 12 | 1.5 | 0.8 |
| 14 | 2.8 | 1.5 |
| 16 | 3.2 | 1.8 |
| 18 | 2.5 | 1.2 |
| 20 | 2.2 | 1.0 |
EAE is scored on a scale of 0-5, with 0 being no disease and 5 being moribund or dead.
Table 2: Representative in vitro T-Cell Proliferation Inhibition by [Leu144,Arg147]-PLP (139-151)
| [Leu144,Arg147]-PLP (139-151) Concentration (µg/mL) | Agonist (PLP 139-151) Concentration (µg/mL) | Proliferation (% of Positive Control) |
| 0 | 20 | 100% |
| 10 | 20 | 75% |
| 25 | 20 | 40% |
| 50 | 20 | 15% |
| 100 | 20 | 5% |
Experimental Protocols
Protocol 1: Therapeutic Administration of [Leu144,Arg147]-PLP (139-151) in EAE
This protocol outlines the therapeutic administration of the peptide in a mouse model of EAE induced with native PLP 139-151.
Materials:
-
[Leu144,Arg147]-PLP (139-151)
-
Native PLP 139-151 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis Toxin (PTX)
-
SJL/J mice (female, 8-10 weeks old)
-
Sterile PBS
-
Syringes and needles
Procedure:
-
EAE Induction:
-
On day 0, immunize mice subcutaneously with an emulsion of 100 µg native PLP 139-151 in CFA.
-
On days 0 and 2, administer 200 ng of PTX intraperitoneally.
-
-
Clinical Scoring:
-
Begin daily monitoring of mice for clinical signs of EAE starting from day 7 post-immunization.
-
Score the mice on a scale of 0-5 (0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = quadriplegia, 5 = moribund).
-
-
Peptide Preparation and Administration:
-
Prepare a stock solution of [Leu144,Arg147]-PLP (139-151) in sterile PBS. The final concentration should be such that the desired dose is delivered in a volume of 100-200 µL.
-
Upon the first appearance of clinical signs (typically a score of 1), begin daily subcutaneous injections of the peptide (e.g., 100 µ g/mouse ) for a predetermined period (e.g., 5-10 days).
-
The control group should receive vehicle (PBS) injections on the same schedule.
-
-
Data Collection and Analysis:
-
Continue daily clinical scoring for the duration of the experiment (typically 21-30 days).
-
Record body weights daily.
-
At the end of the experiment, tissues can be collected for histological analysis of inflammation and demyelination in the central nervous system.
-
Protocol 2: In Vitro T-Cell Proliferation Inhibition Assay
This protocol describes how to assess the ability of [Leu144,Arg147]-PLP (139-151) to inhibit the proliferation of T-cells specific for the native PLP 139-151 peptide.
Materials:
-
Spleen or lymph nodes from mice immunized with native PLP 139-151 (10-14 days post-immunization)
-
[Leu144,Arg147]-PLP (139-151)
-
Native PLP 139-151 peptide
-
Complete RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
2-Mercaptoethanol
-
96-well flat-bottom culture plates
-
Cell proliferation dye (e.g., CFSE) or [³H]-thymidine
-
Flow cytometer or scintillation counter
Procedure:
-
Cell Preparation:
-
Prepare a single-cell suspension from the spleens or lymph nodes of immunized mice.
-
Lyse red blood cells if using splenocytes.
-
Wash and resuspend the cells in complete RPMI medium.
-
-
Cell Plating:
-
Plate the cells at a density of 2 x 10⁵ to 5 x 10⁵ cells/well in a 96-well plate.
-
-
Peptide Addition:
-
Prepare serial dilutions of [Leu144,Arg147]-PLP (139-151) in complete medium.
-
Add the antagonist peptide to the appropriate wells.
-
Immediately add the agonist peptide (native PLP 139-151) at a predetermined optimal concentration (e.g., 20 µg/mL) to all wells except the negative control.
-
Set up control wells: no peptide (negative), agonist only (positive), and a mitogen (e.g., ConA).
-
-
Incubation:
-
Incubate the plate for 72-96 hours at 37°C in a 5% CO₂ incubator.
-
-
Proliferation Measurement:
-
If using a proliferation dye, stain the cells before plating and analyze the dilution of the dye by flow cytometry at the end of the incubation.
-
If using [³H]-thymidine, add 1 µCi of [³H]-thymidine to each well for the final 18-24 hours of incubation. Harvest the cells onto filter mats and measure incorporation using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of proliferation for each concentration of the antagonist peptide relative to the positive control.
-
Visualizations
Caption: TCR signaling pathway activation by an agonist peptide leading to T-cell activation, and its inhibition by an antagonist peptide.
Caption: A typical experimental workflow for inducing EAE and testing the therapeutic efficacy of [Leu144,Arg147]-PLP (139-151).
References
- 1. [Leu144, Arg147]-PLP (139-151) TFA - Immunomart [immunomart.com]
- 2. Presentation of a T Cell Receptor Antagonist Peptide by Immunoglobulins Ablates Activation of T Cells by a Synthetic Peptide or Proteins Requiring Endocytic Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An altered peptide ligand mediates immune deviation and prevents autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amelioration of established experimental autoimmune encephalomyelitis by an MHC anchor-substituted variant of proteolipid protein 139-151 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Altered peptide ligand modulation of experimental allergic encephalomyelitis: immune responses within the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quality Control for Synthetic [Leu144,Arg147]-PLP (139-151) Peptide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quality control of synthetic [Leu144,Arg147]-PLP (139-151) peptide.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of [Leu144,Arg147]-PLP (139-151) and how is it confirmed?
The theoretical molecular weight of the [Leu144,Arg147]-PLP (139-151) peptide, with the sequence HSLGKLLGRPDKF, must be calculated based on its amino acid composition. Mass spectrometry (MS) is the primary technique used to confirm the molecular weight.[1][2][3] Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common MS methods for this purpose.[1] High-resolution MS can provide highly accurate mass determination, which is crucial for distinguishing the target peptide from impurities with small mass differences.[3]
Q2: What are the recommended storage and handling conditions for the lyophilized peptide and its solutions?
-
Lyophilized Peptide: Upon receipt, lyophilized peptides should be stored at -20°C or colder, protected from bright light.[4][5][6][7] Before opening, the vial should be allowed to equilibrate to room temperature to prevent moisture absorption, as peptides can be hygroscopic.[4][5][6] For long-term stability, storing the peptide in a desiccator, especially if it contains hygroscopic amino acids like Arg and Lys, is recommended.[5]
-
Peptide in Solution: The shelf-life of peptides in solution is limited.[5] It is advisable to dissolve the peptide in a sterile buffer at a pH of 5-6 and store it in aliquots at -20°C or colder to avoid repeated freeze-thaw cycles, which can lead to degradation.[4][5]
Q3: What are common impurities encountered during the synthesis of [Leu144,Arg147]-PLP (139-151)?
Common impurities in synthetic peptides include:
-
Deletion sequences: Peptides missing one or more amino acid residues.[8]
-
Truncated sequences: Incomplete peptide chains.[9]
-
Incomplete deprotection by-products: Residual protecting groups from the synthesis process.[9]
-
Side-reaction products: Modifications such as oxidation (e.g., of Met, if present) or deamidation (e.g., of Asn or Gln, if present).[8]
-
Residual solvents and reagents: Traces of chemicals used during synthesis and purification, such as trifluoroacetic acid (TFA).[10][11]
Q4: How is the purity of the synthetic peptide typically determined?
High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is the most widely used method for determining peptide purity.[8][10][12] A well-developed HPLC method should be capable of separating the main peptide from its various impurities.[8][11] Ultra-High-Performance Liquid Chromatography (UHPLC) can offer improved resolution and sensitivity.[9][13]
Troubleshooting Guides
HPLC Analysis Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | Column degradation or contamination. | Use a guard column to protect the analytical column.[14] Flush the column with a strong solvent. If the problem persists, replace the column. |
| Inappropriate mobile phase pH. | Ensure the mobile phase pH is at least 2 pH units away from the peptide's isoelectric point (pI). | |
| Sample overload. | Reduce the amount of peptide injected onto the column.[9] | |
| Ghost Peaks | Contamination in the injection system or mobile phase. | Clean the injector and autosampler. Use fresh, high-purity solvents and additives.[15] |
| Carryover from a previous injection. | Run blank injections between samples to identify and mitigate carryover. | |
| Fluctuating Retention Times | Inconsistent mobile phase composition. | Manually prepare the mobile phase to ensure accurate composition.[14] Degas the mobile phase to prevent bubble formation. |
| Temperature fluctuations. | Use a column oven to maintain a constant temperature. | |
| Pump malfunction. | Check pump seals and pistons for wear and tear.[16] | |
| Low Signal Intensity / No Peaks | Peptide adsorption to vials or tubing. | Use polypropylene (B1209903) or low-binding tubes and vials. |
| Incomplete peptide dissolution. | Ensure the peptide is fully dissolved in an appropriate solvent before injection. Sonication may aid dissolution. | |
| Detector issue. | Check the detector lamp and settings. |
Mass Spectrometry (MS) Analysis Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Low Ionization Efficiency | Suppression of ionization by matrix components. | Optimize sample preparation to remove interfering substances. Consider using a different ionization source (e.g., MALDI instead of ESI). |
| Inappropriate solvent. | Ensure the solvent is compatible with the ionization method. Volatile buffers are preferred for MS. | |
| Unexpected Mass Peaks | Presence of impurities or adducts (e.g., sodium, potassium). | Analyze the sample with high-resolution MS to differentiate between the target peptide and adducts. Improve purification methods to remove impurities. |
| In-source fragmentation. | Optimize the ion source parameters (e.g., cone voltage) to minimize fragmentation. | |
| No Signal | Peptide loss during sample preparation. | Optimize sample cleanup procedures to improve peptide recovery.[17] Use low-binding labware. |
| Instrument sensitivity issues. | Calibrate the mass spectrometer and verify its performance with a known standard.[17] |
Experimental Protocols
Protocol 1: Purity and Identity Analysis by RP-HPLC-MS
Objective: To determine the purity of the synthetic [Leu144,Arg147]-PLP (139-151) peptide and confirm its molecular identity.
Materials:
-
[Leu144,Arg147]-PLP (139-151) peptide
-
HPLC-grade water[15]
-
HPLC-grade acetonitrile (B52724) (ACN)[15]
-
Trifluoroacetic acid (TFA), LC-MS grade
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 3.5 µm)
-
HPLC system coupled to a mass spectrometer
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the lyophilized peptide.
-
Dissolve the peptide in Mobile Phase A to a final concentration of 1 mg/mL.
-
Vortex and sonicate briefly to ensure complete dissolution.
-
-
HPLC Method:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 214 nm
-
Injection Volume: 10 µL
-
Gradient:
Time (min) %B 0 5 25 65 27 95 30 95 31 5 | 35 | 5 |
-
-
MS Method (ESI-Positive Mode):
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Scan Range: m/z 400-2000
-
-
Data Analysis:
-
Integrate the peak areas in the HPLC chromatogram to calculate the purity of the peptide.
-
Analyze the mass spectrum to confirm the presence of the expected molecular ion corresponding to the [Leu144,Arg147]-PLP (139-151) peptide.
-
Protocol 2: Amino Acid Analysis (AAA)
Objective: To confirm the amino acid composition of the synthetic peptide.
Materials:
-
[Leu144,Arg147]-PLP (139-151) peptide
-
6N HCl
-
Amino acid standard solution
-
Derivatization reagent (e.g., phenylisothiocyanate - PITC)
-
Amino acid analyzer or HPLC system with a fluorescence or UV detector
Procedure:
-
Hydrolysis:
-
Place a known amount of peptide (approx. 100 µg) into a hydrolysis tube.
-
Add 200 µL of 6N HCl.
-
Seal the tube under vacuum.
-
Heat at 110°C for 24 hours.
-
-
Derivatization:
-
After hydrolysis, cool the tube and break the seal.
-
Evaporate the HCl under a stream of nitrogen.
-
Reconstitute the dried hydrolysate in a suitable buffer.
-
Derivatize the amino acids with the chosen reagent according to the manufacturer's protocol.
-
-
Analysis:
-
Inject the derivatized sample and the amino acid standard into the analyzer.
-
Separate the amino acids using the appropriate chromatographic method.
-
-
Data Analysis:
-
Compare the retention times of the amino acids in the sample to those in the standard to identify them.
-
Quantify the amount of each amino acid and calculate the molar ratios.
-
Compare the experimental ratios to the theoretical ratios for the [Leu144,Arg147]-PLP (139-151) sequence.
-
Visualizations
References
- 1. polarispeptides.com [polarispeptides.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Quality control of synthetic peptides [innovagen.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. genscript.com [genscript.com]
- 6. Handling and Storage of Synthetic Peptides NovoPro [novoprolabs.com]
- 7. lifetein.com [lifetein.com]
- 8. polypeptide.com [polypeptide.com]
- 9. almacgroup.com [almacgroup.com]
- 10. Analytical methods and Quality Control for peptide products [biosynth.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. ijsra.net [ijsra.net]
- 13. Peptide Characterisation Supporting Peptide Drug Development [intertek.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 16. lcms.cz [lcms.cz]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide: [Leu144,Arg147]-PLP (139-151) vs. Native PLP (139-151) in Experimental Autoimmune Encephalomyelitis (EAE)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the altered peptide ligand (APL) [Leu144,Arg147]-PLP (139-151) and the native proteolipid protein peptide PLP (139-151) in the context of Experimental Autoimmune Encephalomyelitis (EAE), a widely used animal model for multiple sclerosis. This analysis is based on experimental data to objectively evaluate their respective immunological and clinical effects.
Introduction
Native PLP (139-151) is a well-established encephalitogenic peptide used to induce EAE in susceptible mouse strains, such as the SJL mouse. The resulting autoimmune response is predominantly a pro-inflammatory Th1-mediated reaction, leading to demyelination and paralysis. [Leu144,Arg147]-PLP (139-151) is a synthetic analog of the native peptide, with substitutions at two key T-cell receptor (TCR) contact residues: Tryptophan (W) at position 144 is replaced by Leucine (L), and Histidine (H) at position 147 is replaced by Arginine (R). This modification is designed to alter the peptide's interaction with T-cells, thereby modulating the immune response and disease outcome.
Comparative Efficacy in EAE
Experimental data demonstrates that [Leu144,Arg147]-PLP (139-151) can significantly ameliorate the clinical signs of EAE when compared to the disease induction with the native PLP (139-151) peptide.
| Parameter | Native PLP (139-151) | [Leu144,Arg147]-PLP (139-151) | Reference |
| EAE Induction | Induces severe, relapsing-remitting EAE | Protects from clinical EAE | [1] |
| Mean Maximal Clinical Score | High (e.g., >3.0) | Significantly lower | [2] |
| Disease Onset | Typically 10-14 days post-immunization | Postpones the onset of EAE | [3] |
| Histopathology | Significant CNS inflammation and demyelination | Does not prevent histological signs of EAE | [1] |
Immunological Profile Comparison
The protective effect of [Leu144,Arg147]-PLP (139-151) is attributed to its ability to induce a state of "immune deviation," shifting the immune response from a pathogenic Th1 phenotype to a more protective Th2/regulatory T-cell phenotype.
| Cytokine/Immune Response | Native PLP (139-151) Induced EAE | Treatment with [Leu144,Arg147]-PLP (139-151) | Reference |
| Predominant T-cell Response | Th1 | Th2/Regulatory T-cells | [4] |
| IFN-γ Production | High | Lower mRNA levels in CNS | [1] |
| TNF-α Production | High | Lower mRNA levels in CNS | [1] |
| IL-4 Production | Low | Elevated levels in the spleen | [3] |
| TGF-β Production | Low | Higher mRNA levels and immunoreactivity in CNS | [1] |
Experimental Protocols
EAE Induction with Native PLP (139-151)
This protocol describes the active induction of EAE in female SJL/J mice.
Materials:
-
Native PLP (139-151) peptide (HSLGKWLGHPDKF)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX)
-
Phosphate-buffered saline (PBS)
-
Female SJL/J mice (6-8 weeks old)
Procedure:
-
Peptide Emulsion Preparation: Prepare an emulsion of PLP (139-151) in CFA. A common concentration is 1 mg/mL of peptide in PBS, emulsified with an equal volume of CFA containing 4 mg/mL of M. tuberculosis.
-
Immunization: On day 0, immunize mice subcutaneously at two sites on the flank with 100 µL of the emulsion per site (total of 200 µg of peptide per mouse).
-
Pertussis Toxin Administration: On days 0 and 2 post-immunization, administer 200 ng of PTX intraperitoneally in 100 µL of PBS.
-
Clinical Scoring: Monitor mice daily for clinical signs of EAE starting from day 7. Use a standardized scoring system:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Forelimb paralysis
-
5: Moribund or dead
-
Treatment with [Leu144,Arg147]-PLP (139-151)
Treatment can be administered prophylactically (before disease onset) or therapeutically (after disease onset).
Prophylactic Treatment (Co-immunization):
-
Prepare the immunization emulsion as described above, but co-emulsify the native PLP (139-151) with [Leu144,Arg147]-PLP (139-151).
-
Alternatively, pre-immunize with [Leu144,Arg147]-PLP (139-151) in CFA several days before inducing EAE with the native peptide[3].
Therapeutic Treatment:
-
Induce EAE as described with the native peptide.
-
At the first sign of clinical disease (e.g., score 1), begin administration of [Leu144,Arg147]-PLP (139-151) dissolved in PBS via a suitable route (e.g., intraperitoneally or subcutaneously)[5].
Visualizing the Mechanisms
T-Cell Response to Native PLP (139-151)
Caption: T-cell activation by native PLP (139-151) leading to a Th1 response.
Immunomodulation by [Leu144,Arg147]-PLP (139-151)
Caption: Immunomodulatory effect of [Leu144,Arg147]-PLP (139-151).
Experimental Workflow for Comparison
References
- 1. Altered peptide ligand modulation of experimental allergic encephalomyelitis: immune responses within the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. [Leu144, Arg147]-PLP (139-151) TFA - Immunomart [immunomart.com]
- 4. pnas.org [pnas.org]
- 5. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
A Comparative Guide to Myelin Peptides in EAE Models: MOG35-55 for Induction vs. [Leu144,Arg147]-PLP (139-151) for Suppression
For Researchers, Scientists, and Drug Development Professionals
Experimental Autoimmune Encephalomyelitis (EAE) stands as a cornerstone animal model for multiple sclerosis (MS), providing invaluable insights into the autoimmune mechanisms that drive central nervous system (CNS) demyelination. The choice of immunizing antigen is critical, as it dictates the disease course and the specific immunological pathways under investigation. This guide provides a detailed comparison of two widely utilized but functionally distinct myelin peptides: Myelin Oligodendrocyte Glycoprotein (B1211001) (MOG) 35-55, a potent inducer of EAE, and the altered peptide ligand [Leu144,Arg147]-PLP (139-151), a suppressor of the autoimmune response.
This comparison will illuminate their respective roles in EAE, presenting quantitative data on their effects, detailed experimental protocols for their use, and diagrams of the immunological pathways they influence.
Functional Distinction: EAE Induction vs. Suppression
The fundamental difference between these two peptides lies in their effect on the immune system in the context of EAE.
-
MOG Peptides (e.g., MOG35-55): These are encephalitogenic peptides used to actively induce EAE.[1] When administered with an adjuvant, MOG peptides stimulate a pro-inflammatory T-cell response, primarily involving Th1 and Th17 cells, which attack the myelin sheath in the CNS, leading to the clinical signs of EAE.[2] This makes MOG-induced EAE a standard and robust model for studying MS pathogenesis and for testing the efficacy of potential therapeutics.[3]
-
[Leu144,Arg147]-PLP (139-151): This is a synthetic, mutated fragment of the myelin proteolipid protein (PLP).[4] It is an altered peptide ligand (APL) that is not used to induce EAE but rather to prevent or suppress it.[5] Its mechanism involves deviating the immune response from a pro-inflammatory Th1 pathway towards an anti-inflammatory or regulatory profile.[6] Pre-immunization with this peptide can postpone the onset of EAE induced by encephalitogenic peptides from MOG, PLP, or myelin basic protein (MBP).[4]
Data Presentation: Performance in EAE Models
The following tables summarize the typical quantitative outcomes associated with the use of MOG35-55 for EAE induction and the suppressive effects reported for [Leu144,Arg147]-PLP (139-151).
Table 1: Efficacy of MOG35-55 Peptide for EAE Induction in C57BL/6 Mice
| Parameter | Typical Outcome | Source(s) |
| Disease Incidence | 80 - 100% | [1][7] |
| Day of Onset | 9 - 14 days post-immunization | [2][7] |
| Peak of Disease | 3 - 5 days after onset | [2][7] |
| Mean Max. Clinical Score | 2.5 - 4.0 (on a 0-5 scale) | [7][8] |
| Disease Course | Chronic or Monophasic | [1][2] |
Table 2: Suppressive Effects of [Leu144,Arg147]-PLP (139-151) on EAE
| Parameter | Reported Effect | Source(s) |
| Primary Function | EAE Prevention / Suppression | [5] |
| Effect on Disease Onset | Postpones onset of MOG- or PLP-induced EAE | [4] |
| Mechanism of Action | Induction of regulatory T cells; Bystander suppression | [9][10] |
| Cytokine Profile Shift | Promotes Th2/Th0 cytokines (IL-4); Suppresses Th1 activation in vitro | [4][6] |
| Therapeutic Potential | Can limit disease progression when given after onset | [5] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are standard protocols for EAE induction with MOG35-55 and for studying the suppressive effects of [Leu144,Arg147]-PLP (139-151).
Protocol 1: Induction of EAE with MOG35-55 in C57BL/6 Mice
This protocol is a widely accepted method for inducing a chronic EAE model.[2][11]
Materials:
-
MOG35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX)
-
Phosphate-Buffered Saline (PBS)
-
8-12 week old female C57BL/6 mice
Procedure:
-
Antigen Emulsion Preparation: Prepare an emulsion by mixing MOG35-55 peptide (typically 100-200 µg per mouse) with an equal volume of CFA. The final concentration should be 1-2 mg/mL. Emulsify using two syringes connected by a luer lock until a thick, stable emulsion is formed (a drop should not disperse in water).
-
Immunization (Day 0): Anesthetize the mice. Inject 100-200 µL of the MOG35-55/CFA emulsion subcutaneously, typically distributed over two sites on the flank.
-
Pertussis Toxin Administration: Administer PTX to compromise the blood-brain barrier. Inject 100-200 ng of PTX in PBS intraperitoneally (i.p.) on Day 0 (immediately after immunization) and again on Day 2.
-
Clinical Scoring: Beginning around day 7, monitor the mice daily for clinical signs of EAE. Use a standard 0-5 scoring system:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Complete hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund state or death
-
Protocol 2: Suppression of EAE with [Leu144,Arg147]-PLP (139-151)
This protocol outlines a method for evaluating the preventative (prophylactic) effects of the altered peptide ligand.
Materials:
-
[Leu144,Arg147]-PLP (139-151) peptide
-
Encephalitogenic peptide (e.g., MOG35-55 or PLP139-151)
-
Complete Freund's Adjuvant (CFA)
-
Pertussis toxin (PTX)
-
Appropriate mouse strain for the chosen encephalitogen (e.g., C57BL/6 for MOG35-55, SJL for PLP139-151)
Procedure:
-
Pre-immunization (Prophylactic Protocol):
-
Prepare an emulsion of [Leu144,Arg147]-PLP (139-151) in CFA (e.g., at 0.5 mg/mL).
-
Immunize a cohort of mice with 100 µL of this emulsion (containing 50 µg of the peptide) subcutaneously.[4]
-
7-14 days after the pre-immunization, induce EAE in these mice and a control (non-pre-immunized) group using the standard protocol for the chosen encephalitogenic peptide (e.g., Protocol 1 for MOG35-55).
-
-
Co-administration Protocol:
-
On Day 0, co-administer the encephalitogenic peptide (e.g., PLP139-151) mixed with a molar excess of [Leu144,Arg147]-PLP (139-151) in CFA.
-
-
Monitoring and Comparison:
-
Monitor both the treated and control groups daily for clinical signs of EAE as described in Protocol 1.
-
Compare the day of onset, disease incidence, and mean maximal clinical scores between the groups to quantify the suppressive effect.
-
Visualization of Immunological Pathways
The following diagrams, generated using the DOT language, illustrate the distinct signaling pathways initiated by MOG35-55 and [Leu144,Arg147]-PLP (139-151).
Caption: EAE Induction by MOG35-55 Peptide.
Caption: EAE Suppression by [Leu144,Arg147]-PLP (139-151).
Conclusion
The comparison between MOG35-55 and [Leu144,Arg147]-PLP (139-151) highlights the sophisticated tools available to researchers studying autoimmune demyelination. MOG35-55 serves as a reliable tool for inducing a disease state that mimics many aspects of MS, allowing for the investigation of pathogenic mechanisms and the screening of potential therapies. In contrast, [Leu144,Arg147]-PLP (139-151) represents a therapeutic strategy, demonstrating how modifying T-cell receptor interactions can lead to the induction of regulatory T cells and bystander suppression. Understanding the distinct functions and underlying mechanisms of these peptides is paramount for designing targeted experiments and advancing the development of novel treatments for multiple sclerosis.
References
- 1. Myelin Oligodendrocyte Glycoprotein 35-55 (MOG 35-55)-induced Experimental Autoimmune Encephalomyelitis: A Model of Chronic Multiple Sclerosis [en.bio-protocol.org]
- 2. Myelin Oligodendrocyte Glycoprotein (MOG35-55) Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice [jove.com]
- 3. Microbial epitopes act as altered peptide ligands to prevent experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Leu144, Arg147]-PLP (139-151) TFA - Immunomart [immunomart.com]
- 5. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 6. An altered peptide ligand mediates immune deviation and prevents autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 8. Clinical course of myelin oligodendrocyte glycoprotein 35–55 induced experimental autoimmune encephalomyelitis is aggravated by glia maturation factor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. A T cell receptor antagonist peptide induces T cells that mediate bystander suppression and prevent autoimmune encephalomyelitis induced with multiple myelin antigens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Myelin Oligodendrocyte Glycoprotein 35-55 (MOG 35-55)-induced Experimental Autoimmune Encephalomyelitis: A Model of Chronic Multiple Sclerosis [bio-protocol.org]
A Comparative Guide to the Immunomodulatory Effects of [Leu144,Arg147]-PLP (139-151)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the immunomodulatory properties of the altered peptide ligand [Leu144,Arg147]-PLP (139-151) against other key immunomodulatory agents used in the context of experimental autoimmune encephalomyelitis (EAE), a preclinical model for multiple sclerosis. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to aid in research and development.
Comparative Performance of Immunomodulatory Peptides
The following tables summarize the immunomodulatory effects of [Leu144,Arg147]-PLP (139-151) in comparison to its native counterpart and other therapeutic alternatives. Data has been compiled from multiple studies and should be interpreted in the context of the specific experimental conditions cited.
| Peptide/Compound | Primary Mechanism of Action | Effect on EAE | Key Cytokine Modulation | T-Cell Response |
| [Leu144,Arg147]-PLP (139-151) | T-cell receptor (TCR) antagonist for encephalitogenic Th1 clones.[1][2][3] | Prevents EAE development and can limit disease progression when administered early.[2] | Elevates IL-4 levels.[4] Promotes development of regulatory T-cells.[4] | Suppresses Th1 cell activation in vitro.[4] Induces T-cells that mediate bystander suppression.[3] |
| Native PLP (139-151) | Encephalitogenic peptide; agonist for autoreactive T-cells.[5][6] | Induces EAE in susceptible mouse strains.[5][7] | Induces Th1 responses, including IFN-γ secretion.[5][6] | Primes and activates encephalitogenic CD4+ T-cells.[7] |
| Cyclic [L144, R147]-PLP(139-151) | Altered peptide ligand with conformational constraints. | Potential for immunotherapy in multiple sclerosis.[5][6] | Elicited low levels of IFN-γ.[5] | Shows low stimulatory potential compared to linear PLP(139-151).[7] |
| Glatiramer Acetate (B1210297) (Cop-1) | Random polymer of four amino acids; broad immunomodulatory effects.[8] | Reduces relapse rates in relapsing-remitting MS and ameliorates EAE.[8][9] | Induces Th2/Th3-type regulatory T-cells producing IL-10 and TGF-β. | Shifts the T-cell response from pro-inflammatory Th1 to anti-inflammatory Th2/Treg. |
| Other Myelin Peptides (MBP, MOG) | Encephalitogenic peptides from other myelin proteins.[7][10] | Can also induce EAE in various animal models.[7][10] | Primarily induce Th1 and Th17 responses. | Activate autoreactive T-cells specific to their respective epitopes. |
Experimental Protocols
Detailed methodologies for key experiments cited in the validation of [Leu144,Arg147]-PLP (139-151) and its alternatives are provided below.
Induction of Experimental Autoimmune Encephalomyelitis (EAE)
This protocol describes the active induction of EAE in SJL/J mice using PLP peptides, a common model for studying multiple sclerosis.
Materials:
-
[Leu144,Arg147]-PLP (139-151) or other myelin peptides
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis Toxin (PTX)
-
Phosphate-Buffered Saline (PBS)
-
SJL/J mice (female, 6-10 weeks old)
Procedure:
-
Peptide Emulsification: Prepare an emulsion of the chosen peptide in CFA at a final concentration of 1 mg/mL. A typical dose is 50-100 µg of peptide per mouse.
-
Immunization: Subcutaneously inject 100 µL of the emulsion, divided between two sites on the flank of each mouse.
-
PTX Administration (optional but recommended for robust EAE): Administer 100-200 ng of PTX in 100 µL of PBS intraperitoneally (i.p.) on day 0 and day 2 post-immunization. PTX helps to increase the permeability of the blood-brain barrier.
-
Monitoring: Monitor the mice daily for clinical signs of EAE, starting from day 7 post-immunization. Score the disease severity based on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = moribund, 5 = death).
T-Cell Proliferation Assay (CFSE Dilution)
This assay quantifies the proliferation of T-cells in response to antigenic stimulation.
Materials:
-
Spleen and lymph nodes from immunized mice
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Complete RPMI-1640 medium
-
PLP peptides or other antigens
-
96-well round-bottom culture plates
-
Flow cytometer
Procedure:
-
Cell Preparation: Prepare a single-cell suspension from the harvested spleens and lymph nodes.
-
CFSE Staining: Resuspend the cells in PBS and add CFSE to a final concentration of 1-5 µM. Incubate for 10-15 minutes at 37°C. Quench the staining by adding 5 volumes of ice-cold complete RPMI medium.
-
Cell Culture: Plate the CFSE-labeled cells in a 96-well plate at a density of 2 x 10^5 cells/well. Add the antigenic peptide at various concentrations. Include negative (no peptide) and positive (e.g., Concanavalin A) controls.
-
Incubation: Culture the cells for 3-5 days at 37°C in a humidified incubator with 5% CO2.
-
Flow Cytometry: Harvest the cells and stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD4). Analyze the cells using a flow cytometer. Proliferation is measured by the serial dilution of CFSE fluorescence in the daughter cells.
Intracellular Cytokine Staining
This technique allows for the identification and quantification of cytokine-producing cells at a single-cell level.
Materials:
-
Splenocytes or lymph node cells
-
PMA (Phorbol 12-myristate 13-acetate) and Ionomycin
-
Brefeldin A or Monensin (protein transport inhibitors)
-
Fluorescently labeled antibodies against cell surface markers (e.g., CD4) and intracellular cytokines (e.g., IFN-γ, IL-4, IL-10, FoxP3)
-
Fixation and permeabilization buffers
-
Flow cytometer
Procedure:
-
Cell Stimulation: Stimulate the cells with the peptide of interest in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours. A non-specific stimulation with PMA and Ionomycin can be used as a positive control.
-
Surface Staining: Wash the cells and stain with antibodies against cell surface markers.
-
Fixation and Permeabilization: Fix the cells with a fixation buffer, then permeabilize the cell membrane using a permeabilization buffer.
-
Intracellular Staining: Stain the permeabilized cells with antibodies against the intracellular cytokines of interest.
-
Flow Cytometry: Wash the cells and acquire data on a flow cytometer. Analyze the percentage of CD4+ T-cells producing specific cytokines.
Visualizations
The following diagrams illustrate key concepts related to the immunomodulatory effects of [Leu144,Arg147]-PLP (139-151).
Caption: TCR signaling of native vs. altered PLP peptide.
Caption: Experimental workflow for EAE induction and analysis.
Caption: Mechanism of action for [Leu144,Arg147]-PLP (139-151).
References
- 1. Hooke - Protocols - EAE Induction by Active Immunization in SJL Mice [hookelabs.com]
- 2. hookelabs.com [hookelabs.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Hooke - Protocols - EAE Induction by Active Immunization in SJL Mice [hookelabs.com]
- 6. Immune responses of linear and cyclic PLP139-151 mutant peptides in SJL/J mice: peptides in their free state versus mannan conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic Cationic Autoantigen Mimics Glatiramer Acetate Persistence at the Site of Injection and Is Efficacious Against Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Magnetic resonance imaging characterization of different experimental autoimmune encephalomyelitis models and the therapeutic effect of glatiramer acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Induction of Experimental Autoimmune Encephalomyelitis in a Mouse Model [jove.com]
Navigating Negative Controls for [Leu144,Arg147]-PLP (139-151) Experiments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of appropriate negative control peptides for use in experiments involving the altered myelin proteolipid protein (PLP) fragment, [Leu144,Arg147]-PLP (139-151). The selection of a suitable negative control is critical for validating the specificity of the immunological responses observed in studies of experimental autoimmune encephalomyelitis (EAE), a common animal model for multiple sclerosis.[1][2]
Understanding [Leu144,Arg147]-PLP (139-151)
[Leu144,Arg147]-PLP (139-151) is a synthetic peptide analogue of the native PLP (139-151) sequence. In this altered peptide, the tryptophan at position 144 is replaced by leucine, and the histidine at position 147 is replaced by arginine.[1][3] This modification transforms the peptide into a T-cell receptor (TCR) antagonist, which can inhibit the development of EAE.[4][5][6] Given its specific immunomodulatory activity, it is essential to employ negative controls that account for various aspects of the experimental system, from the peptide's sequence to the overall inflammatory response.
Comparison of Negative Control Strategies
The ideal negative control should resemble the experimental peptide in its general physical and chemical properties but lack the specific amino acid sequence that elicits the targeted biological response. For [Leu144,Arg147]-PLP (139-151), several types of negative controls can be considered.
| Control Type | Description | Advantages | Disadvantages | Typical Use Case |
| Scrambled Peptide | A peptide with the same amino acid composition and length as [Leu144,Arg147]-PLP (139-151), but with the sequence of amino acids randomized. | Controls for non-specific effects related to the charge, solubility, and overall amino acid composition of the peptide.[7][8] | The specific sequence may inadvertently create a new, unforeseen biological activity. Requires careful design and validation. | In vitro T-cell activation assays (proliferation, cytokine release) and in vivo EAE induction to demonstrate sequence-specificity. |
| Irrelevant Peptide | A peptide known to be immunologically active but in a different context and with a different MHC restriction, such as Ovalbumin (OVA) 323-339.[9] | Readily available and well-characterized. Unlikely to activate PLP-specific T-cells.[9] | May not control for physicochemical properties of the specific PLP peptide. Potential for unexpected cross-reactivity, though unlikely if chosen carefully. | As a control for overall immune system activation and non-specific responses in ELISPOT or cytokine assays. |
| Unrelated Myelin Peptide | A peptide from a different myelin protein, such as Myelin Oligodendrocyte Glycoprotein (MOG) 35-55, which is also used to induce EAE but in different mouse strains.[10][11][12] | Relevant to the disease model (EAE) and controls for general inflammatory responses to myelin components. | Will induce an immune response in susceptible strains, so it acts as a positive control for the EAE model itself, but a negative control for the specificity of the [Leu144,Arg147]-PLP (139-151) response. | To demonstrate the specificity of the immune response to the PLP epitope in tolerance or treatment protocols. |
| Vehicle Control | The solution used to dissolve and administer the peptide (e.g., PBS, CFA).[12] | Essential for establishing a baseline and controlling for effects of the injection/administration procedure itself. | Does not control for any peptide-related effects. | A mandatory control in all in vivo and in vitro experiments. |
| Unstimulated Cells | In in vitro assays, cells that are not exposed to any peptide.[10] | Provides the baseline level of proliferation or cytokine secretion for the cultured cells. | Does not control for the effect of adding a peptide to the culture. | A standard baseline control in all in vitro T-cell assays. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of findings. Below are representative protocols for key experiments in the context of EAE research.
Induction of EAE in SJL/J Mice
This protocol describes the induction of EAE using the native PLP (139-151) peptide, which would be the encephalitogenic challenge in an experiment testing the antagonistic properties of [Leu144,Arg147]-PLP (139-151).
-
Antigen Emulsion Preparation:
-
Dissolve PLP (139-151) peptide in sterile phosphate-buffered saline (PBS) at a concentration of 2 mg/mL.
-
Prepare an equal volume of Complete Freund's Adjuvant (CFA) containing 4 mg/mL of Mycobacterium tuberculosis H37Ra.
-
Emulsify the peptide solution and CFA in a 1:1 ratio by sonication or using a high-speed homogenizer until a thick, stable emulsion is formed.
-
-
Immunization:
-
Inject 100 µL of the emulsion subcutaneously, distributed over two sites on the flanks of 8-12 week old female SJL/J mice. This delivers a total of 100 µg of peptide per mouse.
-
On the day of immunization (day 0) and 48 hours later (day 2), administer 200 ng of pertussis toxin intravenously or intraperitoneally in 100 µL of PBS.
-
-
Clinical Scoring:
-
Monitor mice daily for clinical signs of EAE starting from day 7 post-immunization.
-
Score the disease severity on a scale of 0 to 5:
-
0: No clinical signs.
-
1: Limp tail.
-
2: Hind limb weakness.
-
3: Hind limb paralysis.
-
4: Hind and forelimb paralysis.
-
5: Moribund state.
-
-
T-Cell Proliferation Assay
This assay measures the recall response of T-cells isolated from immunized mice.
-
Cell Preparation:
-
At a desired time point post-immunization (e.g., day 10), euthanize mice and aseptically remove the spleen and draining lymph nodes.
-
Prepare a single-cell suspension by mechanical disruption through a 70 µm cell strainer.
-
Lyse red blood cells using an ACK lysis buffer.
-
Wash the cells with complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin).
-
-
Cell Culture:
-
Plate the splenocytes or lymph node cells in a 96-well plate at a density of 2 x 10^5 cells per well.
-
Add the test peptides ([Leu144,Arg147]-PLP (139-151), negative control peptide, or native PLP (139-151) as a positive control) at varying concentrations (e.g., 1, 5, 10 µg/mL).
-
Include wells with unstimulated cells (medium only) as a negative control and cells stimulated with a mitogen like Concanavalin A (5 µg/mL) as a positive control.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 72 hours.
-
-
Measurement of Proliferation:
-
Add 1 µCi of [3H]-thymidine to each well and incubate for an additional 18-24 hours.
-
Harvest the cells onto a filter mat using a cell harvester.
-
Measure the incorporation of [3H]-thymidine using a scintillation counter.
-
Results are typically expressed as counts per minute (CPM) or as a stimulation index (CPM of stimulated cells / CPM of unstimulated cells).
-
Visualizing Experimental Workflows and Pathways
Diagrams are essential for understanding the complex relationships in immunological experiments.
Caption: Workflow for inducing Experimental Autoimmune Encephalomyelitis (EAE).
Caption: T-Cell activation by a myelin peptide in the context of EAE.
References
- 1. [Leu144, Arg147]-PLP (139-151) TFA - Immunomart [immunomart.com]
- 2. mdbioproducts.com [mdbioproducts.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mutant peptide | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 7. Antigen-Specific Suppression of Experimental Autoimmune Encephalomyelitis by a Novel Bifunctional Peptide Inhibitor: Structure Optimization and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Clinical and immunological control of experimental autoimmune encephalomyelitis by tolerogenic dendritic cells loaded with MOG-encoding mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. JCI - Leptin surge precedes onset of autoimmune encephalomyelitis and correlates with development of pathogenic T cell responses [jci.org]
A Comparative Guide to Isotype Controls for Antibody Staining in [Leu144,Arg147]-PLP (139-151) Studies
For researchers engaged in studies involving the T-cell receptor (TCR) antagonist [Leu144,Arg147]-PLP (139-151), accurate detection of specific T-cell populations is paramount. This guide provides a comprehensive comparison of isotype controls and alternative negative control strategies for antibody staining, particularly in the context of flow cytometry using peptide-MHC class II tetramers.
Introduction to [Leu144,Arg147]-PLP (139-151)
[Leu144,Arg147]-PLP (139-151) is a synthetic analog of the myelin proteolipid protein (PLP) peptide 139-151.[1][2][3] It is characterized by the substitution of tryptophan with leucine (B10760876) at position 144 and histidine with arginine at position 147.[1][2][4] This modification transforms the peptide into a TCR antagonist for encephalitogenic Th1 clones, enabling it to block their activation in vitro and inhibit the development of experimental autoimmune encephalomyelitis (EAE), a common model for multiple sclerosis.[1][2][3][5][6]
The Critical Role of Negative Controls in Antibody Staining
In antibody-based detection methods like flow cytometry and immunohistochemistry, distinguishing specific antigen binding from non-specific background staining is essential for reliable data interpretation. Isotype controls are a fundamental tool for this purpose. An ideal isotype control is an antibody with the same host species, immunoglobulin (Ig) class and subclass, and conjugate as the primary antibody, but it lacks specificity for the target antigen. This allows researchers to assess background staining caused by Fc receptor binding or other non-specific interactions.
Comparison of Isotype Controls and Alternatives for [Leu144,Arg147]-PLP (139-151)-Related Staining
| Control Type | Description | Advantages | Disadvantages |
| Conventional Isotype Control Antibody | An antibody matching the primary antibody's host, isotype, and conjugate, but with no specificity to the target. | - Accounts for non-specific binding of the antibody Fc region. - Widely available for common antibody isotypes. | - May not fully represent the non-specific binding of the specific primary antibody clone. - Does not control for non-specific binding of the peptide-MHC tetramer itself. |
| Irrelevant Peptide-Loaded MHC Class II Tetramer | An MHC class II tetramer of the same allele and fluorescent conjugate as the experimental tetramer, but loaded with a peptide that should not be recognized by the T-cells of interest (e.g., TMEV 70-86).[7][8] | - Provides a highly specific control for the entire staining reagent (peptide-MHC complex). - Directly assesses background staining from the tetramer itself.[7][8] | - Requires synthesis and validation of a specific control tetramer. - Does not account for non-specific binding of other antibodies in a multi-color panel. |
| Unstained Cells | A sample of cells that has not been treated with any antibodies. | - Establishes the baseline autofluorescence of the cells. | - Does not account for any non-specific antibody binding. |
| Fluorescence Minus One (FMO) Control | A control where all antibodies in a multi-color panel are included except for the one being measured. | - Essential for accurate gating in multi-color flow cytometry. - Helps to identify spread of fluorescence from other channels. | - Does not control for non-specific binding of the excluded antibody. |
Experimental Data Summary
While direct head-to-head quantitative data for different isotype controls in [Leu144,Arg147]-PLP (139-151) studies is scarce, data from studies using the native PLP 139-151 peptide tetramer consistently demonstrate the efficacy of using an irrelevant peptide-loaded tetramer as a negative control.
| Study Focus | Experimental Control | Key Finding | Reference |
| Detection of PLP 139-151 specific T-cells in EAE | I-As tetramer loaded with TMEV 70-86 peptide as a negative control. | The frequency of PLP 139-151 tetramer-positive CD4+ T-cells was significantly higher than the background staining observed with the TMEV 70-86 tetramer.[8] | [8] |
| In situ detection of PLP-specific T-cells | Dextramers loaded with TMEV 70-86 as a control for PLP 139-151 dextramers. | Minimal to no background staining was observed with the control dextramers, confirming the specificity of the PLP 139-151 dextramer staining.[9] | [9] |
| In vivo depletion of CD25+ cells in EAE model | Rat IgG isotype control for the anti-CD25 antibody. | The isotype control group showed a baseline T-cell response, against which the enhanced response in the anti-CD25 treated group was measured.[8] | [8] |
Experimental Protocols
Protocol 1: Flow Cytometry Staining of PLP 139-151 Specific T-cells using MHC Class II Tetramers
This protocol is adapted from studies detecting autoreactive T-cells in mouse models of EAE.[8][10]
Materials:
-
Single-cell suspension from spleen or lymph nodes
-
I-As/PLP 139-151 PE-conjugated tetramer
-
I-As/TMEV 70-86 PE-conjugated tetramer (Negative Control)
-
Anti-CD4 APC-conjugated antibody
-
Anti-CD44 FITC-conjugated antibody
-
Propidium Iodide (PI) or other viability dye
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
Procedure:
-
Prepare a single-cell suspension of lymphocytes at a concentration of 1-2 x 107 cells/mL.
-
Optional but recommended: Treat cells with neuraminidase (0.05 units/mL) for 30 minutes at 37°C to enhance tetramer staining.[10]
-
Wash cells with FACS buffer.
-
Resuspend cells in 50 µL of FACS buffer.
-
Add 1 µg of the I-As/PLP 139-151 tetramer or the I-As/TMEV 70-86 control tetramer.
-
Incubate for 2-3 hours at 37°C in the dark.[11]
-
Wash cells twice with FACS buffer.
-
Resuspend cells in 50 µL of FACS buffer containing the anti-CD4 and anti-CD44 antibodies at their predetermined optimal concentrations.
-
Incubate for 30 minutes on ice in the dark.
-
Wash cells twice with FACS buffer.
-
Resuspend cells in 200 µL of FACS buffer containing a viability dye like PI.
-
Analyze by flow cytometry, gating on live, single CD4+ lymphocytes.
Visualizations
TCR Antagonism by [Leu144,Arg147]-PLP (139-151)
Caption: TCR signaling pathway and its antagonism by [Leu144,Arg147]-PLP (139-151).
Experimental Workflow for Flow Cytometry
Caption: Workflow for staining T-cells with peptide-MHC class II tetramers.
Conclusion and Recommendations
For robust and reliable data in studies involving [Leu144,Arg147]-PLP (139-151), the use of appropriate negative controls for antibody staining is non-negotiable. While conventional isotype controls are valuable, the use of an MHC class II tetramer loaded with a non-stimulatory, irrelevant peptide is the most rigorous negative control for determining the specificity of T-cell staining in this context. Researchers should ideally include a panel of controls, including unstained cells, FMO controls for multi-color experiments, and an irrelevant peptide-loaded tetramer to ensure the highest data quality. This multi-faceted approach to controls will provide the necessary confidence in identifying and characterizing the rare, antigen-specific T-cell populations that are central to research in EAE and related autoimmune diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mutant peptide | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 3. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 4. [Leu144, Arg147]-PLP (139-151) TFA - Immunomart [immunomart.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A T cell receptor antagonist peptide induces T cells that mediate bystander suppression and prevent autoimmune encephalomyelitis induced with multiple myelin antigens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Myelin proteolipid protein-specific CD4+CD25+ regulatory cells mediate genetic resistance to experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Detection of autoreactive myelin proteolipid protein 139-151-specific T cells by using MHC II (IAs) tetramers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tetramer.yerkes.emory.edu [tetramer.yerkes.emory.edu]
A Comparative Analysis of Linear vs. Cyclic [Leu144,Arg147]-PLP (139-151) in Modulating Immune Responses
A shift in peptide conformation from linear to cyclic dramatically alters the immunological profile of the altered peptide ligand [Leu144,Arg147]-PLP (139-151), suggesting a potential strategic advantage for the cyclic analog in the immunotherapy of autoimmune diseases like multiple sclerosis. The linear form of this peptide is characterized by the induction of a strong Th2-biased immune response, while its cyclic counterpart demonstrates a significant reduction in pro-inflammatory Th1 cytokine secretion. This guide provides a detailed comparison of the efficacy of these two peptide forms, supported by experimental data from murine studies.
Quantitative Analysis of Immune Responses
The in vivo immunological effects of linear and cyclic [Leu144,Arg147]-PLP (139-151) were assessed in SJL/J mice, a common model for studying experimental autoimmune encephalomyelitis (EAE), the animal model for multiple sclerosis. The primary method for quantifying the differential immune responses was the enzyme-linked immunospot (ELISPOT) assay, which measures the frequency of cytokine-secreting cells at the single-cell level.
The results indicate a clear divergence in the cytokine profiles induced by the two peptide conformations. The linear peptide was found to induce high levels of Interleukin-4 (IL-4), a hallmark cytokine of the anti-inflammatory Th2 response. In contrast, the cyclization of this peptide led to a notable decrease in the secretion of Interferon-gamma (IFN-γ), a key pro-inflammatory cytokine associated with the Th1 response that drives autoimmune pathology in EAE.[1][2][3][4]
| Peptide Form | Key Immunological Outcome |
| Linear [Leu144,Arg147]-PLP (139-151) | High induction of IL-4 secreting cells (Th2 response) |
| Cyclic [Leu144,Arg147]-PLP (139-151) | Low induction of IFN-γ secreting cells (Reduced Th1 response) |
Table 1: Summary of the differential immunological outcomes of linear vs. cyclic [Leu144,Arg147]-PLP (139-151) immunization in SJL/J mice.
Experimental Protocols
A detailed understanding of the methodologies employed is crucial for the interpretation of the comparative efficacy data. The following sections outline the key experimental protocols used in the evaluation of the linear and cyclic peptides.
Peptide Synthesis and Cyclization
The linear peptide [Leu144,Arg147]-PLP (139-151) and its parent sequence were synthesized using solid-phase peptide synthesis (SPPS) with Fmoc/tBu chemistry on a 2-chlorotrityl chloride resin.[5] For the synthesis of the cyclic analog, the linear precursor was cyclized head-to-tail. This was achieved through the formation of an amide bond between the N-terminal and C-terminal amino acids. The cyclization reaction was facilitated by the use of O-benzotriazol-1-yl-N,N,N′,N′-tetramethyluronium tetrafluoroborate (B81430) (TBTU), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), and 2,4,6-collidine, which ensures a high yield of the final cyclic product.[5] The purity and identity of the final peptides were confirmed by reverse-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry.[5]
References
- 1. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 2. Immune responses of linear and cyclic PLP139-151 mutant peptides in SJL/J mice: peptides in their free state versus mannan conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Specificity of [Leu144,Arg147]-PLP(139-151) T Cell Response: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the T cell response elicited by the native proteolipid protein peptide (PLP 139-151) and its altered peptide ligand (APL), [Leu144,Arg147]-PLP(139-151). This APL is a double-mutant analog of the native peptide, with substitutions at the primary T cell receptor (TCR) contact residues, tryptophan (W) at position 144 to leucine (B10760876) (L) and histidine (H) at position 147 to arginine (R). This modification significantly alters the nature of the T cell response, shifting it from a pro-inflammatory, encephalitogenic profile to a regulatory, protective phenotype. This guide summarizes key experimental data, provides detailed experimental protocols, and visualizes the underlying immunological pathways.
Data Presentation: Quantitative Comparison
The following tables summarize the differential effects of native PLP(139-151) and [Leu144,Arg147]-PLP(139-151) on T cell responses. Data is compiled from multiple studies investigating the immunomodulatory properties of this APL.
Table 1: T Cell Proliferation
| Peptide Stimulant | T Cell Source | Proliferation Assay | Stimulation Index (SI) | Reference |
| Native PLP(139-151) | PLP(139-151)-primed T cells | [³H]Thymidine incorporation | High | [1][2] |
| [Leu144,Arg147]-PLP(139-151) | PLP(139-151)-primed T cells | [³H]Thymidine incorporation | Abolished/Very Low | [2] |
| [Leu144,Arg147]-PLP(139-151) | [Leu144,Arg147]-PLP(139-151)-primed T cells | [³H]Thymidine incorporation | Moderate | Inferred from qualitative descriptions |
Table 2: Cytokine Secretion Profile
| Peptide Stimulant | T Cell Source | Cytokine Measured | Concentration | Reference |
| Native PLP(139-151) | PLP(139-151)-primed T cells | IFN-γ (pro-inflammatory) | High | [3] |
| Native PLP(139-151) | PLP(139-151)-primed T cells | IL-4 (anti-inflammatory) | Low | [3] |
| [Leu144,Arg147]-PLP(139-151) | PLP(139-151)-primed T cells | IFN-γ (pro-inflammatory) | Low | [1] |
| [Leu144,Arg147]-PLP(139-151) | [Leu144,Arg147]-PLP(139-151)-primed T cells | IL-4 (anti-inflammatory) | High | [1] |
Table 3: MHC Class II Binding Affinity
| Peptide | MHC Allele | Binding Assay | IC50 | Reference |
| Native PLP(139-151) | I-As | Competitive ELISA | Data not available in searched literature | |
| [Leu144,Arg147]-PLP(139-151) | I-As | Competitive ELISA | Data not available in searched literature |
Note: Specific IC50 values for a direct comparison of these two peptides were not available in the searched literature. However, studies on similar altered peptide ligands suggest that modifications at TCR contact residues generally have minimal impact on MHC binding affinity, as the primary MHC anchor residues are often left unchanged.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Protocol 1: T Cell Proliferation Assay ([³H]Thymidine Incorporation)
This protocol is adapted for the comparative analysis of T cell proliferation in response to native PLP(139-151) and its analog.
1. Cell Preparation:
-
Isolate splenocytes or lymph node cells from SJL/J mice immunized with native PLP(139-151) in Complete Freund's Adjuvant (CFA).
-
Prepare a single-cell suspension and wash the cells with RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Resuspend cells to a final concentration of 2 x 106 cells/mL.
2. Assay Setup:
-
Plate 100 µL of the cell suspension (2 x 105 cells) into each well of a 96-well flat-bottom plate.
-
Prepare serial dilutions of the native PLP(139-151) and [Leu144,Arg147]-PLP(139-151) peptides in culture medium.
-
Add 100 µL of the peptide solutions to the respective wells to achieve final concentrations ranging from 1 to 100 µg/mL.
-
Include a negative control (medium only) and a positive control (e.g., Concanavalin A).
-
Culture the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
3. Proliferation Measurement:
-
Eighteen hours before harvesting, pulse each well with 1 µCi of [³H]thymidine.
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Measure the incorporated radioactivity using a liquid scintillation counter.
-
Calculate the Stimulation Index (SI) as the mean counts per minute (CPM) of stimulated cultures divided by the mean CPM of unstimulated cultures.
Protocol 2: Cytokine Quantification (ELISA)
This protocol outlines the measurement of IFN-γ and IL-4 in culture supernatants.
1. Supernatant Collection:
-
Set up cell cultures as described in the T cell proliferation assay protocol.
-
After 48-72 hours of incubation, centrifuge the 96-well plates at 400 x g for 5 minutes.
-
Carefully collect the supernatants from each well without disturbing the cell pellet.
-
Store the supernatants at -80°C until use.
2. ELISA Procedure:
-
Coat a 96-well ELISA plate with capture antibody specific for either mouse IFN-γ or IL-4 overnight at 4°C.
-
Wash the plate with PBS containing 0.05% Tween 20 (PBST).
-
Block the plate with 1% BSA in PBS for 1-2 hours at room temperature.
-
Wash the plate with PBST.
-
Add 100 µL of culture supernatants and standards to the wells and incubate for 2 hours at room temperature.
-
Wash the plate with PBST.
-
Add the biotinylated detection antibody and incubate for 1 hour at room temperature.
-
Wash the plate with PBST.
-
Add avidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.
-
Wash the plate with PBST.
-
Add the substrate solution (e.g., TMB) and incubate until a color develops.
-
Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the cytokine concentrations based on the standard curve.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
References
- 1. Immune responses of linear and cyclic PLP139-151 mutant peptides in SJL/J mice: peptides in their free state versus mannan conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential recognition of peptide analogs by naive verses activated PLP 139-151-specific CD4+ T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Myelin proteolipid protein-specific CD4+CD25+ regulatory cells mediate genetic resistance to experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of T-Cell Cross-Reactivity Activated by [Leu144,Arg147]-PLP (139-151)
A comprehensive guide for researchers on the differential effects of the altered peptide ligand [Leu144,Arg147]-PLP (139-151) on T-cell activation and its potential as a therapeutic agent in autoimmune diseases.
The myelin proteolipid protein (PLP) fragment 139-151 is a well-established encephalitogenic epitope in the SJL/J mouse model of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis. The altered peptide ligand (APL) [Leu144,Arg147]-PLP (139-151) is a synthetic analog of the native PLP(139-151) peptide where the tryptophan at position 144 is replaced by leucine (B10760876) and the histidine at position 147 is replaced by arginine. This guide provides a comparative analysis of the immunological responses elicited by the native PLP(139-151) and its altered counterpart, focusing on T-cell cross-reactivity, proliferation, and cytokine profiles.
Quantitative Data Comparison
The following tables summarize the key quantitative differences in the T-cell response to the wild-type PLP(139-151) and the [Leu144,Arg147]-PLP (139-151) analog.
| Peptide Stimulant | T-Cell Proliferation (Stimulation Index) | Reference |
| PLP (139-151) (Wild-Type) | High | [1] |
| [Leu144,Arg147]-PLP (139-151) | Low / Antagonistic | [1] |
Table 1: T-Cell Proliferation. Proliferation of PLP(139-151)-specific T-cell clones in response to the wild-type peptide and the [Leu144,Arg147]-PLP (139-151) analog. The altered peptide acts as a T-cell receptor (TCR) antagonist, leading to significantly reduced proliferation.[1]
| Peptide Stimulant | IFN-γ Production | IL-4 Production | IL-10 Production | Reference |
| PLP (139-151) (Wild-Type) | High | Low | Low | [2][3] |
| [Leu144,Arg147]-PLP (139-151) | Low | High | High | [2][3] |
Table 2: Cytokine Secretion Profile. Cytokine profile of PLP(139-151)-specific T cells upon stimulation with the wild-type peptide versus the [Leu144,Arg147]-PLP (139-151) analog. The altered peptide ligand skews the response towards a Th2/Tr1 phenotype, characterized by increased production of anti-inflammatory cytokines IL-4 and IL-10 and reduced production of the pro-inflammatory cytokine IFN-γ.[2][3]
| Immunizing Peptide | T-Cell Response to PLP (139-151) Challenge | Phenotype of Responding T-Cells | Reference |
| PLP (139-151) (Wild-Type) | Strong proliferative and pro-inflammatory (Th1) response | Encephalitogenic Th1 cells | [1] |
| [Leu144,Arg147]-PLP (139-151) | Proliferative response with a shift to anti-inflammatory cytokines | Cross-reactive Th2/Th0 and regulatory T cells | [1] |
Table 3: Cross-Reactivity of T-Cells. T cells primed with [Leu144,Arg147]-PLP (139-151) are cross-reactive with the native PLP(139-151) peptide. However, the nature of this cross-reactive response is altered, leading to the activation of regulatory T cells and the production of Th2/Th0 cytokines, which can suppress EAE.[1]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
T-Cell Proliferation Assay ([3H]-Thymidine Incorporation)
-
Cell Preparation: Isolate splenocytes or lymph node cells from immunized SJL/J mice. Create a single-cell suspension and wash the cells with RPMI 1640 medium.
-
Cell Culture: Plate the cells in a 96-well plate at a density of 5 x 105 cells/well.
-
Peptide Stimulation: Add the wild-type PLP(139-151) or [Leu144,Arg147]-PLP (139-151) peptide at various concentrations (e.g., 1, 10, 50 µg/mL) to the wells in triplicate. Include a negative control (medium only) and a positive control (e.g., Concanavalin A).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.
-
Radiolabeling: Add 1 µCi of [3H]-thymidine to each well and incubate for an additional 18 hours.
-
Harvesting and Measurement: Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a liquid scintillation counter. The results are expressed as counts per minute (CPM) or as a stimulation index (mean CPM of stimulated wells / mean CPM of unstimulated wells).
Cytokine Enzyme-Linked Immunosorbent Assay (ELISA)
-
Cell Culture and Supernatant Collection: Culture splenocytes or lymph node cells as described in the proliferation assay. After 48-72 hours of stimulation with the peptides, collect the culture supernatants by centrifugation.
-
ELISA Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse IFN-γ, IL-4, or IL-10) overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Add diluted culture supernatants and a serial dilution of recombinant cytokine standards to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.
-
Enzyme and Substrate Addition: Wash the plate and add avidin-horseradish peroxidase (HRP) conjugate, followed by a substrate solution (e.g., TMB).
-
Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader. The cytokine concentrations in the samples are determined by comparison to the standard curve.
Induction of Experimental Autoimmune Encephalomyelitis (EAE)
-
Animal Model: Use female SJL/J mice, 8-12 weeks old.
-
Peptide Emulsification: Emulsify the desired peptide (e.g., PLP(139-151)) in Complete Freund's Adjuvant (CFA) at a 1:1 ratio.
-
Immunization: Inject 0.1 mL of the emulsion subcutaneously, distributed over two sites on the flank. The typical dose is 100 µg of peptide per mouse.
-
Clinical Scoring: Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization. Use a standard scoring system (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = moribund, 5 = death).
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. Administration of PLP139-151 primes T cells distinct from those spontaneously responsive in vitro to this antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Autopathogenic T Helper Cell Type 1 (Th1) and Protective Th2 Clones Differ in Their Recognition of the Autoantigenic Peptide of Myelin Proteolipid Protein - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking [Leu144,Arg147]-PLP (139-151) in Experimental Autoimmune Encephalomyelitis Models: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the altered peptide ligand [Leu144,Arg147]-PLP (139-151) against standard encephalitogenic peptides used to induce Experimental Autoimmune Encephalomyelitis (EAE), a key animal model for multiple sclerosis. This analysis is supported by experimental data to inform the selection of appropriate models for preclinical research.
Experimental Autoimmune Encephalomyelitis (EAE) is a widely utilized animal model for multiple sclerosis (MS), a debilitating autoimmune disease of the central nervous system (CNS). The choice of antigen to induce EAE is critical as it determines the disease course and immunological characteristics, thereby influencing its suitability for specific research questions. This guide focuses on benchmarking the modified peptide [Leu144,Arg147]-PLP (139-151) against its wild-type counterpart, Proteolipid Protein (PLP) (139-151), and another commonly used encephalitogen, Myelin Oligodendrocyte Glycoprotein (B1211001) (MOG) (35-55).
[Leu144,Arg147]-PLP (139-151) is an analogue of PLP (139-151) that functions as a T-cell receptor antagonist.[1] It has been shown to prevent the development of EAE and can limit the progression of the disease when administered early after onset in mice.[1] Preimmunization with this altered peptide ligand can delay the onset of EAE induced by various encephalitogenic peptides, including those from PLP, MOG, and myelin basic protein (MBP).[2] This protective effect is associated with the promotion of regulatory T cells and an increase in IL-4 levels in the spleen.[2]
In contrast, the unmodified PLP (139-151) peptide is commonly used to induce a relapsing-remitting form of EAE (RR-EAE), particularly in the SJL mouse strain.[3][4][5] This model is valued for its resemblance to the relapsing-remitting course of MS observed in a majority of patients.[6][7] The MOG (35-55) peptide, typically used in C57BL/6 mice, induces a chronic, non-relapsing paralysis, which serves as a model for the chronic progressive forms of MS.[8][9][10][11]
The immunological mechanisms driving these models also differ. Both PLP- and MOG-induced EAE are mediated by CD4+ T cells.[10] However, MOG (35-55)-induced EAE can be dependent on B cells in some experimental settings, whereas PLP (139-151)-induced EAE is generally considered to be B-cell independent.[10]
Comparative Analysis of EAE Models
To facilitate a direct comparison, the following tables summarize key quantitative parameters for EAE models induced by PLP (139-151) and MOG (35-55), and the modulatory effects of [Leu144,Arg147]-PLP (139-151).
| Parameter | PLP (139-151)-induced EAE | MOG (35-55)-induced EAE | [Leu144,Arg147]-PLP (139-151) Preimmunization |
| Mouse Strain | SJL/J[12][13] | C57BL/6[8][9] | SJL/J or C57BL/6 (depending on challenge peptide) |
| Disease Course | Relapsing-Remitting[3][5][12] | Chronic, non-relapsing paralysis[8][10] | Postponed onset of EAE[2] |
| Typical Onset | 10-15 days post-immunization (without PTX)[5] | 9-14 days post-immunization[8] | Delayed compared to standard induction |
| Peak Disease | 1-2 days after onset for the first wave[5] | 3-5 days after onset[14] | Reduced severity |
| Key Pathology | CNS inflammation and demyelination[12] | Robust inflammation and demyelination, primarily in the spinal cord[10] | Suppression of Th1 cell activation in vitro[2] |
| B-Cell Dependence | Generally considered B-cell independent[10] | Can be B-cell dependent[10] | Not applicable |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of EAE studies. Below are representative protocols for the induction of EAE using PLP (139-151) and MOG (35-55), and a protocol for evaluating the preventative capacity of [Leu144,Arg147]-PLP (139-151).
Protocol 1: Induction of Relapsing-Remitting EAE with PLP (139-151) in SJL Mice
-
Antigen Emulsion Preparation: Emulsify PLP (139-151) peptide in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis. A final concentration of 2 mg/ml of M. tuberculosis is often used.
-
Immunization: Subcutaneously inject female SJL/J mice (8-12 weeks old) with 0.1 ml of the emulsion at the base of the tail. A single immunization with approximately 50 nmol (87 µg) of the peptide is typically sufficient to induce severe EAE in over 90% of the mice.[15]
-
Pertussis Toxin (PTX) Administration (Optional): While not always required for PLP-induced EAE in SJL mice, an intraperitoneal injection of PTX (e.g., 200-400 ng) on the day of immunization and 2 days post-immunization can be used to increase the severity of the initial disease episode.[15] However, in some labs, PTX may reduce the incidence and severity of relapses.[5]
-
Clinical Scoring: Monitor mice daily for clinical signs of EAE starting from day 7 post-immunization. A standard scoring scale is used: 0 = no clinical signs; 1 = limp tail; 2 = hind limb weakness; 3 = hind limb paralysis; 4 = hind and forelimb paralysis; 5 = moribund or dead.
Protocol 2: Induction of Chronic EAE with MOG (35-55) in C57BL/6 Mice
-
Antigen Emulsion Preparation: Emulsify MOG (35-55) peptide in Complete Freund's Adjuvant (CFA).
-
Immunization: Subcutaneously inject female C57BL/6 mice (8-12 weeks old) with 0.1-0.2 ml of the emulsion, typically at two sites on the flank.
-
Pertussis Toxin (PTX) Administration: Administer PTX (e.g., 100-300 ng) intraperitoneally on the day of immunization and again 48 hours later.[8] PTX is generally required for reliable EAE induction with MOG (35-55) in C57BL/6 mice.[15]
-
Clinical Scoring: Monitor and score mice daily from day 7 post-immunization using the standard EAE scoring scale.
Protocol 3: Benchmarking [Leu144,Arg147]-PLP (139-151) as a Prophylactic Agent
-
Preimmunization: Immunize a cohort of mice (e.g., SJL/J or C57BL/6) with [Leu144,Arg147]-PLP (139-151) peptide (e.g., 50 µg) emulsified in CFA.[2] A control group should receive a sham immunization (e.g., CFA emulsion alone).
-
Encephalitogenic Challenge: After a defined period (e.g., 7-14 days), challenge both the preimmunized and control groups with an encephalitogenic peptide (e.g., PLP (139-151) or MOG (35-55)) using the respective EAE induction protocols described above.
-
Comparative Analysis: Monitor and compare the two groups for differences in disease incidence, day of onset, mean clinical scores, and peak disease severity.
-
Immunological Analysis: At the end of the experiment, spleen and lymph node cells can be harvested for in vitro recall responses to the encephalitogenic peptide to assess cytokine production (e.g., IFN-γ, IL-17, IL-4) and T-cell proliferation.
Visualizing Experimental Workflows and Pathways
To further clarify the experimental design and the underlying immunological mechanisms, the following diagrams are provided.
References
- 1. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 2. [Leu144, Arg147]-PLP (139-151) TFA - Immunomart [immunomart.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PLP (139-151) - 1 mg [anaspec.com]
- 5. Hooke - Protocols - EAE Induction by Active Immunization in SJL Mice [hookelabs.com]
- 6. Suppression of MOG- and PLP-Induced Experimental Autoimmune Encephalomyelitis Using a Novel Multivalent Bifunctional Peptide Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. meliordiscovery.com [meliordiscovery.com]
- 8. Myelin oligodendrocyte glycoprotein (MOG35-55) induced experimental autoimmune encephalomyelitis (EAE) in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Myelin Oligodendrocyte Glycoprotein 35-55 (MOG 35-55)-induced Experimental Autoimmune Encephalomyelitis: A Model of Chronic Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Frontiers | Chronic experimental autoimmune encephalomyelitis is an excellent model to study neuroaxonal degeneration in multiple sclerosis [frontiersin.org]
- 12. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 13. PLP (139-151) peptide - HSLGKWLGHPDKF - [CAS 122018-58-0] [sb-peptide.com]
- 14. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 15. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
